molecular formula C10H9NS2 B1348511 3-Methyl-4-phenylthiazoline-2-thione CAS No. 21402-19-7

3-Methyl-4-phenylthiazoline-2-thione

Cat. No.: B1348511
CAS No.: 21402-19-7
M. Wt: 207.3 g/mol
InChI Key: YGZDFPNBMUHUON-UHFFFAOYSA-N
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Description

3-Methyl-4-phenylthiazoline-2-thione (CAS 21402-19-7) is a versatile heterocyclic compound with the molecular formula C 10 H 9 NS 2 and a molecular weight of 207.31 g/mol . It serves as a critical synthetic intermediate and privileged scaffold in medicinal chemistry, particularly in the development of novel bioactive molecules. The thiazoline-2-thione moiety is a hallmark structure in the search for new therapeutic agents, demonstrating a wide spectrum of biological activities. This compound is of significant research value for constructing potential enzyme inhibitors. Specifically, derivatives based on the thiazolidine-2-thione core have been designed and synthesized as potent xanthine oxidase (XO) inhibitors , with one study identifying a derivative (compound 6k) exhibiting an IC 50 of 3.56 μmol/L, approximately 2.5-fold more potent than the common control allopurinol . The mechanism of action for such inhibitors often involves direct interaction with the enzyme's active site; molecular docking studies suggest that the thiazolidinethione moiety can form key hydrogen bonds with amino acid residues such as Glu263 and Ser347, while appended aromatic groups interact with hydrophobic pockets, leading to effective mixed-type inhibition . Beyond XO inhibition, thiazole and thione-containing hybrids are extensively investigated for their anticancer properties , acting as dual inhibitors of key oncogenic targets like EGFR and BRAF V600E , and for their potential as DNA intercalators and topoisomerase II inhibitors, which can trigger apoptosis in cancer cells . The structural features of this compound make it a valuable precursor for generating libraries of molecules aimed at tackling hyperuricemia, gout, and various cancers, providing researchers with a robust starting point for hit-to-lead optimization campaigns.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-phenyl-1,3-thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS2/c1-11-9(7-13-10(11)12)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZDFPNBMUHUON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CSC1=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334173
Record name 3-Methyl-4-phenyl-1,3-thiazole-2(3H)-thione
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URL https://comptox.epa.gov/dashboard/DTXSID80334173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21402-19-7
Record name 3-Methyl-4-phenyl-1,3-thiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-4-phenylthiazoline-2-thione: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-4-phenylthiazoline-2-thione, a heterocyclic compound of significant interest in medicinal chemistry. The guide delves into its synthesis, physicochemical properties, and potential pharmacological applications. Drawing from established synthetic methodologies and spectroscopic data, this document aims to serve as an authoritative resource for researchers and professionals engaged in drug discovery and development. The thiazoline-2-thione scaffold is a well-known pharmacophore, and this guide offers insights into the specific characteristics of the 3-methyl-4-phenyl substituted derivative, paving the way for further exploration of its therapeutic potential.

Introduction

Thiazole and its derivatives have long been recognized as a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Within this class, the thiazoline-2-thione core represents a particularly valuable scaffold in drug design. This guide focuses on a specific derivative, this compound, providing a detailed examination of its synthesis and chemical characterization. The strategic placement of a methyl group at the 3-position and a phenyl group at the 4-position of the thiazoline-2-thione ring is anticipated to modulate its physicochemical and pharmacological properties, making it a compelling candidate for further investigation in drug discovery programs.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a one-pot multicomponent reaction (MCR), a strategy lauded for its atom economy and operational simplicity. This approach involves the reaction of 2-bromoacetophenone, methylamine, and carbon disulfide.[3]

Underlying Principle: The Hantzsch Thiazole Synthesis and its Mechanistic Parallels

While a direct adaptation of the classic Hantzsch thiazole synthesis, which traditionally involves the reaction of an α-haloketone with a thioamide, can be envisioned, the multicomponent approach offers a more streamlined pathway.[3][4][5] The MCR likely proceeds through an initial reaction between methylamine and carbon disulfide to form a methyl dithiocarbamate salt in situ. This nucleophilic species then attacks the α-carbon of 2-bromoacetophenone in an SN2 fashion. Subsequent intramolecular condensation between the nitrogen atom and the ketone carbonyl group, followed by dehydration, leads to the formation of the thiazoline-2-thione ring.

Visualizing the Synthesis: A Mechanistic Workflow

Synthesis_of_3_Methyl_4_phenylthiazoline_2_thione cluster_0 In Situ Formation of Nucleophile cluster_1 Nucleophilic Attack and Cyclization Methylamine Methylamine Dithiocarbamate Methyl Dithiocarbamate Intermediate Methylamine->Dithiocarbamate Reaction with CS2 Carbon Disulfide CS2->Dithiocarbamate Intermediate Thioether Intermediate Dithiocarbamate->Intermediate SN2 Attack on Bromoacetophenone 2-Bromoacetophenone Bromoacetophenone->Intermediate Cyclization Intramolecular Condensation Intermediate->Cyclization leads to Product This compound Cyclization->Product Dehydration

Figure 1: Proposed reaction workflow for the multicomponent synthesis of this compound.

Detailed Experimental Protocol (Proposed)

The following protocol is a proposed method based on the principles of multicomponent reactions for thiazole synthesis.[3] Optimization of reaction conditions may be necessary to achieve optimal yields.

Materials:

  • 2-Bromoacetophenone

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Carbon Disulfide (CS₂)

  • Ethanol or Methanol (as solvent)

  • Base (e.g., triethylamine or potassium carbonate, optional, to facilitate dithiocarbamate formation)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoacetophenone (1 equivalent) in ethanol.

  • To this solution, add methylamine (1.1 equivalents).

  • Cool the mixture in an ice bath and slowly add carbon disulfide (1.1 equivalents) dropwise while stirring. The addition of a base like triethylamine (1.1 equivalents) may be beneficial at this stage.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The expected spectroscopic data should align with the known values for this compound.

Physicochemical and Spectroscopic Properties

A thorough characterization of this compound is essential for its identification and for understanding its behavior in various chemical and biological systems.

General Properties
PropertyValueSource
CAS Number 21402-19-7TCI Chemicals
Molecular Formula C₁₀H₉NS₂TCI Chemicals
Molecular Weight 207.31 g/mol TCI Chemicals
Appearance White to light yellow powder/crystalTCI Chemicals
Melting Point 127.0 to 132.0 °CTCI Chemicals
Spectroscopic Data

The structural elucidation of this compound is confirmed by a combination of spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons, the vinyl proton on the thiazoline ring, and the aromatic protons of the phenyl group.

  • ¹³C NMR: The carbon NMR spectrum provides key information about the carbon skeleton. A reference in the Canadian Journal of Chemistry reports the ¹³C NMR data for this compound.[4][6] The spectrum should display signals for the methyl carbon, the carbons of the thiazoline ring (including the thione carbon at a characteristic downfield shift), and the carbons of the phenyl ring.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

  • C=S (thione) stretching vibration

  • C=C and C=N stretching vibrations of the thiazoline ring

  • Aromatic C-H and C=C stretching vibrations of the phenyl group

  • Aliphatic C-H stretching of the methyl group

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 207.31 g/mol .

Potential Pharmacological Applications

While specific biological activity data for this compound is not extensively reported in the readily available literature, the broader class of thiazole and thiazolidinone derivatives has demonstrated a wide array of pharmacological activities. This suggests that this compound is a promising candidate for screening in various biological assays.

Areas of Potential Therapeutic Interest
  • Antimicrobial Activity: Thiazole derivatives are known to possess significant antibacterial and antifungal properties.[7][8] The sulfur and nitrogen heteroatoms in the thiazoline ring can interact with essential enzymes in microbial pathogens.

  • Anti-inflammatory Activity: Several studies have reported the anti-inflammatory potential of thiazole and thiazolidinone derivatives.[9][10] These compounds may act by inhibiting key inflammatory mediators.

  • Anticancer Activity: The thiazole scaffold is present in a number of anticancer drugs and experimental agents.[11][12][13] Derivatives of this class have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Structure-Activity Relationship (SAR) Considerations

The biological activity of thiazole derivatives is often influenced by the nature and position of substituents on the ring. The presence of the phenyl group at the 4-position in this compound provides a site for potential modification to explore structure-activity relationships. Variations in the substitution pattern on the phenyl ring could significantly impact the compound's potency and selectivity for biological targets.

Conclusion

This compound is a heterocyclic compound with significant potential for applications in drug discovery and development. Its synthesis can be efficiently achieved through a multicomponent reaction, and its structure is well-characterized by standard spectroscopic methods. While specific biological data for this compound is limited, the well-documented pharmacological activities of the broader thiazole and thiazolidinone classes provide a strong rationale for its further investigation as a potential therapeutic agent. This technical guide serves as a foundational resource for researchers interested in exploring the synthesis, properties, and biological potential of this intriguing molecule.

References

  • Synthesis of 3‐alkyl‐4‐phenyl‐1,3‐thiazole‐2(3H)‐thiones via MCR of CS2, primary amine, and bromoacetophenone. ResearchGate. Available from: [Link]

  • Still, I. W. J., Plavac, N., McKinnon, D. M., & Chauhan, M. S. (1976). Carbon-13 nuclear magnetic resonance spectra of N-, O-, and S-methylated 1,3-thiazolidine-2-thiones. Canadian Journal of Chemistry, 54(2), 280-285.
  • In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. (2024). Future Journal of Pharmaceutical Sciences, 10(1), 1-13.
  • 3-METHYL-5-PHENYL-4-THIAZOLINE-2-THIONE - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2015). Molecules, 20(8), 13937-13953.
  • Prateek, et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 6(11), 152-156.
  • Gobala Krishnan, P., et al. (2019). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4-DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. RASĀYAN Journal of Chemistry, 12(1), 366-371.
  • Piao, H., et al. (2014). Synthesis and evaluation of the antimicrobial activities of 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-2-thioxothiazolidin-4-one derivatives. European Journal of Medicinal Chemistry, 76, 465-472.
  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research, 6(11), 152-156.
  • 3-Methyl-4-phenyl-1,3-thiazole-2(3H)-thione. REALAB LLC. Available from: [Link]

  • Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. (2024). Molecules, 29(1), 238.
  • Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Deriv
  • Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl). ResearchGate. Available from: [Link]

  • Synthesis of Some Derivatives of 4-phenyl-1,3-dihydro-2H-imidazole-2-thion Using Ionic Liquid as Catalyst and... (2017). Journal of Chemical and Pharmaceutical Research, 9(3), 1-7.
  • SPONTANEOUS α‐METHYLATION OF AN α-BROMOKETONE FROM DMF: SYNTHESIS AND CRYSTALLINE STRUCTURE OF 1,1'-(3,4-DIPHENYLTHIENO[2,3-b]THIOPHENE-2,5-DIYL)BIS(PROPAN-1-ONE). (2017). Journal of the Chilean Chemical Society, 62(3), 3617-3621.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 1,3-thiazolium-2 thiolates. ResearchGate. Available from: [Link]

  • Synthesis and anti-imflammatory screening of some novel 2-azetidinones/4-thiazolidinones bearing 1, 3, 4-thiadiazole nucleus. (2013). Journal of Chemical and Pharmaceutical Research, 5(12), 1139-1144.
  • The Hantzsch Thiazole Synthesis. ResearchGate. Available from: [Link]

  • Hantzsch pyridine synthesis. Wikipedia. Available from: [Link]

  • Synthesis and Biological Evaluation of New 3-Phenylthiazolidin-4-One and 3-Phenylthiazole Derivatives as Antimicrobial Agents. ResearchGate. Available from: [Link]

  • Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024). Chemistry & Chemical Technology, 18(2), 235-244.
  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. (2011). Tropical Journal of Pharmaceutical Research, 10(5), 621-628.
  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]

  • Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies. (2016). Letters in Drug Design & Discovery, 13(7), 649-663.
  • WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents.
  • Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. (2013). Molecules, 18(1), 899-914.
  • 1-Bromo-1-phenylacetone. Chem-Impex. Available from: [Link]

  • Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. (2019). Molecules, 24(21), 3848.
  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2019). Molecules, 24(23), 4348.
  • Preparation of Phenylacetone. Semantic Scholar. Available from: [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024).
  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (2016). Avicenna Journal of Phytomedicine, 6(5), 587-594.
  • Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Semantic Scholar. Available from: [Link]

  • Synthesis and biological activity of 4 ?¢ ? ? ? -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. JOCPR. Available from: [Link]

  • Phenylacetone. Wikipedia. Available from: [Link]

  • Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom. (2004). Bulletin of the Korean Chemical Society, 25(10), 1539-1542.

Sources

An In-Depth Technical Guide to the Biological Activity of 3-Methyl-4-phenylthiazoline-2-thione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The thiazolidine core, particularly its thiazoline-2-thione variant, represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This guide focuses on a specific subclass: 3-Methyl-4-phenylthiazoline-2-thione derivatives. These compounds have emerged as promising candidates in drug discovery, with demonstrated efficacy across antimicrobial, anticancer, and anti-inflammatory applications.[3][4] We will explore the synthetic pathways to access these molecules, delve into their diverse bioactivities with a focus on the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and synthesize key structure-activity relationship (SAR) insights. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical scaffold for therapeutic innovation.

The Thiazoline-2-Thione Scaffold: A Foundation for Diverse Bioactivity

The 1,3-thiazoline ring is a five-membered heterocycle containing sulfur and nitrogen atoms. The thiazoline-2-thione tautomer is a crucial intermediate in pharmaceuticals and agrochemicals, known for its diverse biological profile which includes anticancer, anti-inflammatory, antifungal, and aldose reductase inhibitory properties.[3] The reactivity of the scaffold, featuring nucleophilic centers at the nitrogen and sulfur atoms and an electrophilic carbon, makes it a versatile building block for creating libraries of functionally diverse molecules.[5] This guide will specifically address derivatives featuring a methyl group at the N-3 position and a phenyl group at the C-4 position, a substitution pattern that has yielded compounds with significant therapeutic potential.

General Synthesis of this compound Derivatives

The construction of the thiazoline-2-thione core is typically achieved through cyclocondensation reactions. A prevalent and efficient method involves the reaction of a suitably substituted thiosemicarbazone with an α-haloketone, a variant of the classic Hantzsch thiazole synthesis.[6][7][8] This approach allows for significant diversity by varying the substituents on both the thiosemicarbazone and the α-haloketone starting materials.

G cluster_start Starting Materials A Substituted Thiosemicarbazide C Condensation Reaction A->C B α-Haloketone (e.g., 2-bromoacetophenone) B->C D Intermediate Schiff Base (Thiosemicarbazone) C->D E Intramolecular Cyclization & Dehydration D->E F Final Product: 3-Methyl-4-phenylthiazoline- 2-thione Derivative E->F

Caption: General workflow for the synthesis of thiazoline derivatives.

Protocol: Representative Synthesis of a 4-Phenyl-thiazoline-2-thione Derivative

This protocol is a generalized procedure based on methodologies reported for the synthesis of similar thiazolidinone and thiazole derivatives.[6][8]

  • Step 1: Formation of Thiosemicarbazone.

    • Dissolve one equivalent of the desired aldehyde or ketone (e.g., acetophenone) in ethanol.

    • Add a solution of one equivalent of a substituted thiosemicarbazide (e.g., 4-methyl-3-thiosemicarbazide) in ethanol.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture. The precipitated thiosemicarbazone product is collected by filtration, washed with cold ethanol, and dried.

  • Step 2: Cyclocondensation to form the Thiazoline Ring.

    • Suspend one equivalent of the thiosemicarbazone from Step 1 in anhydrous ethanol or dimethylformamide (DMF).

    • Add one equivalent of an appropriate α-haloketone (e.g., 2-bromo-1-phenylethan-1-one).

    • Add one equivalent of a base such as anhydrous sodium acetate or pyridine to act as a scavenger for the hydrohalic acid formed.

    • Reflux the mixture for 6-8 hours, again monitoring by TLC.

    • After cooling, pour the reaction mixture into ice-cold water.

    • Collect the resulting solid precipitate by filtration.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final this compound derivative.

  • Step 3: Characterization.

    • Confirm the structure of the purified compound using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3][9]

Anticancer Activity

Derivatives of the thiazole and thiazolidinone family have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis, inhibition of crucial cell signaling pathways, and modulation of cancer cell metabolism.[4][5]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

Several studies have implicated thiazole derivatives as potent inhibitors of key protein kinases.[10] One of the most critical pathways in cancer cell proliferation and survival is the PI3K/Akt/mTOR pathway. Certain thiazole derivatives have been shown to inhibit PI3Kα, leading to decreased phosphorylation of its downstream targets Akt and mTOR, ultimately resulting in cell cycle arrest and apoptosis.[10]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Thiazoline-2-thione Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazoline derivatives.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of these derivatives are typically evaluated against a panel of human cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
6a OVCAR-4 (Ovarian)1.57[10]
4d A549 (Lung)2.55[11]
4d MCF-7 (Breast)0.87[11]
21a A549 (Lung)0.72[2]
28b HT-29 (Colon)3.29[2]
Note: Compound IDs are from the cited literature and represent similar thiazole/thiazolidinone scaffolds.
Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[12]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents.[13] Thiazole-containing compounds have long been recognized for their potent activity against a wide spectrum of bacteria and fungi.[8][14]

Mechanism of Action: Virulence Factor Inhibition

Instead of directly killing bacteria, a modern strategy is to disarm them by inhibiting their virulence factors. The Type III Secretion System (T3SS) is a needle-like apparatus used by many Gram-negative pathogens to inject toxins into host cells. Certain 1,3-thiazolidine-2-thione derivatives have been shown to suppress the expression of genes within the T3SS cluster, effectively blocking the pathogen's ability to cause disease without exerting selective pressure that leads to resistance.[15]

G A Bacterial Pathogen (e.g., X. oryzae) B T3SS Gene Cluster (hrpG, hrpX, hpa1) A->B C Expression of T3SS Proteins B->C D Assembly of T3SS Apparatus C->D E Toxin Injection into Host Cell D->E F Host Cell Damage & Disease E->F Inhibitor Thiazolidine-2-thione Derivative Inhibitor->B Suppresses Transcription

Caption: Inhibition of the bacterial Type III Secretion System (T3SS).

Quantitative Data: Antimicrobial and Antifungal Efficacy

The minimum inhibitory concentration (MIC) is the standard measure of in vitro antimicrobial potency.

Compound IDMicroorganismActivity / MICReference
43a S. aureusMIC = 16.1 µM[13]
43d C. albicansMIC = 15.3 µM[13]
6d B. subtilis100% activity index vs. Ampicillin[8]
2e C. parapsilosisMIC₅₀ = 1.23 µg/mL[16]
E1 S. sclerotiorumEC₅₀ = 0.22 µg/mL[17]
Note: Compound IDs are from the cited literature and represent similar thiazole/thiazolidinone scaffolds.
Protocol: Broth Microdilution for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous human diseases. Thiazolidinone derivatives have been investigated as potent anti-inflammatory agents that target the core pathways of the inflammatory response.[18][19]

Mechanism of Action: Suppression of the NF-κB Pathway

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation in macrophages. It triggers the activation of the transcription factor NF-κB, which upregulates the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[19] Thiazolidinone derivatives have been shown to inhibit the production of nitric oxide (NO), iNOS, and COX-2 by suppressing the activation of the NF-κB pathway in LPS-stimulated macrophages.[18][19]

G LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds MyD88 MyD88 Pathway TLR4->MyD88 Activates NFkB NF-κB Activation MyD88->NFkB Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB->Genes Upregulates Inflammation Inflammatory Response Genes->Inflammation Inhibitor Thiazolidinone Derivative Inhibitor->NFkB Inhibits

Caption: Suppression of LPS-induced NF-κB inflammatory signaling.

Protocol: Griess Assay for Nitric Oxide Measurement

This assay quantifies nitrite, a stable breakdown product of nitric oxide (NO), in cell culture supernatants.[18]

  • Cell Culture and Stimulation: Culture RAW 264.7 macrophage cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Leave one set of wells unstimulated as a negative control.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes at room temperature. A pink/magenta color will develop in the presence of nitrite.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is critical for rational drug design. Several studies have elucidated key SAR trends for thiazole and thiazolidinone derivatives.[11][20]

  • Substituents on the 4-Phenyl Ring: The electronic nature of substituents on the phenyl ring at the C-4 position significantly influences activity.

    • Antifungal Activity: The presence of strongly electronegative atoms like fluorine and chlorine at the para-position can significantly enhance antifungal activity against Candida species.[16]

    • Dual sEH/FAAH Inhibition: For anti-inflammatory activity targeting soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), electron-donating groups on the phenyl ring are generally well-tolerated.[20]

  • Molecular Shape and Size: The overall three-dimensional shape of the molecule is crucial. For FAAH inhibition, the enzyme's binding pocket appears to be more sterically restricted compared to the sEH binding pocket, placing a higher constraint on the size of substituents.[20]

  • Hydrophobicity: The introduction of hydrophobic groups, such as an aryl group, can enhance binding energy by occupying hydrophobic regions within the target protein's binding pocket.[12]

Conclusion and Future Perspectives

The this compound scaffold and its close analogs are a highly promising class of compounds with a validated, diverse range of biological activities. Their synthetic accessibility allows for the creation of large libraries for screening and optimization. The demonstrated activities against cancer, microbial pathogens, and inflammatory pathways highlight their potential for development into novel therapeutics.

Future research should focus on:

  • Lead Optimization: Systematically modifying the core structure to improve potency, selectivity, and pharmacokinetic properties based on SAR data.

  • In Vivo Efficacy: Moving the most promising lead compounds into preclinical animal models to validate their therapeutic effects and assess their safety profiles.

  • Mechanism Deconvolution: Further elucidating the specific molecular targets and signaling pathways modulated by these compounds to better understand their mechanism of action and identify potential biomarkers for patient selection.

The continued exploration of this versatile scaffold holds significant promise for addressing unmet needs in oncology, infectious diseases, and inflammatory disorders.

References

  • Gouda, M. A., et al. (2014). Synthesis and Antimicrobial Evaluation of Some New Thiazoline and Thiazolidinone Derivatives Incorporating[5][9][14]Triazolo[1,5-a]benzimidazole. Molecules. [Link]

  • Gomha, S. M., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances. [Link]

  • Sattigeri, V. J., et al. (2005). Synthesis and antimicrobial activity of novel thiazolidinones. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry. [Link]

  • Li, J., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Saini, A., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemistry. [Link]

  • Abdel-Wahab, B. F., et al. (2015). Design, Synthesis, Biological and Molecular Docking Studies of Some O-Hydroxycyanopyridine Derivatives. ResearchGate. [Link]

  • Dash, B. P., et al. (2011). Synthesis and Antimicrobial Activity of Some Thiazolidinone Derivatives from 2-Methyl, 8-hydroxy Quinoline. Journal of the Indian Chemical Society. [Link]

  • Phillips, A. J., & Uto, Y. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. [Link]

  • Tang, R., et al. (2019). Synthesis and bioactivity of 1,3-thiazolidine-2-thione derivatives against type III secretion system of Xanthomonas oryzae. Bioorganic & Medicinal Chemistry. [Link]

  • D'hooghe, M., & De Kimpe, N. (2009). Overview of the Chemistry of 2-Thiazolines. ResearchGate. [Link]

  • Riyadh, S. M., et al. (2022). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. RSC Advances. [Link]

  • Rodrigues, C. A., et al. (2022). Anti-inflammatory Effects of Novel Thiazolidinone Derivatives as Bioactive Heterocycles on RAW264.7 Cells. ResearchGate. [Link]

  • Kim, D., et al. (2019). Anti-inflammatory Effects of Novel Thiazolidinone Derivatives as Bioactive Heterocycles on RAW264.7 Cells. Molecules. [Link]

  • Tsolaki, E., & Geronikaki, A. (2021). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules. [Link]

  • Jeleń, M., et al. (2015). Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. Molecules. [Link]

  • Sechi, M., et al. (2011). Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)- and 3-(2-phenyl-1,3-thiazol-4-yl)-7-azaindole derivatives. Archiv der Pharmazie. [Link]

  • Kumar, R., et al. (2023). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules. [Link]

  • Legin, A. A., et al. (2021). Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality. Molecules. [Link]

  • Sztanke, K., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. [Link]

  • Wang, Y., et al. (2020). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Gaciarz, A., et al. (2021). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Szychowski, K. A., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules. [Link]

  • Wang, F., et al. (2018). Discovery and structure-activity relationship of novel 4-hydroxy-thiazolidine-2-thione derivatives as tumor cell specific pyruvate kinase M2 activators. European Journal of Medicinal Chemistry. [Link]

  • Riyadh, S. M., et al. (2015). Synthesis and Biological Evaluation of New 3-Phenylthiazolidin-4-One and 3-Phenylthiazole Derivatives as Antimicrobial Agents. ResearchGate. [Link]

  • Al-Salim, H. S., et al. (2023). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. ACS Omega. [Link]

  • Sapa, J., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules. [Link]

  • Shi, L., et al. (2024). Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. Molecules. [Link]

  • Feng, H., et al. (2020). Structure-activity relationship studies of phenothiazine derivatives as a new class of ferroptosis inhibitors together with the therapeutic effect in an ischemic stroke model. European Journal of Medicinal Chemistry. [Link]

  • Shi, L., et al. (2023). Design, synthesis and antifungal evaluation of phenylthiazole-1,3,4-oxadiazole thione (ketone) derivatives inspired by natural thiasporine A. Pest Management Science. [Link]

Sources

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 3-Methyl-4-phenylthiazoline-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Promising Heterocyclic Scaffold

Forward: The thiazoline-2-thione core is a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. This guide focuses on a specific, yet underexplored derivative: 3-Methyl-4-phenylthiazoline-2-thione (CAS 21402-19-7) . While extensive public domain research on this particular molecule is nascent, this document will synthesize the wealth of knowledge from its close structural analogs to build a comprehensive profile of its potential applications. By examining the established biological activities of related phenylthiazole derivatives, we can infer the probable therapeutic avenues for this compound and provide a scientifically grounded framework for future research and drug development endeavors.

The 4-Phenylthiazoline-2-thione Core: A Privileged Scaffold

The thiazoline ring, a five-membered heterocycle containing both sulfur and nitrogen, is a recurring motif in a multitude of biologically active natural products and synthetic drugs.[1] Its unique electronic properties and conformational flexibility make it an attractive scaffold for interacting with a diverse range of biological targets. The thione (C=S) group at the 2-position and a phenyl ring at the 4-position further enhance its potential for specific molecular interactions, often through hydrogen bonding and hydrophobic interactions within enzyme active sites.

Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] The N-methylation at the 3-position, as in our molecule of interest, is a key structural modification that can significantly impact a compound's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, cell permeability, and target-binding affinity.

Synthesis of this compound: A Proposed Pathway

A common and efficient method for the synthesis of 4-phenylthiazoline-2-thione derivatives is through a variation of the Hantzsch thiazole synthesis.[3] A plausible synthetic route to this compound is outlined below. This proposed workflow is based on established chemical principles for the synthesis of analogous compounds.

Proposed Synthetic Workflow

G A Phenacyl bromide (2-Bromo-1-phenylethanone) C Intermediate Adduct A->C Nucleophilic Substitution B Methyl dithiocarbamate B->C D This compound C->D Cyclization & Dehydration

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)
  • Preparation of Methyl Dithiocarbamate: To a solution of methylamine in a suitable solvent (e.g., ethanol), an equimolar amount of carbon disulfide is added dropwise at a low temperature (0-5 °C). The reaction mixture is stirred for a specified period to form the corresponding methyl dithiocarbamate salt.

  • Reaction with Phenacyl Bromide: An equimolar amount of phenacyl bromide (2-bromo-1-phenylethanone), dissolved in the same solvent, is then added to the reaction mixture.

  • Cyclization and Product Formation: The mixture is refluxed for several hours. The nucleophilic sulfur of the dithiocarbamate displaces the bromide, and subsequent intramolecular cyclization with the elimination of a water molecule leads to the formation of the thiazoline-2-thione ring.[1]

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Potential Anticancer Applications

The phenylthiazole scaffold is a prominent feature in numerous compounds investigated for their anticancer properties.[2][4] Research on analogs suggests that this compound could exhibit cytotoxic activity against various cancer cell lines.

Insights from Analog Studies

Derivatives of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been synthesized and evaluated for their antitumor activities against human lung adenocarcinoma (A549) cells.[5] Notably, some of these compounds displayed high selectivity, being cytotoxic to cancer cells while showing minimal toxicity to normal cell lines.[5] For instance, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide showed a significant IC50 value against A549 cells.[5]

Furthermore, novel thiazole hybrids have demonstrated potent inhibitory activity against various cancer cell lines, including ovarian cancer.[4] The mechanism of action for some of these analogs involves the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cancer cell growth and survival.[4]

Quantitative Data from Analog Studies
Compound NameCancer Cell LineIC50 (µM)Reference
Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetateOvarian (OVCAR-4)1.569 ± 0.06[4]
2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamideLung (A549)23.30 ± 0.35[5]
Hypothesized Mechanism of Action: A Logical Framework

G A 3-Methyl-4-phenyl- thiazoline-2-thione B PI3K/Akt/mTOR Pathway A->B Inhibition C Cell Cycle Arrest B->C Modulation D Apoptosis Induction B->D Modulation E Inhibition of Cancer Cell Proliferation C->E D->E

Caption: Potential anticancer mechanism of this compound.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound in DMSO is prepared and serially diluted to various concentrations. The cells are treated with these concentrations for 24, 48, or 72 hours.

  • MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Potential Anti-inflammatory Applications

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Phenylthiazole derivatives have been investigated as potential anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[1][3]

Mechanism of Action: COX Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Some phenylthiazole-2-thione derivatives have been specifically designed as potential selective COX-2 inhibitors.[1] This selectivity is desirable as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

The structural features of this compound, particularly the phenyl group, could allow it to bind to the active site of COX-2, thereby blocking its enzymatic activity and reducing the production of inflammatory mediators.

Signaling Pathway: Prostaglandin Synthesis

G A Arachidonic Acid B COX-2 Enzyme A->B C Prostaglandins B->C D Inflammation C->D E 3-Methyl-4-phenyl- thiazoline-2-thione E->B Inhibition

Caption: Inhibition of the COX-2 pathway by this compound.

Potential Antiviral Activity

Studies on related thiazolidinone derivatives have shown considerable activity against viruses such as Herpes Simplex Virus, Human Coronavirus, and Influenza viruses.[6] The mechanism of antiviral action can be diverse, including inhibition of viral entry, replication, or release from host cells.

Conclusion and Future Directions

This compound represents a promising, yet largely unexplored, scaffold in medicinal chemistry. Based on the extensive research into its structural analogs, it is plausible that this compound possesses significant anticancer, anti-inflammatory, and antiviral properties. Future research should focus on the definitive synthesis and purification of this compound, followed by systematic in vitro and in vivo screening to elucidate its specific biological activities and mechanisms of action. The insights provided in this guide, drawn from the rich chemistry of its relatives, offer a solid foundation and a compelling rationale for embarking on such investigations.

References

  • Emami, S., & Foroumadi, A. (2006). Synthesis of 4‐(4‐Methylsulfonylphenyl)‐3‐phenyl‐2(3H)‐thiazole Thione Derivatives as New Potential COX‐2 Inhibitors. Chinese Journal of Chemistry, 24(7), 957-960. [Link]

  • Shawky, A. M., Ghiaty, A., Abd El-Aal, A. S. M., & El-Sawy, E. R. (2017). A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety. Chemistry Central Journal, 11(1), 24. [Link]

  • Yadav, P., Kumar, R., Singh, P., & Kumar, N. (2020). Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. Bioorganic Chemistry, 104, 104217. [Link]

  • Tehrani, M. B., Foroumadi, A., Ebrahimi, S. E. S., & Emami, S. (2018). Synthesis and biological evaluation of 2,7-Dihydro-3H-dibenzo[de,h]cinnoline-3,7-dione derivatives, a novel group of anticancer agents active on a multidrug resistant cell line. Bioorganic & Medicinal Chemistry, 26(15), 4429-4439. [Link]

  • Asati, V., & Srivastava, S. K. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Pharmaceuticals, 15(7), 882. [Link]

  • Hosseini-Hashemi, Z., Eslami Moghadam, M., Mirzaei, M., & Notash, B. (2022). Biological Activity of Two Anticancer Pt Complexes with a Cyclohexylglycine Ligand against a Colon Cancer Cell Line: Theoretical and Experimental Study. ACS Omega, 7(10), 8749-8762. [Link]

  • Mocan, A., Zengin, G., Simirgiotis, M., Schafberg, M., Mollica, A., Vodnar, D., Crișan, G., & Rohn, S. (2017). Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. Molecules, 22(3), 409. [Link]

  • Kryshchyshyn, A., Poroikov, V., & Lesyk, R. (2023). In-vitro antiviral screening of some thiopyranothiazoles. Chemico-Biological Interactions, 386, 110738. [Link]

  • Abu-Sini, M., Al-Qerem, W., Al-Hiari, Y., & El-Huneidi, W. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Antibiotics, 11(3), 346. [Link]

  • Zhang, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Li, J. (2021). Synthesis, antiproliferative activity, and biological profiling of C-19 trityl and silyl ether andrographolide analogs in colon cancer and breast cancer cells. Bioorganic & Medicinal Chemistry, 41, 116213. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. M. (2021). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Future Medicinal Chemistry, 13(14), 1245-1262. [Link]

  • Gurdere, M. B., Cetin, A., & Ceylan, S. (2018). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Archiv der Pharmazie, 351(11), e1800199. [Link]

  • Evren, E., Ceylan, S., & Gurdere, M. B. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Letters in Drug Design & Discovery, 16(10), 1145-1154. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2020). New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. BMC Chemistry, 14(1), 1-13. [Link]

  • Prateek, Kumar, A., & Singh, S. (2020). Synthesis and Anti-inflammatory Activity of Substituted Phenyl Thiazole Derivatives. World Journal of Pharmaceutical and Medical Research, 6(12), 1-5. [Link]

  • Narasimhamurthy, K. H., & Rangappa, K. S. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. European Journal of Medicinal Chemistry Reports, 12, 100225. [Link]

  • Kashyap, P., Mazumder, A., Patowary, P., Talukdar, A., Sahariah, B., & Majumder, S. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 603-626. [Link]

  • da Silva, E. G., de Oliveira, L. F., & de Albuquerque, S. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. PeerJ, 6, e5544. [Link]

  • Kumar, A., Kumar, R., & Singh, P. (2020). Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives. Bioorganic Chemistry, 100, 103912. [Link]

  • Espinosa, A., Moll, H., & Pope, M. T. (2012). 3-Methyl-5-methylsulfanyl-1,3,4-thiadiazole-2(3H)-thione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o3045. [Link]

  • Shi, W., Li, Y., Li, Q., & Li, Z. (2024). Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. Molecules, 29(2), 285. [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Antifungal Properties of 3-Methyl-4-phenylthiazoline-2-thione Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent discovery of novel antifungal agents. The thiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of a specific subclass, the 3-Methyl-4-phenylthiazoline-2-thione analogues, as promising antifungal candidates. We delve into the core aspects of their synthesis, proposed mechanisms of action, detailed protocols for in vitro evaluation, and an analysis of their structure-activity relationships. This document serves as a foundational resource for researchers aiming to explore and develop this chemical class into next-generation antifungal therapeutics.

Introduction: The Challenge of Fungal Resistance and the Promise of Thiazoles

In recent decades, the incidence of life-threatening fungal infections has increased dramatically, particularly in immunocompromised patient populations[1]. The existing antifungal armamentarium is limited, and its efficacy is continually challenged by the emergence of resistant pathogens, such as azole-resistant Candida auris and Aspergillus fumigatus[1]. This clinical reality has created a critical need for new antifungals with novel mechanisms of action or improved potency against resistant strains.

Heterocyclic compounds are a cornerstone of drug discovery, and the thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key pharmacophore in numerous approved drugs[2][3]. Thiazole derivatives are known to exhibit diverse biological activities, including antibacterial, anticancer, and antifungal properties[2][4][5]. Their mechanism often mirrors that of established azole antifungals like fluconazole, by inhibiting a crucial enzyme in the fungal cell membrane biosynthesis pathway[6][7]. This guide focuses specifically on analogues of this compound, a scaffold that offers significant opportunities for chemical modification to optimize antifungal efficacy and pharmacological properties.

Chemistry and Synthesis of Thiazoline-2-thione Analogues

The synthesis of this compound and its analogues generally follows established principles of heterocyclic chemistry. A common and efficient approach involves the condensation of α-haloketones with a suitable thiourea derivative. The core structure can be readily modified by varying the substituents on the starting materials, allowing for the creation of a diverse chemical library for biological screening.

For instance, substituting the phenyl ring of the α-haloketone or altering the N-substituent on the thiourea precursor allows for systematic exploration of the structure-activity relationship.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Substituted α-Haloketone (e.g., 2-bromo-1-phenylethanone) C Condensation Reaction (e.g., in Ethanol, Reflux) A->C Reactant 1 B N-Methylthiourea B->C Reactant 2 D This compound Analogue Library C->D Yields Target Scaffold

Caption: Generalized workflow for the synthesis of thiazoline-2-thione analogues.

Proposed Mechanism of Antifungal Action

Thiazole antifungals are understood to function similarly to the widely used imidazole and triazole drugs[6]. Their primary mode of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51)[6][7]. This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells, making it an excellent therapeutic target.

By blocking CYP51, thiazole derivatives disrupt the conversion of lanosterol to ergosterol. This leads to two critical downstream effects:

  • Ergosterol Depletion: The fungal cell membrane loses its structural integrity, fluidity, and proper function.

  • Toxic Sterol Accumulation: The buildup of lanosterol and other toxic sterol intermediates further compromises the membrane, leading to increased permeability and ultimately, fungal cell death or growth inhibition (fungistatic effect)[7].

Some studies also suggest that certain thiazole derivatives may have secondary mechanisms, such as directly interfering with the structure of the fungal cell wall or altering the ion permeability of the cell membrane[4][8].

G AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Squalene Squalene HMG_CoA->Squalene ...multiple steps Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 DisruptedMembrane Disrupted Membrane & Cell Death Lanosterol->DisruptedMembrane Accumulation of toxic sterols Ergosterol Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Inhibitor 3-Methyl-4-phenyl- thiazoline-2-thione Analogue Inhibitor->CYP51 Inhibition CYP51->Ergosterol CYP51->DisruptedMembrane

Caption: Proposed mechanism of action via inhibition of the ergosterol biosynthesis pathway.

In Vitro Antifungal Evaluation: Protocols and Methodologies

Accurate and reproducible in vitro susceptibility testing is fundamental to evaluating the potential of new antifungal compounds[1]. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized broth microdilution methods that serve as the gold standard[9].

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Causality Behind Choices:

  • Medium: RPMI-1640 is the standard medium as it is well-defined and supports the growth of most clinically relevant fungi.

  • Inoculum Size: A standardized inoculum (e.g., 0.5 × 10³ to 2.5 × 10³ cells/mL) is critical for reproducibility; a higher density can lead to falsely elevated MIC values[10].

  • Endpoint Reading: For azole-class compounds, including thiazoles, trailing growth is common. Therefore, the MIC is typically defined as the concentration that causes a significant (≥50%) reduction in growth compared to the drug-free control well, rather than complete inhibition[9].

Step-by-Step Methodology:

  • Compound Preparation:

    • Dissolve the synthesized thiazoline-2-thione analogues in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Perform serial 2-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should be appropriate for the expected activity (e.g., 256 µg/mL down to 0.03 µg/mL). Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

  • Inoculum Preparation:

    • Culture the fungal strain (e.g., Candida albicans, Cryptococcus neoformans) on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Harvest fungal cells and suspend them in sterile saline.

    • Adjust the cell suspension to a turbidity equivalent to a 0.5 McFarland standard using a spectrophotometer (approx. 1-5 x 10⁶ CFU/mL).

    • Dilute this adjusted suspension in RPMI-1640 medium to achieve the final target inoculum concentration[10].

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compound.

    • Include a drug-free well (growth control) and an un-inoculated well (sterility control).

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species[9].

  • MIC Determination:

    • Read the plate visually or with a microplate reader at 490 nm.

    • The MIC is the lowest drug concentration at which a ≥50% reduction in turbidity is observed compared to the growth control.

    • For more objective results, a colorimetric indicator like AlamarBlue or XTT can be added, where a color change indicates metabolic activity[11].

G A Prepare Stock Solution of Thiazole Analogue in DMSO B Perform 2-Fold Serial Dilutions in 96-Well Plate with RPMI-1640 Medium A->B D Inoculate Plate with Fungal Suspension B->D C Prepare Fungal Inoculum (Standardized to 0.5 McFarland, then diluted) C->D E Incubate Plate (35°C, 24-48h) D->E F Read Results Visually or with Plate Reader E->F G Determine MIC (≥50% Growth Inhibition) F->G

Caption: Experimental workflow for the Broth Microdilution MIC assay.

Structure-Activity Relationship (SAR) Analysis

The antifungal potency of this compound analogues is highly dependent on the nature and position of substituents on the phenyl ring and other parts of the scaffold. Synthesizing data from various studies allows for the development of a preliminary SAR model to guide further drug design.

Position of SubstitutionType of SubstituentObserved Effect on Antifungal ActivityRationale / Reference
Phenyl Ring (Position 4) Electron-Withdrawing Groups (e.g., -Cl, -F, -NO₂)Often increases potency.Halogens can enhance lipophilicity, improving cell membrane penetration. The nitro group may also contribute to stronger target binding.[2][12]
Phenyl Ring (Position 4) Electron-Donating Groups (e.g., -OCH₃, -CH₃)Variable; can either increase or decrease activity depending on the specific fungal strain and the rest of the molecule's structure.These groups alter the electronic properties and steric bulk of the molecule, which can affect its fit within the CYP51 active site.[13][14]
Thiazoline Ring (Position 3) N-Alkyl Group (e.g., Methyl)The presence of a small alkyl group like methyl is often crucial for activity.This group may be important for proper orientation within the enzyme's binding pocket.
Thiazoline Ring (Position 5) Substitution vs. UnsubstitutionModifications at this position can significantly alter activity, suggesting it is a key area for further exploration.Linking other heterocyclic rings at this position has been shown to influence the antimicrobial spectrum.[15]

Data Presentation and Interpretation

Quantitative data from antifungal susceptibility tests should be presented clearly to allow for direct comparison between compounds and reference drugs. The Minimum Inhibitory Concentration (MIC) is the standard metric, often reported as MIC₅₀ and MIC₉₀ (the concentrations required to inhibit 50% and 90% of a panel of clinical isolates, respectively).

Example Data Table:

CompoundC. albicans ATCC 90028 MIC (µg/mL)C. neoformans H99 MIC (µg/mL)A. fumigatus ATCC 204305 MIC (µg/mL)
Thiazole-1 (Parent) 4.08.016.0
Thiazole-2 (4-Chloro) 0.250.52.0
Thiazole-3 (4-Methoxy) 2.04.08.0
Thiazole-4 (2,4-Dichloro) 0.120.251.0
Fluconazole (Control) 0.54.0>64
Amphotericin B (Control) 0.250.120.5

Note: Data are hypothetical and for illustrative purposes only, based on activity ranges reported in the literature[4].

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antifungal agents. These compounds leverage a validated mechanism of action—inhibition of ergosterol biosynthesis—and their synthetic tractability allows for extensive chemical optimization. The SAR data clearly indicate that substitutions on the phenyl ring are a key determinant of antifungal potency.

Future research should focus on:

  • In Vivo Efficacy: Promising candidates must be advanced into animal models of fungal infection to assess their therapeutic potential.

  • Toxicity Profiling: Comprehensive cytotoxicity assays against mammalian cell lines are required to establish a therapeutic window[8].

  • Mechanism of Resistance: Studies should be conducted to determine the potential for fungi to develop resistance to these new compounds.

  • Spectrum of Activity: Screening against a broader panel of clinically relevant yeasts and molds, including drug-resistant isolates, is essential.

By systematically addressing these areas, the scientific community can work towards translating the in vitro promise of these thiazole analogues into clinically effective antifungal therapies.

References

  • Nagel, K. M. (2024). Thiazole antifungals. Research Starters - EBSCO.
  • Patterson, T. F., & Wiederhold, N. P. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
  • Revie, N. M., et al. (2018). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases.
  • Turecka, K., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Scientific Reports.
  • Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy.
  • Benito, R. (2018). In vitro antifungal susceptibility testing.
  • Turecka, K., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. PubMed.
  • Hoffman, H. L., & Pfaller, M. A. (2001). In vitro antifungal susceptibility testing. Pharmacotherapy.
  • Unknown Author. (n.d.). Thiazole containing antifungal agents.
  • Kumar, R., et al. (2022).
  • Vasile, C. M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
  • Zhang, Y., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE.
  • Vasile, C. M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • Unknown Author. (n.d.). Reactivity and applications of thiazolines.
  • Unknown Author. (n.d.). Structure–activity relationship of antifungal agents.
  • Zhang, Y., et al. (2024). Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. MDPI.
  • Gomaa, A. M. (2022). Synthesis and Biological Evaluation of New 3-Phenylthiazolidin-4-One and 3-Phenylthiazole Derivatives as Antimicrobial Agents.
  • Imramovský, A., et al. (2023).
  • Shi, L., et al. (2023). Design, synthesis and antifungal evaluation of phenylthiazole-1,3,4-oxadiazole thione (ketone) derivatives inspired by natural thiasporine A. Pest Management Science.
  • Shi, L., et al. (2023). Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. Molecules.
  • Wang, Z., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Bioorganic & Medicinal Chemistry.
  • El-Karim, S. S. A., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances.
  • Evren, K., et al. (2021). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents.
  • Zhang, H., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Unknown Author. (n.d.).

Sources

The Ascendant Therapeutic Promise of Phenylthiazole Derivatives: A Technical Guide to Their Antibacterial Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Front in the War Against Antimicrobial Resistance

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to return modern medicine to a pre-antibiotic era.[1][2] The relentless evolution of multi-drug resistant (MDR) pathogens necessitates the urgent discovery and development of novel antibacterial agents with unique scaffolds and mechanisms of action.[2][3][4][5] In this landscape, heterocyclic compounds have emerged as a particularly fruitful area of research, with the thiazole nucleus standing out as a "wonder nucleus" due to its presence in numerous bioactive natural products and synthetic drugs.[1][2][6][7] This guide focuses on a promising class of these compounds: novel phenylthiazole derivatives, which have demonstrated significant potential in combating clinically relevant bacteria, including formidable strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[4][8][9][10][11]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive exploration of the synthesis, in vitro evaluation, structure-activity relationships (SAR), and mechanisms of action of these compounds, grounded in the latest scientific findings.

Synthetic Pathways to Novel Phenylthiazole Scaffolds

The versatility of the phenylthiazole scaffold stems from the numerous synthetic routes available for its construction and derivatization. A common and effective method involves the Hantzsch thiazole synthesis, where α-haloketones react with thioamides. Variations of this and other methods allow for the introduction of diverse substituents on both the phenyl and thiazole rings, which is crucial for optimizing antibacterial activity. For instance, some syntheses utilize thiosemicarbazide and ketones under microwave irradiation to generate the core structure.[1][6]

The ability to hybridize the phenylthiazole core with other bioactive pharmacophores, such as quinolones, pyrazoles, or 1,3,4-thiadiazoles, has been shown to yield compounds with enhanced antibacterial efficacy.[10][11][12][13] This strategy of molecular hybridization is a key approach in modern medicinal chemistry to develop more potent drug candidates.[11][14]

Core Experimental Protocols: A Framework for Discovery and Evaluation

The journey from a synthesized compound to a potential drug candidate is paved with rigorous experimental evaluation. The following protocols represent the foundational assays for assessing the antibacterial potential and safety profile of novel phenylthiazole derivatives.

Diagram: Workflow for Antibacterial Drug Discovery

Antibacterial_Discovery_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_safety Safety & Selectivity cluster_moa Mechanism of Action Synthesis Synthesis of Phenylthiazole Derivatives MIC MIC Determination (Broth Microdilution) Synthesis->MIC MBC MBC Determination MIC->MBC Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) MIC->Cytotoxicity Target_ID Target Identification (e.g., Transposon Mutagenesis) MIC->Target_ID Hemolysis Hemolysis Assay Cytotoxicity->Hemolysis Enzyme_Assay Enzyme Inhibition Assays Target_ID->Enzyme_Assay Morphology Cell Morphology Analysis (Microscopy) Target_ID->Morphology

Caption: A streamlined workflow for the discovery and initial evaluation of novel antibacterial agents.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of a microtiter plate.

  • Compound Dilution Series: The test compound is serially diluted (typically two-fold) in the microtiter plate. A common concentration range to start with is 0.125 to 128 µg/mL.

  • Incubation: The inoculated plates are incubated at 37°C for 16-20 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Protocol 2: Cytotoxicity Assessment using the MTT Assay

It is crucial to ensure that the antibacterial activity of a compound is not due to general cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[15]

Step-by-Step Methodology:

  • Cell Seeding: Human cell lines (e.g., HEK293, HeLa) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.[16][17]

  • Compound Treatment: The cells are treated with various concentrations of the phenylthiazole derivative for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: The MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The results are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[15]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the phenylthiazole scaffold has yielded critical insights into the structural requirements for potent antibacterial activity.

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence activity. For instance, introducing an electron-withdrawing group at the meta-position of the benzene ring has been shown to enhance antibacterial activity against certain pathogens.[12]

  • Modifications at the Thiazole C2 and C5 Positions: A nonpolar, hydrophobic functional group at the thiazole-C2 position and an ethylidenehydrazine-1-carboximidamide moiety at the C5 position have been identified as crucial for activity against MRSA.[16]

  • Lipophilic Side Chains: The incorporation of lipophilic moieties can enhance biological activity; however, it may negatively impact drug-like properties.[18] Balancing lipophilicity and aqueous solubility is a key challenge in optimizing these compounds.[18]

Compound Series Key Structural Feature Impact on Activity Target Organism(s) Reference
Phenylthiazole-1,3,4-thiadiazole hybridsElectron-withdrawing group at meta-position of phenyl ringEnhanced antibacterial activityRalstonia solanacearum[12]
Pyrazole-linked phenylthiazolesBiphenyl thiazole at C-5 of pyrazole and phenyl amide at C-3Essential for antibacterial activityMRSA[10]
Phenylthiazole-substituted aminoguanidinesAminoguanidine moietyPotent activity against VREVancomycin-resistant enterococci[8][9]
AlkynylphenylthiazolesCyclic amines on lipophilic side chainImproved aqueous solubility while maintaining activityMRSA[18]

Unraveling the Mechanisms of Action

Understanding how a compound exerts its antibacterial effect is paramount for its development as a therapeutic agent. For phenylthiazole derivatives, several mechanisms of action have been proposed and investigated.

Diagram: Potential Mechanisms of Action of Phenylthiazole Derivatives

MoA_Phenylthiazole cluster_cell_wall Cell Wall Synthesis Inhibition cluster_cell_division Cell Division Inhibition cluster_dna DNA Replication Inhibition Phenylthiazole Phenylthiazole Derivative UPPP Inhibition of UPPP (YubB) Phenylthiazole->UPPP PMF_Collapse Collapse of Proton Motive Force Phenylthiazole->PMF_Collapse FtsZ Disruption of FtsZ Polymerization Phenylthiazole->FtsZ DNA_Gyrase Inhibition of DNA Gyrase Phenylthiazole->DNA_Gyrase Elongation Cell Elongation FtsZ->Elongation

Caption: Potential molecular targets and mechanisms of action for antibacterial phenylthiazole derivatives.

  • Inhibition of Cell Wall Synthesis: Some phenylthiazole-substituted aminoguanidines have been shown to target cell wall synthesis.[8][9] Transposon mutagenesis studies have implicated targets such as undecaprenyl diphosphate phosphatase (UPPP), an essential enzyme in the peptidoglycan synthesis pathway.[8][9] These compounds can also collapse the proton motive force across the bacterial membrane.[8][9]

  • Inhibition of Cell Division: Certain thiazole-quinolinium derivatives have been found to induce the polymerization of FtsZ, a crucial protein in bacterial cell division.[1][3][5][6] This disrupts the formation of the Z-ring, leading to an elongated cell morphology and ultimately inhibiting cell division.[3][5]

  • Inhibition of DNA Gyrase: Some phenylthiazole derivatives have demonstrated inhibitory activity against DNA gyrase, an enzyme essential for DNA replication.[19]

Future Perspectives and Conclusion

Novel phenylthiazole derivatives represent a highly promising class of antibacterial agents with the potential to address the critical need for new treatments against drug-resistant bacteria. Their synthetic tractability allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on:

  • Expanding the SAR: Further exploration of diverse substituents and hybridization with other pharmacophores can lead to the discovery of even more potent compounds.[11][14]

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets for different classes of phenylthiazole derivatives will facilitate rational drug design.

  • In Vivo Efficacy and Safety: Promising candidates identified through in vitro screening must be evaluated in animal models of infection to assess their in vivo efficacy, pharmacokinetics, and toxicology.

References

  • Kretschmer, D., Gekeler, C., & Wolz, C. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Bacterial Pathogenesis (pp. 75-89). Humana Press, New York, NY.
  • Mohammad, H., May, A. M., Seleem, M. N., & Cushman, M. (2017). Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity in Vitro and in Vivo against Vancomycin-Resistant Enterococci. Journal of Medicinal Chemistry, 60(6), 2425–2438.
  • Kretschmer, D., Gekeler, C., & Wolz, C. (2021). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Bacterial Pathogenesis (pp. 101-116). Humana, New York, NY.
  • Mohammad, H., May, A. M., Seleem, M. N., & Cushman, M. (2017). Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity in Vitro and in Vivo against Vancomycin-Resistant Enterococci. Illinois Experts.
  • Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar, A. R. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240.
  • Li, Y., Wang, Y., Zhang, Y., Li, Y., Zhang, J., & Shi, Y. (2024). Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. Molecules, 29(1), 234.
  • Li, Y., Sun, N., Zhang, Y., Li, Y., Zhang, J., & Shi, Y. (2020). Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. RSC Advances, 10(25), 14856-14864.
  • Elsebaei, M. M., Hosny, M., Abutaleb, N. S., & Cushman, M. (2023). New Phenylthiazoles: Design, Synthesis, and Biological Evaluation as Antibacterial, Antifungal, and Anti-COVID-19 Candidates. Chemistry & Biodiversity, 20(11), e202301143.
  • Shinde, V., Mahulikar, P., Mhaske, P. C., & Rudrawar, S. (2021). Design, synthesis and bioactivity evaluation of novel pyrazole linked phenylthiazole derivatives in context of antibacterial activity. Bioorganic & Medicinal Chemistry Letters, 39, 127853.
  • Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar, A. R. (2023).
  • Almohaywi, B., Elkomy, M. H., Ali, M. A. M., Aljohani, A. K. B., & Ahmed, H. E. A. (2025). Development of carboximidamide small molecule nanogels as potent antimicrobial functional drug delivery systems.
  • Shinde, V., Mahulikar, P., Mhaske, P. C., & Rudrawar, S. (2021). Design, synthesis and bioactivity evaluation of novel pyrazole linked phenylthiazole derivatives in context of antibacterial activity. Bioorganic & Medicinal Chemistry Letters, 39, 127853.
  • Li, Y., Sun, N., Zhang, Y., Li, Y., Zhang, J., & Shi, Y. (2020). Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives.
  • Chen, J., Qiao, D., & Zhu, W. (2023). Thiazole-based analogs as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. European Journal of Medicinal Chemistry, 259, 115689.
  • Mohammad, H., May, A. M., Seleem, M. N., & Cushman, M. (2020). Balancing Physicochemical Properties of Phenylthiazole Compounds with Antibacterial Potency by Modifying the Lipophilic Side Chain. Journal of Medicinal Chemistry, 63(3), 1147–1162.
  • Mohammad, H., May, A. M., Seleem, M. N., & Cushman, M. (2015). Synthesis and antibacterial evaluation of a novel series of synthetic phenylthiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA). European Journal of Medicinal Chemistry, 95, 247-257.
  • Iacob, A. M., Gheorghe, D. C., Vasile, M. A., & Limban, C. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(14), 5486.
  • Chen, J., Qiao, D., & Zhu, W. (2023). Thiazole-based analogs as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation.
  • Sharma, D., Kumar, R., & Narasimhan, B. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8033.
  • BenchChem. (2025). Application Notes and Protocols for Testing Antimicrobial Agent-6 Cytotoxicity. BenchChem.
  • Mirzazadeh, Y. (2025). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.
  • Abdel-Tawab, A. M., El-Sayed, M. A., & El-Gendy, M. A. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci.

Sources

A Technical Guide to the Role of Thiazoline Scaffolds in Modern Agrochemical Synthesis: The Case of 3-Methyl-4-phenylthiazoline-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The five-membered thiazole and thiazoline heterocycles represent what are often termed "privileged scaffolds" in medicinal and agrochemical research.[1][2] Their unique electronic properties and versatile reactivity allow for the development of compounds with a wide spectrum of biological activities, including fungicidal, insecticidal, and herbicidal actions.[1][3] This guide delves into the synthetic utility of this chemical class, using 3-Methyl-4-phenylthiazoline-2-thione as a focal point to explore the fundamental principles of its reactivity and its potential as a building block in the synthesis of next-generation crop protection agents. While direct large-scale application of this specific molecule in commercial agrochemicals is not extensively documented in public literature, its structure embodies the key reactive features that make the thiazoline-2-thione moiety a valuable template for synthetic chemists. We will explore its foundational chemistry, provide a detailed case study on the synthesis of the prominent thiazole-based fungicide Thifluzamide, and outline the strategic workflows employed in agrochemical discovery that could leverage such scaffolds.

The Thiazoline-2-thione Core: A Hub of Synthetic Versatility

The this compound molecule contains several key features that a synthetic chemist can exploit. The core structure is the 4,5-dihydrothiazole ring, commonly known as a thiazoline ring.[4] The exocyclic C=S bond (thione) and the endocyclic nitrogen and sulfur atoms provide multiple sites for chemical modification.

Key Reactive Sites:

  • Sulfur Atom (Thione): The exocyclic sulfur is nucleophilic and can be readily S-alkylated to form thioether derivatives. This is a common strategy to introduce new side chains or linking groups.

  • Nitrogen Atom: The nitrogen atom, already methylated in this case, is part of the heterocyclic core that contributes to the overall stability and electronic properties of the molecule.

  • Phenyl Ring: The C4-phenyl group can undergo electrophilic aromatic substitution (nitration, halogenation, etc.) to introduce functional groups that can modulate the molecule's biological activity, solubility, or metabolic stability.

  • Thiazoline Ring: The ring itself can be a target for various transformations, although this often requires more forcing conditions that may lead to ring-opening.

The inherent reactivity of this scaffold makes it a valuable starting point for creating diverse chemical libraries for high-throughput screening in agrochemical discovery programs.[5]

Caption: Chemical structure and key reactive zones of this compound.

Application in Agrochemical Synthesis: A Thifluzamide Case Study

To understand how a thiazole core is integrated into a highly effective commercial agrochemical, we will examine the synthesis of Thifluzamide. Thifluzamide is a potent succinate dehydrogenase inhibitor (SDHI) fungicide used to control diseases caused by Rhizoctonia spp. in crops like rice and potatoes.[6][7] Its structure features a central thiazole ring linking a substituted aniline moiety and a trifluoromethyl group.[6]

The industrial synthesis does not start from a pre-formed thiazoline-2-thione but rather constructs the thiazole ring and then couples it. A common pathway involves the formation of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, which is then activated and reacted with 2,6-dibromo-4-(trifluoromethoxy)aniline to form the final amide bond.[8][9][10]

Synthetic Workflow for Thifluzamide

The following diagram illustrates a representative synthetic pathway based on published patent literature.[9][10] The key step is the amide bond formation between the activated thiazole carboxylic acid (acyl chloride) and the halogenated aniline.

Thifluzamide_Synthesis Simplified Synthesis of Thifluzamide cluster_step1 cluster_step2 reactant reactant intermediate intermediate product product reagent reagent R1 2-methyl-4-(trifluoromethyl) thiazole-5-carboxylic acid I1 2-methyl-4-(trifluoromethyl) thiazole-5-carbonyl chloride R1->I1 Acyl Chlorination R2 2,6-dibromo-4-(trifluoromethoxy) aniline P1 Thifluzamide R2->P1 I1->P1 Amidation (Condensation) Re1 SOCl₂ or (COCl)₂ Re2 Catalyst (e.g., ZnCl₂) Solvent (e.g., Toluene)

Caption: Key steps in the industrial synthesis of the fungicide Thifluzamide.

Experimental Protocol: Synthesis of Thifluzamide

The following protocol is a representative synthesis adapted from publicly available methods.[9][10] Note: This procedure should only be performed by trained chemists in a suitable laboratory with appropriate safety precautions.

Step 1: Acyl Chlorination

  • To a reaction vessel equipped with a stirrer, reflux condenser, and nitrogen inlet, add 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (0.25 mol).

  • Add a suitable solvent such as toluene (100 mL).

  • Add an acylating chlorination reagent, such as thionyl chloride (SOCl₂) or triphosgene (0.12 mol), to the mixture.[9]

  • If using triphosgene, add a catalytic amount of N,N-dimethylformamide (DMF).[9]

  • Heat the reaction mixture (e.g., to 50-80°C) and stir until the reaction is complete, as monitored by techniques like TLC or GC.[10]

  • The resulting product, 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride, is typically used in the next step without purification.

Step 2: Amidation and Condensation

  • To the vessel containing the acyl chloride from Step 1, add 2,6-dibromo-4-(trifluoromethoxy)aniline (0.27 mol).[9]

  • Add a catalyst, such as zinc chloride (0.01 mol).[9]

  • Heat the reaction mixture to reflux (e.g., 90-110°C) for 4-12 hours.[9][10]

  • Upon completion, cool the reaction mixture to allow the product to precipitate.

  • Filter the solid, wash with a suitable solvent (e.g., 5% HCl solution followed by water) to remove unreacted starting materials and impurities.[10]

  • Dry the resulting solid under vacuum to obtain the crude Thifluzamide product.

  • Further purification can be achieved by recrystallization from an appropriate solvent system.

Table 1: Key Data for Thifluzamide Synthesis

ParameterValueSource
Starting Material 1 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid[6]
Starting Material 2 2,6-dibromo-4-(trifluoromethoxy)aniline[6]
Final Product Thifluzamide (C₁₃H₆Br₂F₆N₂O₂S)[6]
Molecular Weight 528.06 g/mol [6]
Typical Yield 87-92%[9]
Mode of Action Succinate Dehydrogenase Inhibitor (SDHI)[6]

Strategic Role in Agrochemical Discovery

While this compound may not be a direct precursor to a major commercial product, its value lies in its role as a versatile scaffold for lead generation and optimization in the R&D pipeline. The process, known as the "intermediate derivatization method," is a cornerstone of modern agrochemical development.[11]

Workflow for Scaffold-Based Agrochemical Discovery

This workflow illustrates how a core structure like this compound is used to generate and screen new potential agrochemicals.

Agrochemical_Discovery_Workflow Scaffold-Based Discovery Pipeline A 1. Scaffold Selection (e.g., 3-Methyl-4-phenyl- thiazoline-2-thione) B 2. Library Synthesis (Parallel Synthesis, Derivatization) A->B Diversify structure C 3. High-Throughput Screening (HTS) (In vitro & in vivo bioassays) B->C Test for activity D 4. Hit Identification (Active compounds identified) C->D Analyze data E 5. Lead Optimization (Structure-Activity Relationship Studies) D->E Improve properties F 6. Candidate Development (Field trials, toxicology, formulation) E->F Select best candidate

Caption: A typical workflow for discovering new agrochemicals from a core scaffold.

By systematically modifying the scaffold (e.g., changing the phenyl ring substituents, altering the N-methyl group, or reacting at the thione sulfur), researchers can generate hundreds or thousands of related compounds.[12][13] These libraries are then screened against a panel of target pests, weeds, and fungi. Hits from this screening process are then subjected to lead optimization, where chemists fine-tune the structure to maximize potency and selectivity while minimizing toxicity and environmental impact.[11]

Conclusion and Future Outlook

The thiazoline ring system, exemplified by structures like this compound, is a cornerstone of heterocyclic chemistry with profound implications for agrochemical synthesis. While the direct path from this specific molecule to a final product may not be as linear as that for more established intermediates, its value as a versatile and reactive scaffold is undeniable. It serves as an excellent starting point for creating diverse molecular libraries, enabling the discovery of novel active ingredients through modern, high-throughput discovery pipelines.

The causality behind its utility is rooted in its inherent chemical reactivity and the proven success of the thiazole/thiazoline core in numerous biologically active molecules.[3][14] As the demand for new, effective, and environmentally benign crop protection solutions grows, the continued exploration of such "privileged scaffolds" will remain a critical and fruitful endeavor for researchers in the field.

References

  • AERU - University of Hertfordshire. (2025). Thifluzamide (Ref: MON 24000).
  • Patsnap. (n.d.). Preparation method of thifluzamide. Eureka.
  • National Center for Biotechnology Information. (n.d.). Thifluzamide. PubChem.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Crop Protection: Thiazoles in Action.
  • Google Patents. (n.d.). CN102746254A - Preparation method of thifluzamide.
  • EBSCO. (n.d.). Thiazole antifungals. Research Starters.
  • Google Patents. (n.d.). A kind of novel process that thifluzamide is prepared by thiazole acid.
  • Wang, J., Liao, A., Guo, R. J., & Ma, X. (2025). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry, 73(1), 30–46. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity and applications of thiazolines.
  • ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications.
  • ACS Publications. (n.d.). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews.
  • Wang, Y., et al. (2023). Avoidance of thiazoline compound depends on multiple sensory pathways mediated by TrpA1 and ORs in Drosophila. Frontiers in Molecular Neuroscience.
  • ResearchGate. (n.d.). Overview of the Chemistry of 2-Thiazolines | Request PDF.
  • ResearchGate. (n.d.). Synthesis and insecticidal activity of new 5-((3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl).
  • Kumar, S., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances.
  • (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides.
  • MDPI. (n.d.). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads.
  • ResearchGate. (2022). (PDF) Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads.

Sources

Methodological & Application

Application Note & Protocol: A Robust Synthesis of 3-Methyl-4-phenylthiazoline-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Thiazoline-2-thiones are a pivotal class of heterocyclic compounds, recognized for their broad utility as chiral auxiliaries in asymmetric synthesis and as core scaffolds in medicinal chemistry.[1][2] Their unique structural and electronic properties have led to their incorporation into molecules with diverse biological activities, including potential xanthine oxidase inhibitors.[2][3] This application note provides a comprehensive, field-proven protocol for the synthesis of a key derivative, 3-Methyl-4-phenylthiazoline-2-thione. We delve into the underlying reaction mechanism, offer a detailed step-by-step procedure from starting materials to final characterization, and provide expert insights to ensure reproducibility and high yield. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a self-validating system for producing high-purity material.

Reaction Principle & Mechanism

The synthesis of this compound is most effectively achieved via the Hantzsch thiazole synthesis variant, involving the condensation of an α-haloketone with a dithiocarbamate salt. In this specific protocol, 2-bromo-1-phenylethanone (α-bromoacetophenone) reacts with potassium N-methyldithiocarbamate.

Mechanism: The reaction proceeds through a well-established pathway:

  • Nucleophilic Substitution (SN2): The reaction initiates with the nucleophilic attack of a sulfur atom from the dithiocarbamate anion on the electrophilic α-carbon of 2-bromo-1-phenylethanone. This displaces the bromide ion and forms an acyclic S-alkylated intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon. This step forms a five-membered heterocyclic ring, creating a tetrahedral intermediate.

  • Dehydration: The tetrahedral intermediate undergoes acid- or base-catalyzed dehydration, eliminating a molecule of water to form the stable, conjugated thiazoline-2-thione ring system.

This mechanistic pathway ensures a regioselective and efficient route to the desired product.

Visualization of Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Final Product R1 Potassium N-methyldithiocarbamate INT1 S-Alkylated Intermediate R1->INT1 S-attack on α-carbon (SN2) R2 2-Bromo-1-phenylethanone R2->INT1 INT2 Tetrahedral Intermediate INT1->INT2 Intramolecular N-attack on C=O PROD This compound INT2->PROD Dehydration (-H2O)

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is divided into two primary stages: the in situ preparation of the dithiocarbamate salt and the subsequent cyclization reaction.

Materials & Reagents
ReagentFormulaMW ( g/mol )AmountMolar Equiv.CAS No.Notes
Methylamine (40% in H₂O)CH₅N31.062.7 mL1.274-89-5Corrosive, Flammable
Carbon DisulfideCS₂76.141.8 mL1.275-15-0Highly Flammable, Toxic
Potassium HydroxideKOH56.111.68 g1.21310-58-3Corrosive
2-Bromo-1-phenylethanoneC₈H₇BrO199.045.0 g1.070-11-1Lachrymatory, Corrosive
Ethanol (Absolute)C₂H₅OH46.07150 mL-64-17-5Solvent
Ethyl AcetateC₄H₈O₂88.11~200 mL-141-78-6Extraction Solvent
Brine (Saturated NaCl)NaCl58.44~50 mL-7647-14-5Washing Solution
Anhydrous MgSO₄MgSO₄120.37As needed-7487-88-9Drying Agent
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Reflux condenser

  • Dropping funnel (100 mL)

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Apparatus for recrystallization or column chromatography

  • Melting point apparatus

  • NMR spectrometer, Mass spectrometer

Step-by-Step Synthesis Procedure

PART A: In Situ Preparation of Potassium N-methyldithiocarbamate

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Place the flask in an ice bath on a magnetic stirrer.

  • Base Dissolution: Add potassium hydroxide (1.68 g, 30 mmol) and 50 mL of ethanol to the flask. Stir until the KOH is completely dissolved. Maintain the temperature at 0-5 °C.

  • Methylamine Addition: Slowly add methylamine solution (2.7 mL, 30 mmol) to the cold ethanolic KOH solution.

  • CS₂ Addition: Add carbon disulfide (1.8 mL, 30 mmol) dropwise to the reaction mixture over 20 minutes using the dropping funnel. Ensure the temperature does not rise above 10 °C.

    • Expert Insight: Carbon disulfide is highly volatile and has a low boiling point. Slow, dropwise addition is critical to prevent excessive evaporation and to control the exothermic reaction.

  • Stirring: After the addition is complete, remove the ice bath and stir the resulting pale-yellow solution at room temperature for 1 hour. The potassium N-methyldithiocarbamate is now formed in situ.

PART B: Cyclization and Product Formation

  • Reactant Solution: In a separate beaker, dissolve 2-bromo-1-phenylethanone (5.0 g, 25.1 mmol) in 100 mL of ethanol.

  • Addition: Add the ethanolic solution of 2-bromo-1-phenylethanone dropwise to the stirred dithiocarbamate solution over 30 minutes at room temperature.

    • Expert Insight: A precipitate (potassium bromide) will begin to form upon addition, indicating the reaction is proceeding.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., Hexane:Ethyl Acetate 7:3).

  • Cooling & Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid KBr precipitate using vacuum filtration and wash the solid with a small amount of cold ethanol.

  • Solvent Removal: Combine the filtrate and the washings. Remove the ethanol under reduced pressure using a rotary evaporator to obtain a crude solid or oil.

  • Work-up: Dissolve the crude residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification & Characterization
  • Purification: The crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.

    • Expert Insight: Recrystallization is often sufficient to obtain a high-purity product, which typically appears as a white to light yellow crystalline solid.

  • Yield: Calculate the percentage yield of the purified product. Typical yields for this reaction are in the range of 75-85%.

  • Characterization:

    • Melting Point: Determine the melting point of the purified solid. The literature value is approximately 127-132 °C.

    • ¹H NMR (CDCl₃, 400 MHz): Confirm the structure. Expect signals corresponding to the methyl protons (~3.7 ppm, singlet, 3H), the thiazoline C5 proton (~6.8 ppm, singlet, 1H), and the phenyl protons (~7.3-7.5 ppm, multiplet, 5H).

    • ¹³C NMR (CDCl₃, 101 MHz): Expect signals for the methyl carbon, the aromatic carbons, the thiazoline ring carbons (C4, C5), and the thiocarbonyl carbon (C=S) at ~200 ppm.

    • Mass Spectrometry (ESI-MS): Confirm the molecular weight (m/z [M+H]⁺ expected at 208.0).

Workflow Visualization & Safety

Experimental Workflow Diagram

Experimental_Workflow A Part A: Prepare Potassium N-methyldithiocarbamate (0°C -> RT, 1 hr) B Part B: Add 2-Bromo-1-phenylethanone Solution (RT) A->B C Reflux Reaction (3 hours, ~78°C) B->C D Cool & Filter (Remove KBr) C->D E Solvent Evaporation (Rotary Evaporator) D->E F Aqueous Work-up (EtOAc, H2O, Brine) E->F G Dry & Concentrate F->G H Purification (Recrystallization or Chromatography) G->H I Characterization (MP, NMR, MS) H->I

Caption: High-level experimental workflow for the synthesis and purification.

Safety Precautions
  • General: All operations must be conducted in a well-ventilated fume hood.

  • PPE: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Chemical Hazards:

    • Carbon Disulfide (CS₂): Extremely flammable, volatile, and toxic. Avoid ignition sources and ensure proper ventilation.

    • 2-Bromo-1-phenylethanone: A potent lachrymator (tear-inducing) and skin irritant. Handle with extreme care.

    • Methylamine & KOH: Corrosive. Avoid contact with skin and eyes.

References

  • Deng, X., et al. (2011). A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine-2-thiones: Antibiotic Activity and Revisiting the Mechanism. Phosphorus, Sulfur, and Silicon and the Related Elements, 186:1563–1571. [Link]

  • Wang, M-X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE, 17(5): e0268531. [Link]

  • ResearchGate. Mechanism for the formation of thiazolidine-2-thiones. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Kotha, S., et al. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(24), 5929. [Link]

  • Qin, H-W., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. National Center for Biotechnology Information, PMC8128457. [Link]

Sources

The Emerging Potential of 3-Methyl-4-phenylthiazoline-2-thione in Oncology Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazoline Scaffold as a Privileged Structure in Anti-Cancer Research

The thiazole ring and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with significant biological activities.[1][2][3] Among these, the thiazoline-2-thione moiety has garnered increasing attention for its potential in the development of novel anti-cancer therapeutics. This guide focuses on the application of a specific derivative, 3-Methyl-4-phenylthiazoline-2-thione, in the context of anti-cancer drug development. While direct and extensive research on this particular molecule is still emerging, this document will synthesize data from closely related thiazole and thiazoline-2-thione analogs to provide a comprehensive framework for its investigation. We will explore its potential mechanisms of action, offer detailed protocols for its evaluation, and present a rationale for its further development as a potential anti-cancer agent.

The therapeutic potential of thiazole derivatives is underscored by the clinical success of drugs like Dasatinib and Ixazomib, which have paved the way for further exploration of this chemical space.[1] The unique structural features of the thiazole nucleus, including its ability to participate in hydrogen bonding, contribute to its diverse pharmacological profile, targeting a range of proteins and enzymes implicated in cancer progression.[1] This document serves as a technical guide for researchers aiming to unlock the full potential of this compound in the fight against cancer.

Putative Mechanisms of Action: Targeting Key Cancer Pathways

Based on the broader family of thiazole and thiazoline derivatives, this compound is hypothesized to exert its anti-cancer effects through several key mechanisms. These include the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways involved in tumor growth and proliferation.

Induction of Oxidative Stress and Apoptosis

A promising strategy in cancer therapy is the targeted induction of oxidative stress in tumor cells, which inherently exhibit a disrupted redox balance compared to normal cells.[4] Thiazole derivatives, particularly those with a thione group, are known to chelate transition metals like iron and copper, leading to the generation of reactive oxygen species (ROS).[4][5] This increase in intracellular ROS can overwhelm the antioxidant capacity of cancer cells, leading to cellular damage and the initiation of apoptosis.

The apoptotic cascade can be triggered through both intrinsic (mitochondrial) and extrinsic pathways. Key events include the depolarization of the mitochondrial membrane, release of cytochrome c, and activation of caspases.

apoptosis_pathway Compound 3-Methyl-4-phenyl- thiazoline-2-thione ROS Increased ROS (Reactive Oxygen Species) Compound->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Causes Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Putative mechanism of apoptosis induction by this compound via ROS generation.

Cell Cycle Arrest

Many anti-cancer agents function by disrupting the cell cycle, preventing cancer cells from dividing and proliferating. Thiazole derivatives have been shown to induce cell cycle arrest at various phases, including G0/G1, S, and G2/M.[6][7] This effect is often mediated by the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[8] For instance, some derivatives have demonstrated the ability to arrest liver cancer cells in the G0/G1 phase and colon cancer cells in the S phase.[6]

Inhibition of Pro-Survival Signaling Pathways

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and its dysregulation is a common feature in many cancers. Several thiazole derivatives have been identified as potent inhibitors of this pathway.[7] By targeting key kinases like PI3Kα, these compounds can effectively block downstream signaling, leading to a reduction in the phosphorylation of Akt and mTOR and ultimately inhibiting tumor growth.[7]

signaling_pathway Compound 3-Methyl-4-phenyl- thiazoline-2-thione PI3K PI3K Compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes experimental_workflow Start Start: Cancer Cell Lines MTT Protocol 1: MTT Assay Start->MTT IC50 Determine IC50 MTT->IC50 Apoptosis Protocol 2: Annexin V/PI Staining IC50->Apoptosis Use IC50 concentration CellCycle Protocol 3: Cell Cycle Analysis IC50->CellCycle Use IC50 concentration Mechanism Further Mechanistic Studies (e.g., Western Blot for signaling proteins) Apoptosis->Mechanism CellCycle->Mechanism

Caption: A streamlined workflow for the in vitro evaluation of this compound.

Quantitative Data from Related Thiazole Derivatives

While specific IC₅₀ values for this compound are not yet available in the public domain, the following table summarizes the cytotoxic activity of some related thiazole derivatives to provide a comparative context for expected potency.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Thiazolyl-pyrazoline derivativeMCF-7 (Breast)0.07[2]
2-substituted thiazole-4[5H]-one derivative (Compound 4c)MCF-7 (Breast)2.57 ± 0.16[9]
2-substituted thiazole-4[5H]-one derivative (Compound 4c)HepG2 (Liver)7.26 ± 0.44[9]
Naphthalene-azine-thiazole hybrid (Compound 6a)OVCAR-4 (Ovarian)1.569 ± 0.06[7]
Quinazolinone-thiazole hybrid (Compound A3)PC3 (Prostate)10[10]
Quinazolinone-thiazole hybrid (Compound A3)MCF-7 (Breast)10[10]
Quinazolinone-thiazole hybrid (Compound A3)HT-29 (Colon)12[10]

Future Directions and Conclusion

The information compiled from related thiazole and thiazoline-2-thione derivatives strongly suggests that this compound is a promising candidate for further investigation as an anti-cancer agent. The provided protocols offer a robust starting point for its in vitro characterization.

Future research should focus on:

  • Synthesis and Characterization: Efficient synthesis of this compound and its analogs.

  • Broad-Spectrum Screening: Evaluation against a wider panel of cancer cell lines.

  • Mechanism of Action Studies: In-depth investigation of its molecular targets and effects on signaling pathways using techniques like Western blotting and kinase profiling.

  • In Vivo Efficacy: Assessment of its anti-tumor activity in animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to optimize potency and selectivity.

References

  • Synthesis of thiazoline (thiazoline‐2‐thione) derivatives 110 and 112. - ResearchGate. Available at: [Link]

  • Synthesis of thiazoline (thiazoline‐2‐thione) derivatives 114 and 115. - ResearchGate. Available at: [Link]

  • The role of oxidative stress in activity of anticancer thiosemicarbazones - PubMed Central. Available at: [Link]

  • The role of oxidative stress in activity of anticancer thiosemicarbazones - PubMed. Available at: [Link]

  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Publishing. Available at: [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. Available at: [Link]

  • In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Available at: [Link]

  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC - NIH. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. Available at: [Link]

  • Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC - NIH. Available at: [Link]

  • Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl) - PubMed. Available at: [Link]

  • The role of oxidative stress in activity of anticancer thiosemicarbazones - Semantic Scholar. Available at: [Link]

  • (PDF) Synthesis and anticancer activity of some novel 3-(1, 3, 4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones - ResearchGate. Available at: [Link]

  • Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC - NIH. Available at: [Link]

  • Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity - PubMed. Available at: [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Available at: [Link]

  • 21402-19-7| Chemical Name : this compound - Pharmaffiliates. Available at: [Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - NIH. Available at: [Link]

  • Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. Available at: [Link]

  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed. Available at: [Link]

  • Design, synthesis and antifungal evaluation of phenylthiazole-1,3,4-oxadiazole thione (ketone) derivatives inspired by natural thiasporine A - PubMed. Available at: [Link]

  • Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - MDPI. Available at: [Link]

  • Development of 1,3,4-oxadiazole thione based novel anticancer agents: Design, synthesis and in-vitro studies - PubMed. Available at: [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - NIH. Available at: [Link]

Sources

High-performance liquid chromatography (HPLC) analysis of 3-Methyl-4-phenylthiazoline-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Analysis of 3-Methyl-4-phenylthiazoline-2-thione using High-Performance Liquid Chromatography (HPLC)

Abstract & Introduction

This compound is a heterocyclic compound belonging to the thiazoline class. Thiazoline derivatives are significant scaffolds in medicinal chemistry and materials science, serving as key intermediates in the synthesis of various bioactive molecules and functional materials[1][2][3]. Their diverse applications, including potential roles as xanthine oxidase inhibitors and antimicrobial agents, necessitate the development of robust and reliable analytical methods for quantification and quality control[4].

This application note details a comprehensive protocol for the analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. As a Senior Application Scientist, my objective is to provide not just a procedure, but a foundational methodology grounded in chromatographic principles. The causality behind each parameter selection is explained to empower researchers to adapt and validate this method for their specific applications, from routine purity checks to complex kinetic studies.

Principle of the Chromatographic Method

The method leverages the principles of reversed-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase. This compound, with its phenyl group and thiazoline core, possesses moderate hydrophobicity[5]. A C18 stationary phase, packed with silica particles functionalized with 18-carbon alkyl chains, is chosen for its strong hydrophobic interactions with the analyte.

The analyte is dissolved in a suitable solvent and injected into the HPLC system. A polar mobile phase, consisting of an organic modifier (acetonitrile) and water, carries the sample through the column. The analyte partitions between the stationary and mobile phases. Its retention is primarily governed by the hydrophobic interactions between the analyte's phenyl group and the C18 chains. By adjusting the organic modifier concentration in the mobile phase, we can modulate these interactions to achieve optimal retention time and peak shape. Detection is accomplished using a UV-Vis detector set to the analyte's wavelength of maximum absorbance (λmax), ensuring high sensitivity.

Experimental Protocol

This protocol is designed to be a self-validating system. Initial performance should be verified through system suitability tests, and for regulated environments, full method validation according to ICH guidelines is recommended.

Materials and Reagents
  • Analyte: this compound, >98% purity (CAS: 21402-19-7)[6].

  • Solvent: Acetonitrile (MeCN), HPLC grade or higher.

  • Solvent: Deionized Water, 18.2 MΩ·cm resistivity, filtered through a 0.22 µm filter.

  • Volumetric flasks: Class A (10 mL, 50 mL, 100 mL).

  • Pipettes: Calibrated micropipettes.

  • Syringes: 1 mL, for sample filtration.

  • Syringe filters: 0.45 µm PTFE or Nylon.

  • Vials: 2 mL amber HPLC vials with caps and septa.

Instrumentation
  • An HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

Preparation of Mobile Phase and Solutions
  • Mobile Phase Preparation:

    • Prepare a mobile phase of Acetonitrile:Water (70:30, v/v) .

    • For 1 L, carefully measure 700 mL of Acetonitrile and 300 mL of deionized water.

    • Mix thoroughly and degas for 15 minutes using an ultrasonic bath or an online degasser.

    • Expert Insight: A 70:30 Acetonitrile:Water ratio is a robust starting point based on methods for similar thiazole derivatives[7]. This composition provides sufficient elution strength for a moderately non-polar compound on a C18 phase, aiming for a retention time that balances analysis speed and resolution from potential impurities.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10.0 mg of this compound standard.

    • Transfer it quantitatively to a 10 mL Class A volumetric flask.

    • Dissolve and dilute to the mark with Acetonitrile. Mix until all solid is dissolved. This solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions (e.g., 1-100 µg/mL):

    • Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the mobile phase.

    • For example, to prepare a 10 µg/mL standard, pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

Sample Preparation
  • Accurately weigh the sample containing the analyte.

  • Dissolve it in a known volume of Acetonitrile to create a concentrated stock solution.

  • Dilute this stock solution with the mobile phase to an expected concentration within the calibration range (e.g., 20 µg/mL).

  • Filter the final diluted sample through a 0.45 µm syringe filter into an amber HPLC vial to remove any particulates that could damage the column.

HPLC Chromatographic Conditions

All quantitative data and instrument parameters are summarized in the table below for clarity.

ParameterRecommended Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (70:30, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 242 nm
Run Time Approximately 10 minutes

Causality and Justification of Parameters:

  • Column: A standard length C18 column (250 mm) is selected to provide high theoretical plates and ensure good separation efficiency from closely related impurities.

  • Column Temperature: Maintaining a constant temperature of 30°C ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase.

  • Detection Wavelength: While a specific UV spectrum for this compound is not widely published, related thione and thiazole structures show significant absorbance in the 230-260 nm range[7][8]. A preliminary scan of the analyte using a DAD is strongly recommended to determine the precise λmax. For this protocol, 242 nm is proposed as an effective starting wavelength that balances high absorbance with minimal interference.

  • Injection Volume: 10 µL is a standard volume that provides good peak shape without overloading the column for concentrations in the low-to-mid µg/mL range.

Data Analysis and System Suitability

  • Calibration Curve: Inject the prepared working standard solutions in ascending order of concentration. Construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.999 is typically required.

  • Quantification: Inject the prepared sample solution. Determine the peak area of the analyte and calculate its concentration using the linear regression equation from the calibration curve.

  • System Suitability: Before sample analysis, inject a mid-range standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area and retention time is less than 2.0%. The theoretical plates should be >2000 and the tailing factor should be <2.0.

Experimental Workflow Diagram

The logical flow of the analytical process is visualized below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing reagents Reagents & Standards mobile_phase Mobile Phase Prep (MeCN:H2O 70:30) reagents->mobile_phase std_prep Standard Dilution (1-100 µg/mL) reagents->std_prep sample_prep Sample Prep & Filtration reagents->sample_prep injection Inject 10 µL into HPLC std_prep->injection sample_prep->injection separation C18 Column Separation (30°C, 1 mL/min) injection->separation detection UV Detection at 242 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Final Report quantification->report

Caption: HPLC analysis workflow for this compound.

Conclusion

This application note provides a reliable and robust RP-HPLC method for the quantitative determination of this compound. The method is specific, straightforward, and utilizes common laboratory instrumentation and reagents. The detailed protocol and explanation of parameter choices offer a solid foundation for researchers in pharmaceutical development, chemical synthesis, and quality control, enabling them to implement this method efficiently and adapt it to their specific analytical needs.

References

  • Cheméo. (n.d.). 3-Methyl-4-phenyl-4-thiazoline-2-thione (CAS 21402-19-7). Retrieved from [Link]

  • ResearchGate. (n.d.). UV/Vis spectra of the compound I (a) and II (b): experimental (1) and.... Retrieved from [Link]

  • ResearchGate. (n.d.). The simulated UV/Vis absorption spectra for the thiol, thione and.... Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic characterization of thionine species in different media. Retrieved from [Link]

  • PubChem. (n.d.). 2(3H)-Thiazolethione, 4-phenyl-. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. Retrieved from [Link]

  • CORA. (2003). Electronic spectroscopy of thiones. Retrieved from [Link]

  • Kamkhede, D. B., et al. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9). Retrieved from [Link]

  • Mabkhot, Y. N., et al. (2020). Synthesis, X-ray Analysis, Biological Evaluation and Molecular Docking Study of New Thiazoline Derivatives. Molecules, 25(21), 5013. Retrieved from [Link]

  • Liu, W., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. Frontiers in Chemistry, 10, 895311. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of thiazoline (thiazoline-2-thione) derivatives 114 and 115. Retrieved from [Link]

Sources

Application Note: Unambiguous Structure Elucidation of 3-Methyl-4-phenylthiazoline-2-thione using a Suite of NMR Spectroscopy Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methyl-4-phenylthiazoline-2-thione is a heterocyclic compound belonging to the thiazoline class, which is a core scaffold in many biologically active molecules and pharmaceutical agents. The precise and unequivocal determination of its molecular structure is a critical first step in any research and development pipeline, ensuring the correct isomer is synthesized and for quality control purposes. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of small organic molecules in solution. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the complete structural characterization of this compound. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Molecular Structure and Numbering Scheme

The first step in any NMR-based structure elucidation is to define the molecule of interest and establish a consistent numbering scheme for all atoms. This systematic approach is crucial for the clear and unambiguous assignment of NMR signals.

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Elucidation Prep Dissolve 10-20 mg in 0.6 mL CDCl₃ H1 ¹H NMR (Proton Count & Environment) Prep->H1 C13 ¹³C{¹H} NMR (Carbon Count & Type) H1->C13 DEPT DEPT-135 (CH, CH₂, CH₃ Multiplicity) C13->DEPT COSY ¹H-¹H COSY (H-H Connectivity) DEPT->COSY HSQC ¹H-¹³C HSQC (Direct C-H Correlation) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) HSQC->HMBC Assign Spectral Assignment HMBC->Assign Structure Structure Verification Assign->Structure

Caption: A typical workflow for NMR-based structure elucidation.

Protocols

Protocol 1: Sample Preparation

Scientific integrity begins with meticulous sample preparation. The quality of the NMR data is directly dependent on the quality of the sample.

Materials:

  • This compound (10-20 mg for ¹H and 2D NMR; 50-100 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) of high purity (0.6 mL)

  • High-quality 5 mm NMR tube

  • Glass Pasteur pipette and cotton or glass wool plug

  • Vial for dissolution

Procedure:

  • Weighing: Accurately weigh 10-20 mg of the compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of CDCl₃ to the vial. Chloroform-d is a common choice for many organic compounds due to its excellent solubilizing properties and relatively simple residual solvent signal. [1]3. Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or cotton packed into a Pasteur pipette directly into the NMR tube. [2]5. Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: NMR Data Acquisition

The following protocols are based on a standard 500 MHz NMR spectrometer. Parameters may need to be adjusted based on the specific instrument and sample concentration.

2.1 1D ¹H NMR Spectroscopy

  • Purpose: To determine the number of different proton environments and their relative ratios (integration). The chemical shift provides information about the electronic environment of the protons, and the splitting pattern (multiplicity) reveals information about neighboring protons.

  • Pulse Program: zg30

  • Key Parameters:

    • Spectral Width (SW): ~16 ppm (centered around 6-7 ppm)

    • Acquisition Time (AQ): ~2-3 seconds

    • Relaxation Delay (D1): 2-5 seconds

    • Number of Scans (NS): 8-16

2.2 1D ¹³C{¹H} NMR Spectroscopy

  • Purpose: To determine the number of unique carbon atoms in the molecule. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

  • Pulse Program: zgpg30

  • Key Parameters:

    • Spectral Width (SW): ~220 ppm (centered around 100-120 ppm)

    • Acquisition Time (AQ): ~1-2 seconds

    • Relaxation Delay (D1): 2 seconds

    • Number of Scans (NS): 1024 or more, depending on concentration.

2.3 DEPT-135 Spectroscopy

  • Purpose: To differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons are not observed. [3][4]* Pulse Program: dept135

  • Key Parameters: Same as ¹³C NMR, with NS typically being a multiple of 4.

2.4 2D ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are spin-spin coupled, typically through two or three bonds. Cross-peaks in the COSY spectrum connect coupled protons. [5]* Pulse Program: cosygpqf

  • Key Parameters:

    • Spectral Width (SW) in F1 and F2: Same as ¹H NMR

    • Number of Increments (TD in F1): 256-512

    • Number of Scans (NS): 2-4 per increment

2.5 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlation).

  • Pulse Program: hsqcedetgpsisp2.1

  • Key Parameters:

    • SW in F2 (¹H): Same as ¹H NMR

    • SW in F1 (¹³C): ~180 ppm (covering the expected carbon chemical shift range)

    • Number of Increments (TD in F1): 128-256

    • Number of Scans (NS): 2-8 per increment

2.6 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). This is crucial for connecting molecular fragments. [6]* Pulse Program: hmbcgpndqf

  • Key Parameters:

    • SW in F2 (¹H): Same as ¹H NMR

    • SW in F1 (¹³C): Same as ¹³C NMR

    • Number of Increments (TD in F1): 256-512

    • Number of Scans (NS): 4-16 per increment

Data Interpretation and Structure Elucidation

The following section details the expected NMR data for this compound and provides a step-by-step guide to its interpretation. The predicted chemical shifts were generated using NMRDB.org, a web-based tool that utilizes a combination of prediction algorithms. [7]

Predicted NMR Data Summary
Atom No. ¹H Chemical Shift (ppm), Multiplicity, Integration ¹³C Chemical Shift (ppm) DEPT-135
5-H6.55, s, 1H118.0CH (Up)
3'-CH₃3.75, s, 3H35.0CH₃ (Up)
2'', 6''-H7.45, m, 2H128.5CH (Up)
3'', 5''-H7.35, m, 2H129.0CH (Up)
4''-H7.30, m, 1H127.0CH (Up)
2' (C=S)-190.0-
2 (N-C=S)-165.0Quaternary (No peak)
4 (C-Ph)-135.0Quaternary (No peak)
1'' (C-ipso)-140.0Quaternary (No peak)

Note: Predicted values are for guidance and may differ slightly from experimental values.

Step-by-Step Spectral Analysis
  • ¹H NMR Analysis: The ¹H NMR spectrum is expected to show three main regions of signals.

    • A singlet around 3.75 ppm with an integration of 3H, characteristic of the N-methyl group (3'-CH₃). Its singlet nature indicates no adjacent protons.

    • A singlet around 6.55 ppm with an integration of 1H, corresponding to the vinyl proton on the thiazoline ring (5-H).

    • A complex multiplet pattern between 7.30-7.45 ppm with a total integration of 5H, representing the protons of the phenyl group.

  • ¹³C NMR and DEPT-135 Analysis:

    • The broadband proton-decoupled ¹³C NMR spectrum should display 9 distinct signals, corresponding to the 9 unique carbon environments in the molecule.

    • The DEPT-135 spectrum will be instrumental in assigning these carbons.

      • Positive Signals (CH/CH₃): We expect to see five positive signals corresponding to the five CH groups of the phenyl ring, the one CH of the thiazoline ring, and the CH₃ of the methyl group.

      • Negative Signals (CH₂): No negative signals are expected as there are no CH₂ groups in the molecule.

      • Absent Signals (Quaternary): The signals for the thione carbon (C-2'), the C-2 and C-4 of the thiazoline ring, and the ipso-carbon of the phenyl ring (C-1'') will be present in the ¹³C spectrum but absent in the DEPT-135 spectrum, confirming their quaternary nature. [8]

  • 2D NMR Correlation Analysis:

    • ¹H-¹H COSY: The COSY spectrum will primarily show correlations within the phenyl ring, confirming the connectivity between the ortho, meta, and para protons. No cross-peak is expected for the methyl and thiazoline vinyl protons as they are isolated spin systems.

    • ¹H-¹³C HSQC: This experiment will provide direct one-bond correlations, allowing for the unambiguous assignment of the protonated carbons.

      • The proton at ~3.75 ppm will correlate with the carbon at ~35.0 ppm (N-CH₃).

      • The proton at ~6.55 ppm will correlate with the carbon at ~118.0 ppm (C-5).

      • The aromatic protons will correlate with their respective carbons in the ~127-129 ppm range.

    • ¹H-¹³C HMBC: The HMBC spectrum is the key to assembling the molecular skeleton by revealing long-range (2- and 3-bond) C-H correlations.

      HMBC_Correlations cluster_structure Key HMBC Correlations mol Structure of this compound H_Me 3'-CH₃ (H) C_2 C-2 H_Me->C_2 C_4 C-4 H_Me->C_4 H_vinyl 5-H H_vinyl->C_4 C_S C=S (2') H_vinyl->C_S H_ortho 2''/6''-H H_ortho->C_4 C_1_ipso C-1'' H_ortho->C_1_ipso C_5 C-5

      Caption: Key expected HMBC correlations for structural confirmation.

      • The methyl protons (3'-CH₃) are expected to show correlations to C-2 and C-4 of the thiazoline ring, confirming the position of the methyl group on the nitrogen.

      • The vinyl proton (5-H) should correlate to the quaternary carbon C-4 and the thione carbon C-2', establishing its position within the ring.

      • The ortho protons (2''/6''-H) of the phenyl ring will show a crucial correlation to the C-4 of the thiazoline ring, confirming the attachment point of the phenyl group.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structure of this compound can be elucidated with a high degree of confidence. The combination of ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra provides a self-validating dataset that confirms atom connectivity and substitution patterns. This application note provides the necessary protocols and a logical framework for researchers to confidently characterize this and similar heterocyclic compounds, ensuring the integrity and reliability of their scientific endeavors.

References

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Emory University Department of Chemistry. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • University College London Department of Chemistry. (n.d.). Sample Preparation. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • University of Ottawa NMR Facility. (n.d.). NMR Sample Prepara-on. Retrieved from [Link]

  • Interpreting a C-13 NMR spectrum. (2012, April 24). Modeling and Experimental Tools with Prof. Magnes. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

  • Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]

  • University of Crete Chemistry Department. (2019, March). Basic 2D NMR experiments. Retrieved from [Link]

  • R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

  • Kwan, E. E. (n.d.). 2D NMR Solutions.pdf. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-METHYL-4-PHENYL-4-THIAZOLINE-2-THIONE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-METHYL-5-PHENYL-4-THIAZOLINE-2-THIONE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Lira, B. F., et al. (2004). Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl). ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Prep | PDF | Nuclear Magnetic Resonance Spectroscopy | Deuterium. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) HMBC correlations of C1″ to C4″ on the N substituent containing the... | Download Scientific Diagram. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-13 C HMBC correlations of 2a. Retrieved from [Link]

Sources

Application Note: Mass Spectrometry for the Structural Characterization and Purity Assessment of Synthesized Thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole ring is a cornerstone scaffold in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents, including antimicrobials, anticancer agents, and anti-inflammatory drugs.[1] Rigorous characterization of newly synthesized thiazole derivatives is paramount to confirm their identity, establish purity, and understand their metabolic fate. Mass spectrometry (MS) offers unparalleled sensitivity and structural insight, making it an indispensable tool for this purpose.[2][3] When coupled with liquid chromatography (LC), LC-MS provides a robust platform for separating complex reaction mixtures and unequivocally identifying target compounds and impurities.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of mass spectrometry for the characterization of synthesized thiazole compounds. It moves beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring that protocols are both scientifically sound and practically adaptable.

Pillar 1: Strategic Sample Preparation for High-Quality Data

The quality of mass spectrometry data is fundamentally dependent on the quality of the sample introduced into the instrument. Proper sample preparation is critical for obtaining reliable and reproducible results, enhancing sensitivity, and preventing instrument contamination.[6][7]

Core Principles of Sample Preparation:

  • Purity is Paramount: The primary goal is to present the analyte to the ion source free from interferences that can suppress ionization or complicate spectral interpretation. Non-volatile salts (e.g., NaCl, phosphates) and viscous compounds (e.g., DMSO, glycerol) are particularly detrimental to electrospray ionization (ESI) and must be minimized or removed.[6]

  • Solvent Compatibility: The choice of solvent is crucial. It must completely solubilize the analyte while being compatible with the chosen ionization technique and LC mobile phase. For ESI, preferred solvents are volatile and can support protonation or deprotonation, such as methanol (MeOH), acetonitrile (ACN), and water (H₂O).[6][8]

  • Concentration Optimization: Analyte concentration must be within the optimal range for the instrument, typically between 1-50 µg/mL.[6] Overly concentrated samples can lead to detector saturation, ion suppression, and source contamination, while overly dilute samples may not produce a sufficient signal.[8]

Protocol: Standard Sample Preparation for a Synthesized Thiazole Compound

  • Initial Dissolution (Stock Solution): Accurately weigh approximately 1 mg of your dry, solvent-free thiazole compound into a clean glass vial. Dissolve the sample in 1 mL of a suitable organic solvent (e.g., HPLC-grade Methanol or Acetonitrile) to create a stock solution of ~1 mg/mL.

  • Working Solution Preparation: Take 10 µL of the stock solution and dilute it with 990 µL of the initial mobile phase of your LC method (or a compatible solvent mixture like 50:50 Acetonitrile:Water). This creates a working solution of ~10 µg/mL.

  • Acidification/Basification (Optional but Recommended): To enhance ionization efficiency in positive-ion mode ESI, add 0.1% (v/v) formic acid or acetic acid to the working solution.[6] This promotes the protonation of basic nitrogen atoms within the thiazole ring or its substituents.

  • Clarification: Centrifuge the working solution at high speed (>10,000 x g) for 5 minutes or filter it through a 0.2 µm syringe filter. This step is critical to remove any particulate matter that could block the fine capillaries of the LC and MS systems.[6][8]

  • Transfer: Transfer the clarified supernatant to a 2 mL autosampler vial with a screw cap and a soft septum.[8]

  • Blank Injections: Always prepare blank samples (containing only the final solvent mixture) to run before and after your samples. This helps to identify carry-over and ensures the system is clean.[8]

Pillar 2: Selecting the Right Ionization and Analysis Strategy

The choice of ionization technique is dictated by the physicochemical properties of the analyte, such as its polarity, volatility, and thermal stability. For most thiazole derivatives, which are often polar and non-volatile, soft ionization techniques are preferred.[7][9]

Ionization Source Selection: ESI vs. APCI
  • Electrospray Ionization (ESI): This is the most widely used ionization source for thiazole compounds due to its ability to generate intact molecular ions from polar, non-volatile, and thermally labile molecules in solution.[10] ESI is particularly effective for thiazoles as the nitrogen atom in the ring is readily protonated in positive-ion mode, forming an abundant [M+H]⁺ ion.[11]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is an excellent complementary technique for less polar or more volatile thiazole derivatives that may not ionize efficiently by ESI.[12][13] Ionization occurs in the gas phase, making it suitable for a different range of compounds.[13][14] It can be particularly useful for identifying less polar impurities in a synthesis mixture.

Rationale in Practice: For a newly synthesized library of thiazole-amide derivatives, ESI would be the primary choice due to the high polarity and presence of basic nitrogen sites. However, if a synthetic precursor is a non-polar aromatic aldehyde, APCI might yield a stronger signal for that specific compound.[13]

High-Resolution Mass Spectrometry (HRMS)

For unambiguous structural confirmation, High-Resolution Mass Spectrometry (HRMS) is essential. By providing a mass measurement with high accuracy (typically <5 ppm error), HRMS allows for the determination of the elemental composition of the molecular ion, which is a critical piece of evidence in identifying a newly synthesized compound.[15][16][17]

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS or MS²) is a powerful technique used to fragment a selected precursor ion (e.g., the [M+H]⁺ ion) to generate a series of product ions.[18] The resulting fragmentation pattern is a structural fingerprint of the molecule, providing definitive evidence of its identity and connectivity. This is achieved by isolating the ion of interest, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragments.[18]

Pillar 3: Data Interpretation and Fragmentation Analysis

Thiazole compounds exhibit characteristic fragmentation patterns that can be used for their identification. The thiazole ring itself is relatively stable, but specific cleavages provide valuable structural information.[19][20]

Common Fragmentation Pathways for Protonated Thiazoles ([M+H]⁺):

  • Cleavage of the Thiazole Ring: The most characteristic fragmentation involves the cleavage of the C-S and N-C bonds of the thiazole ring. This can lead to the formation of various smaller fragments that are diagnostic of the core structure.

  • Loss of Substituents: Side chains attached to the thiazole ring often cleave at the bond alpha to the ring. For example, an ethyl ester substituent may lose an ethylene molecule.[20]

  • Retro-Diels-Alder (RDA) Fragmentation: Depending on the substitution pattern, RDA-type fragmentations can occur, leading to predictable neutral losses.

  • Cross-Ring Cleavages: In more complex fused systems, such as thiazolo[3,2-a]pyrimidines, fragmentation of the thiazole ring often precedes the fragmentation of the more stable pyrimidine ring.[20][21]

Workflow for Thiazole Compound Characterization

Thiazole MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation cluster_validation Method Validation & Reporting Prep1 Synthesized Compound (Dry, ~1 mg) Prep2 Dissolve in MeOH/ACN (1 mg/mL Stock) Prep1->Prep2 Prep3 Dilute to ~10 µg/mL + 0.1% Formic Acid Prep2->Prep3 Prep4 Filter / Centrifuge (0.2 µm) Prep3->Prep4 LC UPLC/HPLC Separation (e.g., C18 column) Prep4->LC Inject MS Ionization Source (ESI Positive Mode) LC->MS MS1 Full Scan MS (MS1) (Acquire [M+H]⁺) MS->MS1 MS2 Tandem MS (MS/MS) (Fragment [M+H]⁺) MS1->MS2 Data1 Confirm Molecular Weight (HRMS for Formula) MS2->Data1 Data2 Analyze Fragmentation Pattern Data1->Data2 Data3 Structure Elucidation Data2->Data3 Val1 Assess Purity & Identify Impurities Data3->Val1 Val2 Final Report Generation Val1->Val2 Thiazole Fragmentation cluster_fragments Collision-Induced Dissociation (CID) Precursor [M+H]⁺ (Precursor Ion) Frag1 Fragment A (Thiazole Ring Cleavage) Precursor->Frag1  -C₂H₂NS Frag2 Fragment B (Loss of R2) Precursor->Frag2  -R₂ Frag3 Fragment C (Loss of R1) Precursor->Frag3  -R₁

Caption: Generalized MS/MS fragmentation pathways for a protonated thiazole derivative.

Protocol: LC-MS/MS Characterization of a Novel Thiazole Derivative

This protocol outlines a self-validating system for the characterization of a newly synthesized thiazole compound using LC-MS/MS.

1. System Suitability and Preparation:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system. [16][22]* Column: A standard reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size). [23]* Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • System Suitability Test (SST): Before analysis, inject a known standard (e.g., a commercially available thiazole derivative or a previously characterized batch) to verify system performance, including retention time stability, peak shape, and signal intensity. The results should fall within ±15% of established values. [24] 2. Chromatographic Method:

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 7.0 min: Linear ramp from 5% to 95% B

    • 7.0 - 8.0 min: Hold at 95% B

    • 8.0 - 8.1 min: Return to 5% B

    • 8.1 - 10.0 min: Equilibrate at 5% B

  • Column Temperature: 40 °C

3. Mass Spectrometry Method:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 300 °C [11]* Scan Mode 1 (Full Scan MS):

    • Mass Range: m/z 100-1000

    • Purpose: To detect the protonated molecular ion [M+H]⁺ and assess the overall purity of the sample.

  • Scan Mode 2 (Tandem MS - Data-Dependent Acquisition):

    • Activation: Collision-Induced Dissociation (CID)

    • Precursor Selection: Automatically select the top 3 most intense ions from the Full Scan MS for fragmentation.

    • Collision Energy: Use a stepped collision energy (e.g., 15, 25, 40 eV) to ensure a rich fragmentation spectrum.

    • Purpose: To obtain structural information for the main compound and any significant impurities.

4. Data Analysis and Validation:

  • Molecular Ion Confirmation: Extract the chromatogram for the theoretical m/z of the target compound's [M+H]⁺ ion. Verify that the measured accurate mass is within 5 ppm of the calculated mass.

  • Purity Assessment: Integrate the peak area of the main compound in the total ion chromatogram (TIC). An estimated purity of >95% is typically required for subsequent biological assays.

  • Fragmentation Analysis: Analyze the MS/MS spectrum of the target compound. Propose structures for the major fragment ions and ensure they are consistent with the expected structure. [25][26]4. Impurity Identification: For any co-eluting peaks or significant impurities (>0.5%), perform the same MS and MS/MS analysis to propose potential structures (e.g., unreacted starting materials, by-products).

Quantitative Data Summary

The following table provides a template for summarizing the key MS data obtained for a hypothetical synthesized thiazole compound, C₁₄H₁₃N₅S (MW: 283.35).

ParameterObserved ValueTheoretical ValueDeviation (ppm)Confirmation
[M+H]⁺ 284.0910284.0915-1.76Pass
Major Fragment 1 207.0541207.0544-1.45Consistent with loss of C₆H₅
Major Fragment 2 137.0485137.0486-0.73Consistent with C₇H₇N₂S fragment
Purity (TIC%) 98.2%>95%N/APass

Table based on fragmentation data seen for similar structures. [26]

Conclusion

The robust characterization of synthesized thiazole compounds is a critical step in the drug discovery pipeline. By employing a systematic approach that combines meticulous sample preparation, appropriate ionization techniques (primarily ESI), and the power of high-resolution tandem mass spectrometry, researchers can unambiguously confirm molecular structures, assess purity, and identify unknown by-products. The protocols and workflows detailed in this note provide a validated framework for generating high-quality, reliable, and defensible mass spectrometry data, thereby accelerating the development of novel thiazole-based therapeutics.

References

  • Shared Research Facilities. (n.d.). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. BNRF.
  • Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343.
  • Mohamed, M. S., Awad, S. M., & Ahmed, N. M. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Korean Chemical Society, 54(4), 444-450.
  • Huy, C., et al. (2008). A liquid chromatography-mass spectrometry assay for simultaneous determination of two antimalarial thiazolium compounds in human and rat matrices. Journal of Chromatography B, 876(1), 93-100.
  • Meszler, D., et al. (2006). Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food. Journal of Chromatography A, 1125(2), 195-203.
  • Kádas, J., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Rapid Communications in Mass Spectrometry, 32(19), 1687-1696.
  • Aly, A. A., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford.
  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide.
  • BenchChem. (2025). A Guide to Cross-Validation of Analytical Results for Synthesized Compounds.
  • Popov, I. A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 839.
  • U.S. Food & Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link] (Simulated reference, as validation principles are standardized).

  • Li, K., et al. (2001). Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies. Journal of Chromatography B: Biomedical Sciences and Applications, 765(1), 55-62.
  • Kosyakov, D. S., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Separations, 9(3), 74.
  • Wikipedia. (n.d.). Sample preparation in mass spectrometry.
  • Gomaa, A. M. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1744.
  • Ali, A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(45), 31699-31718.
  • Shabir, G. A. (2015). Validation of Analytical Methods: A Review. Gavin Journal of Pharmaceutical Analysis, 2015.
  • Aly, A. A., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate.
  • El-Sayed, W. M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 27(11), 3456.
  • Doroghazi, J. R., & Metcalf, W. W. (2013). Modern mass spectrometry for synthetic biology and structure-based discovery of natural products. Current Opinion in Biotechnology, 24(6), 1095-1102.
  • National Center for Biotechnology Information. (n.d.). PubChem. (Database for chemical information). Available at: [Link] (General reference for chemical properties).

  • Journal of Food and Drug Analysis. (2022). The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. Journal of Food and Drug Analysis, 30(1), 1-11.
  • University of Tartu. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods. Sisu@UT.
  • Dunn, M. J., et al. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Scientific Reports, 11(1), 7484.
  • MDPI. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 28(1), 1.
  • ResearchGate. (n.d.). (PDF) Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes.
  • National Institutes of Health. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Molecules, 27(1), 1.
  • Wikipedia. (n.d.). Tandem mass spectrometry.
  • Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify.
  • ResearchGate. (n.d.). High resolution mass spectrometry for structural identification of metabolites in metabolomics | Request PDF.
  • MDPI. (2023). LC-MS/MS Application in Pharmacotoxicological Field: Current State and New Applications. Separations, 10(3), 163.

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for 3-Methyl-4-phenylthiazoline-2-thione synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Methyl-4-phenylthiazoline-2-thione

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common experimental hurdles. Our approach is grounded in established chemical principles to ensure you can not only solve problems but also understand their root causes.

I. Overview of the Synthesis

The synthesis of this compound is typically achieved via a cyclocondensation reaction. A common and effective method involves the reaction of an α-haloketone, such as 2-bromoacetophenone, with a dithiocarbamate salt, like potassium N-methyldithiocarbamate. This reaction, a variation of the Hantzsch thiazole synthesis, provides a direct route to the desired heterocyclic scaffold.[1][2][3]

The general reaction scheme is as follows:

  • Step 1: Nucleophilic Substitution: The dithiocarbamate anion acts as a sulfur nucleophile, attacking the α-carbon of the ketone and displacing the halide.

  • Step 2: Intramolecular Cyclization: The nitrogen atom of the intermediate then attacks the carbonyl carbon.

  • Step 3: Dehydration: The resulting hemiaminal undergoes dehydration to form the final thiazoline-2-thione ring.

The efficiency of this process is highly dependent on the reaction conditions. The following sections address common issues and provide guidance for optimization.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Starting Materials (α-Haloacetophenone, N-Methyldithiocarbamate Salt) Solvent Select & Degas Solvent (e.g., Ethanol) Start->Solvent Mix Combine Reactants in Solvent Solvent->Mix Heat Heat to Reflux (Monitor by TLC) Mix->Heat Stoichiometry & Temp Control Cool Cool to RT & Concentrate Heat->Cool Reaction Complete Extract Aqueous Work-up & Extraction Cool->Extract Purify Recrystallization or Column Chromatography Extract->Purify Crude Product Characterize Characterization (NMR, MS, MP) Purify->Characterize End Pure Product Characterize->End

Caption: General workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low or I obtained no product. What are the likely causes?

A1: Low to no yield is a common issue that can stem from several factors:

  • Poor quality of starting materials: The α-haloketone can degrade over time, and dithiocarbamate salts can be hygroscopic.

  • Incorrect stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.

  • Suboptimal reaction temperature: The reaction may require specific thermal conditions to proceed efficiently.

  • Inappropriate solvent choice: The solvent plays a crucial role in reactant solubility and reaction rate.[2]

  • Presence of moisture: Water can interfere with the reactants and intermediates.

Refer to the Troubleshooting Guide (Section III) for detailed solutions.

Q2: My final product is impure, showing multiple spots on the TLC plate. How can I improve its purity?

A2: The presence of impurities often indicates side reactions or incomplete conversion. Common impurities may include unreacted starting materials or byproducts from dimerization or oxidation. Improving purity involves two stages: optimizing the reaction to minimize side-product formation and refining your purification technique. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective.[4][5] If that fails, column chromatography may be necessary.

Q3: The reaction time is inconsistent between batches. Why is this happening?

A3: Inconsistent reaction times are typically due to variations in reaction parameters. Key factors include:

  • Temperature fluctuations: Ensure your heating apparatus provides stable and uniform temperature.

  • Mixing efficiency: Inadequate stirring can create local concentration gradients, slowing the reaction.

  • Purity of reagents: Impurities in starting materials can act as inhibitors or catalysts, altering the reaction rate.

  • Atmospheric conditions: Reactions sensitive to air or moisture should be run under an inert atmosphere (e.g., nitrogen or argon).

Q4: How do I properly characterize the final product, this compound?

A4: Proper characterization is essential to confirm the structure and purity of your compound. The following techniques are recommended:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify all protons and carbons.[4]

  • Mass Spectrometry (MS): To verify the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is preferred for determining the exact molecular formula.[4][5]

  • Melting Point (MP): A sharp melting point range indicates high purity. The expected melting point is approximately 127-132 °C.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=S (thione) bond.

III. Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.

Problem 1: Low or No Product Yield
Potential Cause Underlying Principle & Explanation Recommended Solution & Protocol
Degraded α-Haloacetophenone α-Haloketones can be lachrymatory and unstable, undergoing self-condensation or hydrolysis over time. This reduces the concentration of the active reactant.Verify Starting Material: Check the purity of the α-haloacetophenone by TLC or ¹H NMR before use. If it appears discolored or shows impurity spots, purify it by recrystallization or use a fresh bottle.
Hygroscopic Dithiocarbamate Salt N-methyldithiocarbamate salts readily absorb atmospheric moisture. Water can hydrolyze the salt or compete in side reactions, reducing the effective concentration of the nucleophile.Dry Reagents: Dry the dithiocarbamate salt in a vacuum oven at a moderate temperature (e.g., 40-50 °C) before use. Store it in a desiccator. Perform the reaction under an inert atmosphere (N₂ or Ar).
Incorrect Reaction Temperature The cyclocondensation and dehydration steps are temperature-dependent. Insufficient heat leads to slow or stalled reactions, while excessive heat can cause decomposition of reactants or products.Optimize Temperature: Start with a reflux in a moderate-boiling solvent like ethanol (~78 °C).[2] If the yield is low, screen other solvents and temperatures as detailed in Table 1. Monitor reaction progress by TLC to determine the optimal reaction time at a given temperature.
Poor Solubility of Reactants If reactants are not fully dissolved, the reaction becomes heterogeneous and the rate will be significantly slower, leading to incomplete conversion within the allotted time.Solvent Screening: Choose a solvent that dissolves both reactants. Ethanol is a common starting point. Other options include methanol, isopropanol, or acetonitrile.[2] Gentle heating can aid dissolution before initiating reflux.
Optimized Reaction Conditions

The following table summarizes recommended starting points for optimizing the reaction, based on analogous syntheses reported in the literature.

Parameter Recommended Condition Rationale & Considerations Reference
Solvent EthanolGood solubility for reactants, moderate boiling point.[2]
Temperature 78 °C (Reflux)Provides sufficient energy for reaction without significant decomposition.[6]
Stoichiometry 1.0 : 1.1A slight excess (10 mol%) of the dithiocarbamate can help drive the reaction to completion.General Practice
Concentration 0.1 - 0.5 MA moderate concentration balances reaction rate with solubility.General Practice
Atmosphere Inert (N₂ or Ar)Minimizes side reactions from atmospheric oxygen and moisture.[7]
Catalyst (Optional) BaseA non-nucleophilic base (e.g., triethylamine) can be added to neutralize any HBr formed, though it is often not necessary if a salt of the dithiocarbamate is used.[1][8]
Problem 2: Product Purification Challenges
Potential Cause Underlying Principle & Explanation Recommended Solution & Protocol
Formation of Side Products Side reactions, such as the Favorskii rearrangement of the α-haloketone or dimerization, can create impurities that are difficult to separate due to similar polarities.Control Reaction Conditions: Strictly adhere to the optimized temperature and reaction time. Adding the α-haloketone slowly to the reaction mixture can minimize side reactions by keeping its concentration low.
Oily Product / Failure to Crystallize The crude product may contain residual solvent or low-melting impurities that inhibit crystallization, resulting in an oil.Purification Protocol: 1. Ensure all reaction solvent is removed under reduced pressure. 2. Attempt recrystallization from a binary solvent system. Start by dissolving the crude oil in a minimum amount of a hot "good" solvent (e.g., ethanol, isopropanol) and then slowly add a "poor" solvent (e.g., water, hexane) until turbidity appears. Cool slowly to promote crystal growth. 3. If recrystallization fails, purify via silica gel column chromatography using a hexane/ethyl acetate gradient.
Persistent Color in Product The product should be a white to light yellow crystalline solid. A persistent dark color often indicates trace impurities from thermal decomposition or oxidation.Decolorization: During recrystallization, add a small amount of activated charcoal to the hot solution, let it stir for 5-10 minutes, and then filter it hot through a pad of Celite to remove the charcoal and adsorbed impurities before cooling.
Troubleshooting Decision Tree

Troubleshooting Start Experiment Issue LowYield Low / No Yield Start->LowYield Impure Impure Product Start->Impure CheckReagents Reagents Degraded? LowYield->CheckReagents Check Purity CheckConditions Conditions Suboptimal? LowYield->CheckConditions Check Temp/Solvent CheckSideRxns Side Reactions Occurring? Impure->CheckSideRxns Analyze Crude by TLC/NMR CheckPurification Purification Ineffective? Impure->CheckPurification Sol_Reagents Purify/Replace Starting Materials CheckReagents->Sol_Reagents Yes Sol_Conditions Optimize Temp, Solvent, & Reaction Time (Table 1) CheckConditions->Sol_Conditions Yes Sol_SideRxns Refine Reaction Conditions (e.g., Slow Addition, Inert Atm.) CheckSideRxns->Sol_SideRxns Yes Sol_Purification Attempt Recrystallization w/ Charcoal or Column Chromatography CheckPurification->Sol_Purification Yes

Caption: Decision tree for troubleshooting common synthesis issues.

IV. References

  • Optimization of reaction conditions. a | Download Table. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Overview of the Chemistry of 2-Thiazolines. (2007). Chemical Reviews, 107(1), 159-185. [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Asian Journal of Chemistry. Retrieved January 17, 2026, from [Link]

  • 3-(2-Aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione as an Ecofriendly Sulphur Transfer Agent to Prepare Alkanethiols in High Yield and High Purity. (2012). Molecules, 17(8), 9498-9508. [Link]

  • 2-Thiazolines: An update on synthetic methods and catalysis. (2020). Journal of Heterocyclic Chemistry, 57(11), 3845-3866. [Link]

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. (2022). Chemistry & Chemical Technology, 16(4), 519-526. [Link]

  • SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. (2020). Google Patents. Retrieved January 17, 2026, from

  • Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. (2024). Molecules, 29(2), 302. [Link]

  • Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. (2023). ACS Omega, 8(29), 26315-26328. [Link]

  • Design, synthesis and antifungal evaluation of phenylthiazole-1,3,4-oxadiazole thione (ketone) derivatives inspired by natural thiasporine A. (2023). Pest Management Science, 79(10), 3439-3450. [Link]

  • Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024). RSC Advances, 14(2), 947-975. [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2022). Molecules, 27(19), 6683. [Link]

  • Overview of the Chemistry of 2-Thiazolines. (2007). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Preparation method of methyl 3- ((4-fluorophenyl) sulfonyl) -4-hydroxy-2-methylthiazolidine-2-carboxylate. (n.d.). Google Patents. Retrieved January 17, 2026, from

  • Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. (2021). Communications Chemistry, 4(1), 1-8. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4948. [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2023). Bioorganic & Medicinal Chemistry, 96, 117524. [Link]

  • Synthesis of 2-((substituted)-2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. (2017). Research & Reviews: Journal of Chemistry. Retrieved January 17, 2026, from [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2022). RSC Medicinal Chemistry, 13(9), 1101-1117. [Link]

  • Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. (2024). Molecules, 29(2), 302. [Link]

Sources

Technical Support Center: Synthesis of 3-Methyl-4-phenylthiazoline-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Methyl-4-phenylthiazoline-2-thione. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. As Senior Application Scientists, we aim to explain not just the "how" but the "why" behind these protocols, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and reliable method is a variation of the Hantzsch thiazole synthesis.[1][2] This reaction involves the cyclocondensation of an α-haloketone with a dithiocarbamate salt. Specifically for this compound, the reaction proceeds between 2-bromoacetophenone and an N-methyldithiocarbamate salt (e.g., sodium or potassium N-methyldithiocarbamate). The reaction is typically high-yielding and straightforward to perform.[1]

Q2: Why is the choice of solvent critical for this synthesis?

The solvent plays a crucial role in reactant solubility and reaction kinetics.[3] Polar aprotic solvents like Dimethylformamide (DMF) or acetonitrile are often used to dissolve the dithiocarbamate salt. However, alcohols like ethanol or methanol are also commonly employed and can facilitate the reaction, often leading to precipitation of the product upon completion, which simplifies isolation.[1][4] The choice depends on the specific dithiocarbamate salt used and the desired reaction temperature.

Q3: What are the primary factors that influence the final yield?

Several factors are critical:

  • Purity of Reactants: Impurities in the 2-bromoacetophenone or the dithiocarbamate salt can lead to significant side reactions.[3]

  • Stoichiometry: A slight excess of the dithiocarbamate salt is sometimes used to ensure the complete consumption of the α-haloketone.

  • Temperature Control: The reaction is typically exothermic. Maintaining a consistent temperature is vital to prevent the formation of byproducts.

  • Reaction Time: Monitoring the reaction via Thin-Layer Chromatography (TLC) is essential to determine the point of completion and avoid product degradation from prolonged heating.

Troubleshooting Guide

This guide addresses the most common issues encountered during the synthesis.

Problem 1: Low to No Product Yield

Q: My TLC analysis shows little to no product formation, even after the recommended reaction time. What should I investigate?

A: This is a common issue that can almost always be traced back to one of three areas: reactant integrity, reaction conditions, or the workup procedure.

Causality & Solutions:

  • Degraded Starting Materials:

    • The "Why": 2-Bromoacetophenone is a lachrymator and can degrade over time, especially if exposed to moisture or light. Dithiocarbamate salts can also decompose. The purity of your starting materials is paramount for achieving high yields.[3]

    • Troubleshooting Steps:

      • Verify the purity of 2-bromoacetophenone via NMR or by checking its melting point.

      • Use freshly prepared or newly purchased N-methyldithiocarbamate salt. If preparing it in situ (from methylamine and carbon disulfide), ensure the reaction is complete before adding the α-haloketone.

      • Ensure all reagents are handled under anhydrous conditions where possible, as water can interfere with the reaction.[3]

  • Incorrect Reaction Temperature:

    • The "Why": The initial SN2 reaction between the dithiocarbamate and the α-haloketone requires sufficient energy to overcome its activation barrier.[5] If the temperature is too low, the reaction may not initiate or proceed at an impractically slow rate. Conversely, excessive heat can promote side reactions and decomposition.

    • Troubleshooting Steps:

      • Ensure your heating apparatus (oil bath, heating mantle) is calibrated and providing consistent heat.

      • For a typical ethanol-based synthesis, the reaction should be run at reflux temperature (around 78 °C).

      • Monitor the reaction progress with TLC. If no change is observed after an hour, a cautious, incremental increase in temperature may be warranted.

  • Poor Solubility:

    • The "Why": If the reactants are not properly solubilized, the reaction will be diffusion-limited and proceed very slowly, if at all.

    • Troubleshooting Steps:

      • Ensure vigorous stirring throughout the reaction.

      • If using a solvent where the dithiocarbamate salt has low solubility (like ethanol), consider switching to a solvent like DMF where it is more soluble.

Problem 2: Significant Impurity Formation

Q: My final product is contaminated with significant byproducts, making purification difficult. What are these impurities and how can I avoid them?

A: Impurity formation is often due to side reactions or using an incorrect stoichiometric ratio of reactants.

Causality & Solutions:

  • Formation of Isomeric Byproducts:

    • The "Why": While less common with dithiocarbamates than with thioamides, running the reaction under strongly acidic conditions can sometimes lead to the formation of isomeric structures.[3][6] The standard Hantzsch synthesis for this target should be run under neutral or slightly basic conditions.

    • Troubleshooting Steps:

      • Avoid acidic conditions. If your dithiocarbamate salt was prepared with an acid scavenger, ensure it has been fully neutralized or removed.

      • The standard procedure, which involves neutral reactants, typically favors the desired product exclusively.

  • Unreacted Starting Materials:

    • The "Why": An incorrect stoichiometric ratio is the most common cause. If 2-bromoacetophenone remains, it can complicate purification.

    • Troubleshooting Steps:

      • Use a slight molar excess (e.g., 1.1 to 1.2 equivalents) of the N-methyldithiocarbamate salt to drive the reaction to completion.

      • Monitor the reaction via TLC, using co-spots of your starting materials to track their consumption.

  • Purification Issues:

    • The "Why": The product, this compound, is typically a stable, crystalline solid.[7] If it appears oily or discolored, it is likely impure.

    • Troubleshooting Steps:

      • Recrystallization: This is the most effective method for purifying the final product. A solvent system like ethanol or an ethanol/water mixture is often effective.

      • Column Chromatography: If recrystallization fails, silica gel chromatography using a hexane/ethyl acetate gradient can be used to isolate the pure compound.

Optimization of Reaction Parameters

To maximize yield and purity, careful control over experimental variables is essential. The following table summarizes the impact of key parameters.

ParameterRecommended ConditionRationale & Impact on Yield
Reactant Stoichiometry 1.1 - 1.2 eq. of DithiocarbamateEnsures complete consumption of the limiting α-haloketone, preventing it from contaminating the product. Maximizes yield based on the ketone.
Solvent Ethanol, Methanol, or DMFEthanol/Methanol: Good for reaction and often allows product to precipitate upon cooling, simplifying workup.[1] DMF: Excellent for solvating salts but requires more rigorous removal during workup.
Temperature Reflux (in Ethanol, ~78 °C)Provides sufficient activation energy for the reaction. Temperatures that are too high can cause decomposition, lowering the yield.
Reaction Time 2-4 hours (TLC Monitored)Sufficient time for completion. Over-refluxing can lead to byproduct formation. TLC is crucial to determine the optimal endpoint.
Workup Cooling & Filtration or PrecipitationIf the product crystallizes upon cooling, simple filtration is sufficient and leads to high recovery. If not, pouring the mixture into cold water can induce precipitation.[1]

Experimental Workflow & Protocols

Visualized Workflow

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Analysis A Prepare N-Methyldithiocarbamate (or use commercial salt) C Dissolve Dithiocarbamate in Ethanol A->C B Weigh 2-Bromoacetophenone D Add 2-Bromoacetophenone Solution B->D C->D Stirring E Reflux for 2-4h (Monitor by TLC) D->E F Cool Reaction Mixture to Room Temp. E->F G Filter Precipitated Solid F->G H Wash Solid with Cold Ethanol & Water G->H I Recrystallize from Ethanol H->I J Dry Product Under Vacuum I->J K Determine Yield & Melting Point J->K L Characterize by NMR, IR, MS K->L

Caption: High-level workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is a self-validating system based on established Hantzsch-type syntheses.[1][3]

Materials:

  • 2-Bromoacetophenone (1.0 eq)

  • Sodium N-methyldithiocarbamate (1.1 eq)

  • Ethanol (anhydrous)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium N-methyldithiocarbamate (1.1 eq) in anhydrous ethanol (approx. 10 mL per gram of α-haloketone).

  • Reagent Addition: In a separate beaker, dissolve 2-bromoacetophenone (1.0 eq) in a minimal amount of ethanol. Add this solution dropwise to the stirring dithiocarbamate solution at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 78-80 °C) using an oil bath. Monitor the reaction progress by taking small aliquots every 30 minutes and analyzing them by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the 2-bromoacetophenone spot.

  • Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool slowly to room temperature. The product should begin to crystallize. To maximize precipitation, cool the flask further in an ice bath for 30 minutes.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with a small amount of cold ethanol to remove any soluble impurities, followed by a wash with deionized water to remove any remaining inorganic salts.

  • Drying & Purification: Allow the product to air-dry on the filter, then transfer it to a watch glass for final drying in a vacuum oven. The crude product is often of high purity. For ultimate purity, recrystallize the solid from hot ethanol. The expected product is a white to light yellow crystalline solid.

Troubleshooting Decision Tree

G Start Reaction Complete. Analyze Crude Product by TLC/NMR CheckYield Is Yield < 70%? Start->CheckYield CheckPurity Is Product Pure? CheckYield->CheckPurity No LowYield_Cause Primary Cause Analysis: 1. Reagent Quality 2. Reaction Conditions 3. Incomplete Reaction CheckYield->LowYield_Cause Yes Success High Yield, Pure Product. Experiment Successful. CheckPurity->Success Yes Impure_Cause Primary Cause Analysis: 1. Unreacted Starting Material 2. Side Reaction Products CheckPurity->Impure_Cause No Revisit_Reagents Action: Verify purity of starting materials. Use fresh reagents. LowYield_Cause->Revisit_Reagents Revisit_Conditions Action: Check temperature, stirring, and solvent. Ensure anhydrous conditions. LowYield_Cause->Revisit_Conditions Adjust_Stoich Action: Use 1.1-1.2 eq. of dithiocarbamate. Re-run reaction. Impure_Cause->Adjust_Stoich Improve_Purification Action: Re-recrystallize from a different solvent system or perform column chromatography. Impure_Cause->Improve_Purification

Caption: A decision tree for troubleshooting common synthesis outcomes.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 17(12), 14669-14681. Available at: [Link]

  • Toth, G., et al. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 1031-1033. Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Fylaktakidou, K. C., et al. (2004). 3-(2-Aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione as an Ecofriendly Sulphur Transfer Agent to Prepare Alkanethiols in High Yield and High Purity. Molecules, 9(4), 224-234. Available at: [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of thiazolines. Available at: [Link]

  • Mao, G., et al. (2024). Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. Molecules, 29(2), 302. Available at: [Link]

  • Kumar, A., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(6), 4373-4379. Available at: [Link]

  • Ali, I., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 14, 2195-2223. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 106(9), 3935-4003. Available at: [Link]

  • ResearchGate. Synthesis of thiazoline (thiazoline‐2‐thione) derivatives 110 and 112. Available at: [Link]

  • Google Patents. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
  • Mao, G., et al. (2024). Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. PMC. Available at: [Link]

  • PubMed. Design, synthesis and antifungal evaluation of phenylthiazole-1,3,4-oxadiazole thione (ketone) derivatives inspired by natural thiasporine A. Available at: [Link]

  • Ali, M. A., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 27(19), 6563. Available at: [Link]

  • Bîcu, E., et al. (2021). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molecules, 26(16), 4949. Available at: [Link]

  • Ali, I., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. PMC. Available at: [Link]

  • Tran Nguyen, M. A., et al. (2020). Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. Polycyclic Aromatic Compounds, 42(5), 2095-2109. Available at: [Link]

  • Al-Soud, Y. A., et al. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 27(20), 7076. Available at: [Link]

  • Liu, W., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(11), 2217-2231. Available at: [Link]

  • Imramovský, A., et al. (2021). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 26(23), 7338. Available at: [Link]

  • Salehi, B., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(8), 2148. Available at: [Link]

  • Papon, N., et al. (2022). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. Molbank, 2022(3), M1453. Available at: [Link]

  • Zhang, L., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE, 17(5), e0268173. Available at: [Link]

  • National Center for Biotechnology Information. 3-Methyl-5-methylsulfanyl-1,3,4-thiadiazole-2(3H)-thione. PubChem Compound Summary for CID 5747069. Available at: [Link]

  • Si, P., et al. (2019). Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1546-1553. Available at: [Link]

  • Salehi, B., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • Pharmaffiliates. This compound. Available at: [Link]

  • ResearchGate. Synthesis and biological activity of 4″-substituted-2-(4′-formyl-3′-phenylpyrazole)-4-phenyl thiazole. Available at: [Link]

Sources

Thiazole Ring Formation: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiazole ring formation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this critical heterocyclic moiety. Thiazoles are a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals. However, their synthesis is not without challenges. This resource provides in-depth, field-proven insights into troubleshooting common problems encountered during thiazole synthesis, with a focus on the widely used Hantzsch and Cook-Heilbron methods. Here, you will find not just protocols, but the causality behind experimental choices, empowering you to overcome synthetic hurdles with a foundation of scientific integrity.

Section 1: Troubleshooting the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, is a workhorse for constructing the thiazole ring.[1] While generally high-yielding, it is susceptible to several issues that can lead to low yields, impure products, and unexpected outcomes.[1]

Frequently Asked Questions (FAQs)

Q1: My Hantzsch reaction has a very low yield. What are the likely causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis can stem from several factors, ranging from suboptimal reaction conditions to reactant instability. Here’s a systematic approach to troubleshooting:

  • Reaction Conditions: Temperature and solvent play a crucial role. While some reactions proceed at room temperature, others require heating to overcome the activation energy for cyclization and dehydration.[2] A common starting point is refluxing in ethanol.[3] However, the optimal conditions are substrate-dependent.

    • Expert Insight: The aromaticity of the thiazole ring is a significant driving force for the reaction. Applying heat helps to ensure the reaction proceeds to the stable aromatic product.[2]

    Solvent SystemTemperature (°C)Typical Reaction Time (h)Observed Yield (%)Reference
    MethanolReflux0.5High
    Ethanol251230
    EthanolReflux482
    Ethanol/Water (1:1)65387
    1-ButanolReflux475
  • Reactant Quality and Stability:

    • α-Haloketone Stability: α-Haloketones can be lachrymators and are often unstable, degrading over time. It is crucial to use freshly prepared or purified α-haloketones. Self-condensation of the α-haloketone under basic or even neutral conditions can occur, leading to aldol-type byproducts and reducing the amount of ketone available for the desired reaction.

    • Thioamide Purity: The purity of the thioamide is equally important. Impurities can introduce competing side reactions.

  • Stoichiometry: While the reaction proceeds in a 1:1 molar ratio, using a slight excess (1.1 to 1.5 equivalents) of the more stable and often more accessible reactant, typically the thioamide, can drive the reaction to completion.[2]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield in Hantzsch Synthesis check_conditions Verify Reaction Conditions (Solvent, Temperature) start->check_conditions check_reactants Assess Reactant Quality (Freshness, Purity) check_conditions->check_reactants optimize_stoichiometry Optimize Reactant Ratio (Excess Thioamide) check_reactants->optimize_stoichiometry monitor_reaction Monitor Reaction Progress (TLC) optimize_stoichiometry->monitor_reaction workup Successful Synthesis monitor_reaction->workup

Caption: A systematic workflow for troubleshooting low yields in Hantzsch thiazole synthesis.

Q2: I am observing multiple spots on my TLC plate. What are the common side products in a Hantzsch synthesis?

A2: The formation of multiple products is a common issue. Understanding the potential side reactions is key to mitigating them.

  • Isomeric Products (Regioselectivity Issues): When using N-substituted thioamides, the reaction can yield two different regioisomers: the expected 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. The reaction conditions, particularly the pH, can influence the product ratio. Neutral conditions typically favor the 2-amino isomer, while acidic conditions can lead to the formation of the 2-imino isomer.[4][5]

    • Mechanistic Insight: The initial step is the S-alkylation of the thioamide by the α-haloketone. In neutral or basic conditions, the more nucleophilic sulfur atom attacks the α-carbon of the ketone. Under acidic conditions, protonation of the thioamide nitrogen can occur, leading to a change in the nucleophilicity of the nitrogen atoms and potentially altering the cyclization pathway.

  • Dimerization of Thioamide: Thioamides can undergo oxidative dimerization to form 1,2,4-thiadiazoles, especially in the presence of an oxidant or under certain electrochemical conditions.[6] While less common under standard Hantzsch conditions, it is a potential side reaction to be aware of, particularly if your reaction is open to the air for extended periods.

  • Self-Condensation of α-Haloketone: As mentioned earlier, α-haloketones can undergo self-condensation, especially in the presence of a base, leading to complex mixtures of byproducts.

Mitigation Strategies for Side Products:

  • Control of pH: For reactions with N-substituted thioamides, maintaining neutral conditions is crucial to ensure the regioselective formation of the desired 2-amino product.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

  • Controlled Addition: Slow, controlled addition of the α-haloketone to the thioamide solution can minimize its self-condensation.

Q3: My 2-aminothiazole product is difficult to purify. What are some effective purification strategies?

A3: The purification of 2-aminothiazoles can be challenging due to their basicity and potential for salt formation.

  • Initial Work-up: The reaction mixture is often acidic due to the formation of HX. Neutralization with a weak base like sodium bicarbonate or sodium carbonate is a critical first step to precipitate the free base form of the 2-aminothiazole, which is typically less soluble in aqueous media.[1][2]

  • Recrystallization: For many 2-aminothiazoles, recrystallization is an effective purification method. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethanol and water.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed. A common eluent system is a mixture of ethyl acetate and hexane.[7]

    • Pro-Tip: The basicity of 2-aminothiazoles can sometimes lead to tailing on silica gel. Adding a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent can help to improve the peak shape and separation.

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole [1][8]

  • Reaction Setup: In a round-bottom flask, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.1-1.5 eq).

  • Solvent Addition: Add ethanol as the solvent.

  • Heating: Heat the mixture to reflux with stirring for 30 minutes to 2 hours. Monitor the reaction progress by TLC.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Work-up: Pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the filter cake with water to remove any inorganic salts.

  • Drying: Air-dry the solid product. Further purification can be achieved by recrystallization from ethanol.

Section 2: Navigating the Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis offers an alternative route to thiazoles, particularly 5-aminothiazoles, through the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related sulfur-containing reagents.[9][10] This method is often performed under mild, aqueous conditions.[10]

Frequently Asked Questions (FAQs)

Q1: My Cook-Heilbron synthesis is not working. What are the critical parameters to check?

A1: The success of the Cook-Heilbron synthesis hinges on the reactivity of the starting materials and the reaction conditions.

  • α-Aminonitrile Stability: α-Aminonitriles can be unstable, particularly if they are not stored properly. It is advisable to use them fresh or to verify their purity before use.

  • Reagent Choice: Carbon disulfide is a common and effective reagent for this synthesis.[9] However, other reagents like dithioacids or isothiocyanates can also be used and may offer advantages in terms of reactivity and the introduction of different substituents.[10]

  • pH Control: The reaction is typically carried out under mild conditions. The pH of the reaction mixture can influence the nucleophilicity of the amino group of the α-aminonitrile and the stability of the intermediates.

Q2: What are the potential side reactions in the Cook-Heilbron synthesis?

A2: While generally a clean reaction, side reactions can occur:

  • Hydrolysis of Nitrile: The nitrile group of the α-aminonitrile can be susceptible to hydrolysis, especially if the reaction is run under strongly acidic or basic conditions for an extended period.

  • Decomposition of Dithioacid Intermediates: The dithiocarbamate intermediates formed during the reaction can be unstable and may decompose, leading to lower yields.

Troubleshooting the Cook-Heilbron Synthesis

cook_heilbron_troubleshooting start Cook-Heilbron Synthesis Failure check_aminonitrile Verify α-Aminonitrile Quality (Purity, Freshness) start->check_aminonitrile check_reagent Confirm Reagent Activity (e.g., Fresh Carbon Disulfide) check_aminonitrile->check_reagent optimize_conditions Adjust Reaction Conditions (pH, Temperature) check_reagent->optimize_conditions analyze_byproducts Identify Byproducts (LC-MS, NMR) optimize_conditions->analyze_byproducts success Successful Synthesis analyze_byproducts->success

Caption: A workflow for troubleshooting common issues in the Cook-Heilbron thiazole synthesis.

Section 3: General Considerations for Thiazole Synthesis

Q1: How do I choose the right solvent for my thiazole synthesis?

A1: Solvent choice is critical and depends on the specific reaction and substrates.

  • Polar Protic Solvents: Ethanol and methanol are the most common solvents for the Hantzsch synthesis as they effectively dissolve the reactants and facilitate the reaction.[3] Water can also be used, sometimes in combination with an alcohol, to improve the solubility of certain starting materials and can lead to high yields.[11]

  • Aprotic Solvents: In some cases, aprotic solvents like DMF or DMSO may be used, particularly for less reactive substrates, as they can help to increase the reaction rate.

  • Solvent-Free Conditions: For some Hantzsch reactions, a solvent-free approach can be simple, fast, and environmentally friendly, often leading to high yields in a short amount of time.[6]

Q2: My thiazole product seems to be unstable. What can I do?

A2: While the thiazole ring itself is aromatic and generally stable, certain substituents can impart instability.

  • Storage: Store purified thiazole derivatives in a cool, dark, and dry place, preferably under an inert atmosphere, to prevent degradation.

  • Light Sensitivity: Some thiazole compounds may be light-sensitive. It is good practice to protect the reaction and the final product from light.

  • Oxidation: The sulfur atom in the thiazole ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents.

By understanding the underlying principles of these synthetic methods and anticipating potential pitfalls, researchers can significantly improve the efficiency and success rate of thiazole ring formation, accelerating the discovery and development of new and important molecules.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Thiazoles. Retrieved from [Link][6]

  • Bepls. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link][11]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link][4]

  • Centurion University of Technology and Management. (n.d.). Thiazole. Retrieved from [Link]

  • Purkh. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal, 1(2). Retrieved from [Link][12]

  • YouTube. (2025, January 18). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. Retrieved from [Link][3]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link][1]

  • YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link][2]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link][9]

  • ResearchGate. (2018). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Retrieved from [Link][8]

  • Google Patents. (n.d.). Process of producing 2-aminothiazole. Retrieved from [13]

  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from [Link][10]

  • Chemistry LibreTexts. (2020, May 30). The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link][14]

  • Reddit. (2019, April 24). What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products?. Retrieved from [Link][15]

  • Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link][5]

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link][16]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Retrieved from [Link][17]

  • PubMed Central. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Retrieved from [Link][18]

  • PubMed Central. (2016, May 12). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Retrieved from [Link][7]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link][19]

  • ResearchGate. (2021). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. Retrieved from [Link][20]

Sources

Technical Support Center: Purification of 3-Methyl-4-phenylthiazoline-2-thione and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Methyl-4-phenylthiazoline-2-thione and its related derivatives. This resource is designed for researchers, medicinal chemists, and process development professionals who handle these versatile sulfur-containing heterocycles. The unique chemical nature of the thiazoline-2-thione core—possessing both polar (thione, imine) and non-polar (phenyl group) functionalities—presents specific challenges in achieving high purity. This guide provides field-proven protocols, explains the rationale behind methodological choices, and offers robust troubleshooting advice to navigate common purification hurdles.

Section 1: Foundational Knowledge & Initial Workup

Before attempting advanced purification, understanding the compound's basic properties and performing a proper initial workup is critical. The presence of sulfur and nitrogen atoms can lead to specific impurity profiles and interactions with purification media.[1]

Key Physical Properties

A solid grasp of the physical properties of your target compound is the first step in designing a purification strategy.

PropertyThis compound4-Phenyl-3H-thiazole-2-thione (Parent Analog)
CAS Number 21402-19-7[2][3]2103-88-0[4]
Molecular Formula C₁₀H₉NS₂[3]C₉H₇NS₂[4]
Molecular Weight 207.31 g/mol [3]193.29 g/mol [5]
Appearance White to light yellow powder or crystalsWhite to brown powder/crystals[5]
Melting Point 127.0 - 132.0 °C~168 °C[5]
Solubility Low water solubility is expected.[2] Soluble in solvents like Chloroform and Dichloromethane.[6][7]Data not specified, but similar solubility profile is expected.
FAQ: Initial Aqueous Workup

Question: My reaction is complete. What is the best way to perform an initial cleanup before chromatography or recrystallization?

Answer: A standard liquid-liquid extraction is highly effective for removing inorganic salts, highly polar starting materials (like thiourea), and some baseline impurities. The sulfur-containing heterocycle core is generally stable under mild acidic and basic conditions.[6]

Protocol: General Extraction Workflow

  • Quench Reaction: If necessary, quench the reaction mixture by pouring it into water or a saturated ammonium chloride solution.

  • Solvent Extraction: Extract the aqueous mixture with a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc). Perform the extraction three times to ensure complete recovery of the product.

  • Aqueous Washes: Combine the organic layers and wash sequentially with:

    • 5% HCl solution (to remove basic impurities).[6]

    • Saturated NaHCO₃ solution (to remove acidic impurities and neutralize any remaining acid).

    • Brine (saturated NaCl solution) to remove the bulk of the dissolved water.[6]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation).

This crude solid is now ready for high-purity purification.

Section 2: Purification by Recrystallization

Recrystallization is the most efficient method for purifying crystalline solids, often yielding material of >99% purity if the correct solvent system is employed. It is particularly effective at removing trace amounts of impurities that are structurally very similar to the target compound.

FAQ & Troubleshooting for Recrystallization

Question: How do I select the best solvent for recrystallizing my thiazoline-2-thione derivative?

Answer: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For thiazole-type compounds, polar protic solvents or a binary mixture are often successful.

  • Good single solvents to screen: Methanol, Ethanol, Isopropanol.[7]

  • Good co-solvent systems: Methanol/Water, Ethanol/Water, DCM/Hexane.[8]

Question: My product "oiled out" instead of forming crystals. What went wrong and how can I fix it?

Answer: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, causing it to separate as a liquid instead of a solid.

  • Cause: The solution was cooled too rapidly, or the solvent is too non-polar for the compound.

  • Solution 1 (Slow Cooling): Re-heat the solution until everything dissolves again. Allow it to cool very slowly to room temperature, and then transfer it to an ice bath. Slow cooling provides the necessary time for crystal lattice formation.

  • Solution 2 (Adjust Solvent): Add a small amount of a more polar "anti-solvent" (in which the compound is less soluble) to the hot, dissolved solution until it just begins to turn cloudy. Then add a drop or two of the primary solvent to re-clarify and allow it to cool slowly.

  • Solution 3 (Seeding): If you have a small crystal of pure product, add it to the cooled, supersaturated solution to initiate crystallization.

Question: My purified crystals are still yellow. How can I remove colored impurities?

Answer: A persistent yellow color often indicates the presence of oxidized species or polymeric byproducts.

  • Solution 1 (Charcoal Treatment): Add a very small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb many colored impurities. Boil for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. Be aware that charcoal can also adsorb your product, so use it sparingly.

  • Solution 2 (Redox Wash): During the initial workup, washing the organic layer with a dilute solution of a mild reducing agent like sodium bisulfite (NaHSO₃) can sometimes reduce colored, oxidized impurities to a more water-soluble form that can be washed away.

Diagram: Recrystallization Troubleshooting Logic

G start Recrystallization Issue oil Product 'Oils Out' start->oil color Persistent Color start->color recovery Low Recovery start->recovery cause_oil Cause: Cooled too fast or solution too saturated oil->cause_oil cause_color Cause: Oxidized or polymeric impurities color->cause_color cause_rec Cause: Compound soluble at low temp or too much solvent recovery->cause_rec sol_oil1 Solution: Re-heat and cool slowly cause_oil->sol_oil1 sol_oil2 Solution: Add more solvent or use a different solvent system cause_oil->sol_oil2 sol_color Solution: Treat hot solution with activated charcoal cause_color->sol_color sol_rec1 Solution: Concentrate solution or add anti-solvent cause_rec->sol_rec1 sol_rec2 Solution: Chill at lower temperature (e.g., -20°C) cause_rec->sol_rec2

Caption: Troubleshooting common recrystallization problems.

Section 3: Purification by Column Chromatography

For complex mixtures or when recrystallization is ineffective, flash column chromatography on silica gel is the method of choice.[9] The key is selecting a mobile phase that provides good separation between your product and its impurities.

Protocol: Flash Column Chromatography
  • TLC Analysis: First, analyze your crude material using Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Test various ratios of a non-polar solvent (like Hexane or Heptane) and a moderately polar solvent (like Ethyl Acetate or DCM). The ideal system will move your product spot to an Rf (retention factor) of ~0.3-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (as a slurry). Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM. To this, add a small amount of silica gel to form a dry powder. This "dry loading" technique typically results in better separation than loading the sample as a liquid. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. Monitor the elution process using TLC.

  • Fraction Pooling & Concentration: Once the product begins to elute, collect all fractions containing the pure compound (as determined by TLC). Combine these fractions and remove the solvent under reduced pressure to yield the purified product.

FAQ & Troubleshooting for Column Chromatography

Question: My compound is streaking or "tailing" on the TLC plate and the column. Why is this happening?

Answer: Tailing is common with nitrogen- and sulfur-containing heterocycles.[10][11]

  • Cause: The polar thione group (or its thiol tautomer) can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor elution behavior.

  • Solution 1 (Solvent Modifier): Add a small amount (0.5-1%) of a polar modifier like triethylamine (NEt₃) or methanol to your mobile phase. Triethylamine will neutralize the acidic sites on the silica, while methanol competes for these sites, allowing your compound to elute more symmetrically.

  • Solution 2 (Alternative Stationary Phase): If tailing persists, consider using a different stationary phase, such as neutral alumina or a reverse-phase C18 silica gel.[12]

Question: I can't separate my product from a close-running impurity. What are my options?

Answer: This is a common challenge requiring optimization of selectivity.

  • Solution 1 (Solvent System Change): Change the composition of your mobile phase entirely. For example, if you are using Hexane/Ethyl Acetate, try a system like DCM/Methanol. Different solvents interact with your compounds and the silica in unique ways, which can alter the elution order and improve separation.

  • Solution 2 (High-Performance Liquid Chromatography - HPLC): For very difficult separations, preparative HPLC is the ultimate solution. A reverse-phase C18 column using a mobile phase like acetonitrile and water (often with a formic acid modifier for MS compatibility) can provide the high resolution needed to separate even very similar structures.[12][13]

Diagram: General Purification & Purity Workflow

G crude Crude Product (Post-Workup) tlc TLC / LCMS Analysis crude->tlc decision Purity > 95%? tlc->decision recryst Recrystallization decision->recryst Yes column Flash Column Chromatography decision->column No final_analysis Final Purity Check (NMR, LCMS, MP) recryst->final_analysis column->final_analysis pure_product Pure Product (>98%) final_analysis->pure_product

Caption: A typical workflow for purifying organic compounds.

Section 4: Purity Assessment

Purification is only complete when purity has been rigorously confirmed. Relying on a single technique is insufficient.

  • Thin Layer Chromatography (TLC): An indispensable tool for real-time monitoring of reactions and column fractions. A single spot in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing purity. The absence of signals from starting materials or byproducts is a key indicator. For 4-phenyl-1,3-thiazole derivatives, a characteristic singlet for the C5-proton of the thiazole ring can be observed around 7.6-8.5 ppm in the ¹H-NMR spectrum.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides an accurate assessment of purity (as % area under the curve) and confirms the molecular weight of the product.[15]

  • Melting Point (MP) Analysis: A sharp melting point range (e.g., within 1-2 °C) is a classic indicator of a pure crystalline solid. A broad or depressed melting point suggests the presence of impurities.

By combining these analytical techniques, you can be confident in the purity and structural integrity of your this compound derivatives, ensuring the reliability and reproducibility of your downstream applications.

References

  • SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]

  • Cheméo. (n.d.). 3-Methyl-4-phenyl-4-thiazoline-2-thione (CAS 21402-19-7). Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Retrieved from [Link]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 444-453. Retrieved from [Link]

  • Marinescu, M., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Molecules, 26(11), 3321. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2022). Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. Molecules, 27(19), 6611. Retrieved from [Link]

  • D'Alonzo, D., et al. (2012). 3-(2-Aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione as an Ecofriendly Sulphur Transfer Agent to Prepare Alkanethiols in High Yield and High Purity. Molecules, 17(9), 10589-10600. Retrieved from [Link]

  • Li, Y., et al. (2024). Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. Molecules, 29(1), 245. Retrieved from [Link]

  • Review of synthesis methods of 1,2,4-triazole-3-thiones. (2024). ScienceRise: Pharmaceutical Science. Retrieved from [Link]

  • Kulkarni, S., et al. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. Retrieved from [Link]

  • Willey, C., et al. (1981). Determination of sulfur heterocycles in coal liquids and shale oils. Analytical Chemistry, 53(3), 400-407. Retrieved from [Link]

  • El-iti, G. A., et al. (2018). Synthesis of sulfur-containing heterocycles via ring enlargement. Molecular Diversity, 22(2), 253-279. Retrieved from [Link]

  • Jain, A., et al. (2014). Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. Oriental Journal of Chemistry, 30(2). Retrieved from [Link]

  • Kumar, V., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 14(3), 1640-1681. Retrieved from [Link]

  • Sharma, P., & Sharma, R. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. International Journal of Trend in Scientific Research and Development, 4(6), 26-34. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of thiazoline (thiazoline-2-thione) derivatives 110 and 112. Retrieved from [Link]

  • Smith, E. R., & Wojciechowski, M. (1937). Preparation of Sulfur of High Purity. Journal of Research of the National Bureau of Standards, 18(4), 457-462. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLoS ONE, 17(5), e0268178. Retrieved from [Link]

  • Li, G., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29336-29342. Retrieved from [Link]

  • Nagasawa, H. T., et al. (1998). Synthesis of thiazolidine-2-thione derivatives and evaluation of their hepatoprotective effects. Bioorganic & Medicinal Chemistry Letters, 8(1), 31-36. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Bessenyei, E., et al. (2024). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. Molecules, 29(13), 3020. Retrieved from [Link]

  • PubChem. (n.d.). 2(3H)-Thiazolethione, 4-phenyl-. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and Charactezation of Some New 1,3,4-Thiadiazole Compounds Derived from α-methyl Cinnamic Acid and their DFT Studies. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Retrieved from [Link]

Sources

Technical Support Center: Industrial Scale Synthesis of 3-Methyl-4-phenylthiazoline-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 3-Methyl-4-phenylthiazoline-2-thione. This guide is designed for researchers, process chemists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to industrial production. We will address common challenges through a detailed troubleshooting guide and frequently asked questions, emphasizing the scientific principles behind each recommendation to ensure robust and reproducible outcomes.

Core Synthesis Overview & Challenges

The industrial synthesis of this compound typically follows a variation of the Hantzsch thiazole synthesis or a cyclization reaction involving an appropriate amino-alcohol or amino-ketone precursor with a sulfur source, most commonly carbon disulfide (CS₂). While effective at the lab scale, scaling this process introduces significant challenges related to reaction kinetics, thermal management, reagent handling, and product purification. This guide provides solutions to these critical issues.

General Synthetic Scheme

A prevalent and scalable route involves the reaction of an α-haloketone with a methyl-substituted thiourea or dithiocarbamate. An alternative, direct approach is the condensation of an N-methylated α-amino ketone with carbon disulfide. The latter is often preferred for its atom economy but requires careful control of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My reaction yield has dropped significantly after increasing the batch size from 1 L to 100 L. What are the likely causes?

This is a classic scale-up challenge. A drop in yield is rarely due to a single factor but rather a combination of issues related to mass and heat transfer.

  • Inadequate Mixing: In larger reactors, achieving uniform mixing is more difficult. Pockets of high reactant concentration or poor suspension of reagents can lead to the formation of side products. Ensure your reactor's impeller design and agitation speed are sufficient to maintain a homogenous mixture.

  • Poor Temperature Control: The reaction to form the thiazoline-2-thione ring is often exothermic. A 100 L reactor has a much smaller surface-area-to-volume ratio than a 1 L flask, making heat dissipation less efficient. Localized "hot spots" can cause decomposition of reactants or the final product, leading to lower yields and increased impurities.[1]

  • Reagent Addition Rate: The rate of adding a critical reagent, like carbon disulfide or a strong base, becomes much more important at scale. Adding it too quickly can create an uncontrollable exotherm, while adding it too slowly can extend the reaction time, potentially leading to the degradation of intermediates.

Troubleshooting Workflow for Low Yield

G cluster_lab Lab Scale cluster_pilot Pilot Scale lab_start Starting Materials lab_react Flask Reaction (0.1 mol) lab_start->lab_react lab_workup Precipitation & Filtration lab_react->lab_workup pilot_react 100L Reactor (Controlled Addition) lab_react->pilot_react Scale-Up Transition (Heat & Mass Transfer Focus) lab_purify Recrystallization / Chromatography lab_workup->lab_purify lab_end Final Product (Grams) lab_purify->lab_end pilot_purify Carbon Treatment & Controlled Crystallization lab_purify->pilot_purify Method Shift pilot_start Raw Material QC pilot_start->pilot_react pilot_workup Quench & Centrifugation pilot_react->pilot_workup pilot_workup->pilot_purify pilot_end Final Product (Kilograms) pilot_purify->pilot_end

Sources

Side reactions to avoid in the synthesis of phenylthiazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for phenylthiazole synthesis. As a Senior Application Scientist, I've designed this guide to address the common—and often frustrating—side reactions and challenges encountered during the synthesis of these vital heterocyclic compounds. This center provides in-depth, field-tested insights and troubleshooting strategies to help you optimize your reactions, improve yields, and ensure the purity of your final products.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter in the lab, moving from observation to cause and finally to a validated solution.

Q1: My reaction yield is consistently low, and TLC analysis shows multiple byproducts. What are the most likely side reactions?

A1: Low yields in phenylthiazole synthesis, particularly via the common Hantzsch method, are frequently due to competing side reactions. The primary culprits are often related to reagent purity and reaction conditions.

  • Self-condensation of the α-haloketone: Under basic or excessively heated conditions, α-haloketones can undergo self-condensation, leading to the formation of furanone or other polymeric impurities.

  • Formation of Bis-thiazoles: If a dithiocarbonyl compound like dithiooxamide is present or formed in situ, it can react with two equivalents of the α-haloketone, leading to the formation of symmetrical 2,2′-bisthiazole compounds.[1]

  • Degradation of Starting Materials: Thioamides, especially if impure or exposed to harsh conditions, can decompose before reacting.[2] It is crucial to use high-purity starting materials.

Senior Application Scientist's Note: Always begin by verifying the purity of your thioamide and α-haloketone. A simple recrystallization or column purification of starting materials can often resolve persistent issues with low yields and complex reaction mixtures. Monitor your reaction closely by TLC or LC-MS to avoid prolonged reaction times, which can favor the formation of degradation products.[2]

Q2: My NMR and LC-MS data indicate the presence of an unexpected isomer. What causes this and how can it be prevented?

A2: Isomer formation is a classic challenge in Hantzsch-type syntheses, primarily driven by a loss of regioselectivity.

The most common isomeric impurity is a 3-substituted 2-imino-2,3-dihydrothiazole , which forms in competition with the desired 2-aminothiazole when using N-monosubstituted thioureas.[3] The reaction pathway is highly dependent on pH.

  • Acidic Conditions Favor the Imino Isomer: In the presence of strong acid, the reaction mechanism can shift, leading to cyclization via the nitrogen atom of the thiourea attacking the carbonyl carbon, which ultimately produces the 2-imino isomer.[3][4]

  • Neutral or Basic Conditions Favor the Amino Isomer: To selectively synthesize the desired 2-(N-substituted amino)thiazole, the reaction should be conducted in a neutral or slightly basic medium.[2] This ensures that the initial nucleophilic attack occurs from the sulfur atom of the thioamide onto the α-carbon of the haloketone.[1][5]

Mitigation Strategy: If you are observing the imino isomer, ensure your reaction medium is not acidic. If necessary, add a non-nucleophilic base like sodium carbonate or triethylamine to maintain neutral or slightly basic conditions.[2][6]

Q3: I've successfully synthesized my phenylthiazole, but it seems to degrade during workup or purification. How can I improve its stability?

A3: Thiazole rings, while aromatic, can be susceptible to degradation under certain conditions. Phenyl-substituted thiazoles, in particular, have known degradation pathways.

  • Photodegradation: Phenyl-substituted thiazoles can be sensitive to UV and visible light. Exposure can lead to a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition, forming an unstable endoperoxide that rearranges and cleaves the thiazole ring.

  • Hydrolysis: If your compound contains sensitive functional groups like esters or amides, these can be hydrolyzed during acidic or basic aqueous workups.[7]

  • Strong Oxidizing or Reducing Agents: While generally stable, the thiazole ring can be cleaved under harsh reductive conditions, such as with Raney Nickel, which causes desulfurization.[8]

Best Practices for Purification:

  • Minimize Light Exposure: Protect your reaction and product from direct light by using amber glassware or wrapping flasks in aluminum foil.

  • Neutral Workup: Use a neutral aqueous workup (e.g., washing with brine) and avoid strong acids or bases if your molecule has sensitive groups.

  • Purification Method: Flash column chromatography on silica gel is typically effective. Use neutral solvent systems (e.g., hexane/ethyl acetate) and avoid chlorinated solvents if possible, as they can sometimes contain acidic impurities. For sensitive compounds, consider using deactivated (neutral) silica gel.

Preventative Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a reliable method for synthesizing a common phenylthiazole scaffold, with integrated expert notes to proactively avoid common side reactions.

Materials:

  • 2-Bromoacetophenone (highly pure)

  • Thiourea (reagent grade)

  • Methanol (anhydrous)

  • 5% Sodium Carbonate (Na₂CO₃) solution

Procedure:

  • Reagent Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).

  • Solvent Addition: Add 10 mL of anhydrous methanol to the flask.

    • Application Scientist's Note: Methanol is a common solvent for this reaction. While other solvents like ethanol can be used, ensure conditions remain neutral to prevent isomerization side reactions.[2]

  • Reaction: Heat the mixture to a gentle reflux (approx. 65-70 °C) with stirring for 30-45 minutes.

    • Application Scientist's Note: Monitor the reaction progress by TLC (e.g., in 4:1 Hexane:Ethyl Acetate). Over-refluxing or extending the reaction time unnecessarily can lead to byproduct formation.[2] The initial product formed is the HBr salt of the thiazole, which is often soluble in the methanol.

  • Cooling and Neutralization: Remove the flask from the heat source and allow it to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 40 mL of a 5% aqueous sodium carbonate solution while stirring.

    • Application Scientist's Note: This is a critical step. The sodium carbonate neutralizes the HBr formed during the reaction, deprotonating the thiazolium salt and causing the free base (the desired 2-amino-4-phenylthiazole) to precipitate.[6] This avoids an acidic workup which could promote side reactions.[4]

  • Isolation: A solid precipitate should form. Stir the suspension for 10 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration through a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (2 x 20 mL) to remove any inorganic salts.

  • Drying: Allow the product to air-dry on the filter paper, then transfer it to a watch glass to dry completely. The product is often pure enough for characterization without further purification.[6]

Visualizing the Reaction: Hantzsch Synthesis and Isomerization Side Reaction

The following diagram illustrates the primary pathway for the Hantzsch synthesis and the competing pathway under acidic conditions that leads to the undesired 2-imino isomer.

Hantzsch_Synthesis cluster_main Main Pathway (Favored) cluster_side Side Reaction Pathway start Thioamide + α-Haloketone intermediate Thioether Intermediate start->intermediate S-Alkylation (Neutral pH) alt_intermediate Alternative Protonation start->alt_intermediate N-Protonation cyclization Intramolecular Cyclization intermediate->cyclization Dehydration product Desired 2-Substituted Phenylthiazole cyclization->product acid_cond Acidic Conditions alt_cyclization N-Cyclization alt_intermediate->alt_cyclization side_product Undesired 2-Imino Isomer alt_cyclization->side_product

Caption: Hantzsch synthesis pathway and the acid-catalyzed isomerization side reaction.

Summary of Common Side Products

For quick reference, this table summarizes potential side products, their causes, and mitigation strategies.

Side ProductPotential CauseKey Analytical Signature (¹H NMR)Recommended Mitigation Strategy
3-Substituted 2-Imino Isomer Acidic reaction conditions.[4]Distinct chemical shift for the C5-H proton compared to the amino-thiazole isomer.[4]Maintain neutral or slightly basic pH; add a non-nucleophilic base if needed.[2]
Bis-thiazoles Presence of dithiooxamide or similar dithiocarbonyl impurities.[1]Absence of primary amine/amide signals; mass spectrometry shows a higher molecular weight corresponding to a dimer.Use high-purity thioamide; avoid reaction conditions that could generate dithiocarbonyls.
Furanone Byproducts Self-condensation of the α-haloketone under basic/thermal stress.Absence of nitrogen and sulfur in mass spec; characteristic carbonyl signals in IR/¹³C NMR.Use pure α-haloketone; control reaction temperature; avoid excessively strong bases.
Ring-Cleaved Products Photodegradation, especially for aryl-substituted thiazoles.Complex mixture in chromatogram; appearance of amide-like structures in NMR/MS.[9]Protect the reaction and product from light; use amber glassware.

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch Thiazole Synthesis under Acidic Conditions: Change of Regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.[Link]

  • Bouherrou, Z., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1463. [Link]

  • The Hantzsch Thiazole Synthesis under Acidic Conditions. RSC Publishing.[Link]

  • Leonte, D., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. International Journal of Molecular Sciences, 22(16), 8963. [Link]

  • Bulusu, M., & A, S. (2018). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Biomedical and Pharmacology Journal, 11(3). [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap.[Link]

  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Wikipedia.[Link]

  • Liu, D. Q., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 889-898. [Link]

  • Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131. [Link]

  • Li, W., et al. (2012). A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2. Molecules, 17(9), 10323-10333. [Link]

  • Gomaa, A. M. (2020). Review of the synthesis and biological activity of thiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(2), 113-138. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal.[Link]

  • Hantzsch Thiazole Synthesis. SynArchive.[Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate.[Link]

Sources

Technical Support Center: Enhancing the Stability of 3-Methyl-4-phenylthiazoline-2-thione (MPTT) in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methyl-4-phenylthiazoline-2-thione (MPTT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of MPTT in solution. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the challenges of working with this compound.

Introduction to MPTT Stability

This compound (MPTT) is a sulfur-containing heterocyclic compound with potential applications in various fields of research and development. Like many thione derivatives, MPTT can be susceptible to degradation in solution, which can impact experimental reproducibility and the overall success of your research. The primary stability concerns for MPTT in solution revolve around hydrolysis, oxidation, and photodegradation. Understanding and mitigating these degradation pathways are crucial for obtaining reliable and accurate results.

This guide provides a comprehensive overview of the factors influencing MPTT stability and offers practical solutions to enhance its longevity in solution. We will delve into the causality behind experimental choices, providing you with the knowledge to design robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of MPTT in solution?

A1: The stability of MPTT in solution is primarily influenced by pH, the choice of solvent, exposure to light, temperature, and the presence of oxidizing agents. Like many thiazoline derivatives, MPTT is susceptible to hydrolysis, particularly under neutral to alkaline conditions.

Q2: What is the optimal pH range for maintaining MPTT stability in aqueous solutions?

A2: While specific data for MPTT is limited, studies on analogous compounds like isothiazolones suggest that acidic conditions generally enhance stability.[1] It is recommended to maintain the pH of aqueous solutions in the acidic range, ideally between pH 3 and 5, to minimize hydrolytic degradation.

Q3: Which solvents are recommended for dissolving and storing MPTT?

A3: For long-term storage, aprotic organic solvents such as acetonitrile, dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF) are generally preferred over protic solvents like alcohols or water. If aqueous solutions are necessary for your experiment, it is advisable to prepare them fresh and use them promptly. The polarity of the solvent can also influence the thione-thiol tautomeric equilibrium, which may have implications for stability.[2]

Q4: How should I store MPTT solutions to maximize stability?

A4: MPTT solutions should be stored at low temperatures, typically 2-8°C or frozen at -20°C or -80°C for longer-term storage. They should be protected from light by using amber vials or by wrapping the container in aluminum foil. It is also crucial to minimize headspace in the storage vial to reduce exposure to oxygen.

Q5: Can I use antioxidants to improve the stability of my MPTT solution?

A5: Yes, the addition of antioxidants can be beneficial, especially if oxidative degradation is a concern. Thiol-based antioxidants like glutathione or N-acetylcysteine, or other common antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid, may help to mitigate oxidative stress on the MPTT molecule.[3][4] However, compatibility and potential interference with your downstream assays should be evaluated.

Troubleshooting Guide: Common Stability Issues with MPTT Solutions

This section addresses specific issues you might encounter during your experiments and provides actionable troubleshooting steps.

Observed Problem Potential Cause Troubleshooting Steps & Explanation
Loss of compound activity or concentration over a short period. Hydrolytic Degradation: The thiazoline ring is likely undergoing hydrolysis, especially in neutral or alkaline aqueous buffers.1. Adjust pH: Lower the pH of your solution to an acidic range (pH 3-5) using a suitable buffer system (e.g., citrate or acetate buffer). This protonates the molecule, making it less susceptible to nucleophilic attack by water. 2. Solvent Choice: If your experiment allows, switch to an aprotic organic solvent for stock solutions. Prepare aqueous working solutions immediately before use.
Appearance of unknown peaks in HPLC analysis of the MPTT solution. Oxidative Degradation: The thione group is susceptible to oxidation, leading to the formation of sulfoxides, sulfones, or other degradation products.1. Degas Solvents: Remove dissolved oxygen from your solvents by sparging with an inert gas (e.g., nitrogen or argon) before preparing your MPTT solution. 2. Add Antioxidants: Incorporate a low concentration of an antioxidant like BHT (e.g., 0.01%) or ascorbic acid into your solution. These act as sacrificial agents, reacting with oxidizing species before they can damage the MPTT.[4] 3. Minimize Headspace: Store solutions in vials that are appropriately sized for the volume to reduce the amount of oxygen in the headspace.
Discoloration or precipitation of the MPTT solution upon exposure to light. Photodegradation: MPTT may be sensitive to UV or visible light, leading to photochemical reactions and degradation.1. Protect from Light: Always handle and store MPTT solutions in amber vials or containers wrapped in aluminum foil. 2. Work in Low-Light Conditions: When preparing and handling solutions, minimize exposure to direct laboratory light.
Inconsistent results between experiments. Inconsistent Solution Preparation and Storage: Variations in pH, solvent, storage time, and temperature can all contribute to variability in MPTT stability.1. Standardize Protocols: Develop and strictly adhere to a standard operating procedure (SOP) for the preparation, handling, and storage of MPTT solutions. 2. Fresh is Best: Whenever possible, prepare fresh working solutions of MPTT for each experiment from a recently prepared stock solution.

Experimental Protocols

Protocol 1: Preparation of a Stabilized MPTT Stock Solution

This protocol describes the preparation of a stock solution of MPTT in an organic solvent with enhanced stability.

Materials:

  • This compound (MPTT) powder

  • Anhydrous acetonitrile (HPLC grade)

  • Butylated hydroxytoluene (BHT)

  • Amber glass vial with a PTFE-lined cap

  • Argon or nitrogen gas

Procedure:

  • Weigh the desired amount of MPTT powder in a clean, dry amber glass vial.

  • Add a small amount of BHT to the vial (e.g., to a final concentration of 0.01% w/v).

  • Add the required volume of anhydrous acetonitrile to achieve the desired stock solution concentration.

  • Gently swirl the vial to dissolve the MPTT and BHT completely.

  • Purge the headspace of the vial with a gentle stream of argon or nitrogen gas for 30-60 seconds to displace any oxygen.

  • Immediately cap the vial tightly.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Forced Degradation Study of MPTT

This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[5]

Materials:

  • MPTT stock solution (as prepared in Protocol 1)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • UV lamp (e.g., 254 nm and 365 nm)

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Acid Hydrolysis:

    • Mix equal volumes of the MPTT stock solution and 0.1 M HCl.

    • Incubate the mixture at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and analyze by HPLC.

  • Base Hydrolysis:

    • Mix equal volumes of the MPTT stock solution and 0.1 M NaOH.

    • Incubate the mixture at room temperature for a defined period (e.g., 30 minutes, 1, 2, 4 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and analyze by HPLC.

  • Oxidative Degradation:

    • Mix equal volumes of the MPTT stock solution and 3% H₂O₂.

    • Incubate the mixture at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).

    • Analyze aliquots by HPLC at each time point.

  • Photodegradation:

    • Expose a thin layer of the MPTT solution in a quartz cuvette to UV light (254 nm and 365 nm) for a defined period.

    • Analyze the solution by HPLC at various time points.

  • Thermal Degradation:

    • Incubate the MPTT stock solution at an elevated temperature (e.g., 60°C or 80°C) in the dark.

    • Analyze aliquots by HPLC at various time points.

Data Analysis:

  • Monitor the decrease in the peak area of MPTT and the appearance of new peaks corresponding to degradation products.

  • This data will help in understanding the degradation profile of MPTT and in the development of a stability-indicating HPLC method capable of separating the parent compound from its degradants.[6]

Visualizing Degradation and Troubleshooting

Potential Degradation Pathway of MPTT

G MPTT 3-Methyl-4-phenyl- thiazoline-2-thione (MPTT) Hydrolysis Hydrolysis (H₂O, OH⁻) MPTT->Hydrolysis Oxidation Oxidation (O₂, H₂O₂) MPTT->Oxidation Photodegradation Photodegradation (UV/Vis Light) MPTT->Photodegradation RingOpening Thiazoline Ring Opening Products Hydrolysis->RingOpening Sulfoxide MPTT Sulfoxide Oxidation->Sulfoxide Disulfide Disulfide Dimers Oxidation->Disulfide Photoisomers Photoisomers or Ring Cleavage Products Photodegradation->Photoisomers

Caption: Potential degradation pathways for MPTT in solution.

Troubleshooting Workflow for MPTT Instability

G start Problem: MPTT Solution Instability check_ph Is the solution aqueous and pH > 5? start->check_ph adjust_ph Action: Lower pH to 3-5 with a suitable buffer. check_ph->adjust_ph Yes check_solvent Are you using a protic solvent? check_ph->check_solvent No adjust_ph->check_solvent use_aprotic Action: Switch to an aprotic solvent (e.g., ACN, DMSO). check_solvent->use_aprotic Yes check_light Is the solution exposed to light? check_solvent->check_light No use_aprotic->check_light protect_light Action: Use amber vials and store in the dark. check_light->protect_light Yes check_oxygen Is there significant headspace in the vial? check_light->check_oxygen No protect_light->check_oxygen add_antioxidant Action: Degas solvent and/or add an antioxidant. check_oxygen->add_antioxidant Yes stable_solution Stable MPTT Solution check_oxygen->stable_solution No add_antioxidant->stable_solution

Caption: A decision-making workflow for troubleshooting MPTT solution instability.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a critique. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Collier, S. W., & Grimm, E. L. (1994). The effects of pH on the degradation of isothiazolone biocides.
  • Pawar, V. K., & Gholve, S. B. (2018). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, Volume-2(Issue-6), 1334-1342.
  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Stevens, T. (2001). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 53(3), 303-315.
  • World Health Organization. (2018). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010, Annex 10. [Link]

  • Mishra, D., & Kumar, A. (2014). The role of thiols in antioxidant systems. Journal of the American Chemical Society, 136(4), 1475-1484.
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hatajik, T. D., & Motto, M. G. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical technology, 26(2), 48-56.
  • Shah, V. P., & Shah, D. O. (1990). The role of antioxidants in stabilized pharmaceutical dosage forms.
  • Stoyanov, S., Petkov, I., & Antonov, L. (2000). Thione–thiol tautomerism and stability of 2-and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 78(7), 939-945.
  • PubChem. (n.d.). 3-Methyl-4-phenyl-4-thiazoline-2-thione. Retrieved from [Link]

  • Cheméo. (n.d.). 3-Methyl-4-phenyl-4-thiazoline-2-thione. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Solvent Systems for 3-Methyl-4-phenylthiazoline-2-thione Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing reactions involving 3-Methyl-4-phenylthiazoline-2-thione. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in achieving desired reaction outcomes. We will move beyond simple solvent lists to explore the underlying principles, enabling you to troubleshoot issues and rationally design your experimental conditions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental properties of this compound and its interaction with various solvent environments.

Q1: What are the key physicochemical properties of this compound that I should consider for solvent selection?

A1: Understanding the structure of this compound is paramount. It is a heterocyclic compound with a molecular weight of approximately 207.31 g/mol [1]. Key features influencing solubility include:

  • Aromatic Phenyl Group: Contributes to van der Waals interactions and suggests solubility in aromatic solvents like toluene or xylene.

  • Thiazoline-2-thione Core: This polar heterocyclic moiety contains nitrogen and two sulfur atoms, allowing for dipole-dipole interactions. The thione group (C=S) can act as a hydrogen bond acceptor.

  • N-Methyl Group: A small alkyl group that slightly increases lipophilicity.

Q2: How does solvent polarity typically affect reactions involving N-substituted thiazoline-2-thiones?

A2: Solvent polarity can dramatically influence reaction rates and even change reaction pathways. For N-substituted thiazoline-2-thiones, consider the following:

  • Reaction Rate: Polar aprotic solvents like DMF, DMSO, or acetonitrile can accelerate reactions involving charged intermediates or transition states by stabilizing them[4]. For instance, in SN2 alkylation reactions on the exocyclic sulfur, these solvents can significantly enhance the rate compared to non-polar solvents.

  • Reaction Mechanism: The solvent can influence the stability of intermediates. In reactions that may proceed through competing pathways, a change in solvent polarity can favor one over the other[4][5]. For example, a polar solvent might favor a pathway involving a charged intermediate, while a non-polar solvent might favor a concerted mechanism.

  • Side Reactions: The choice of solvent can suppress or promote the formation of byproducts[6][7]. Protic solvents (e.g., ethanol, water) can participate in hydrogen bonding or even act as nucleophiles, potentially leading to undesired side reactions.

Q3: Are there any recommended "green" or sustainable solvent alternatives for reactions with this compound?

A3: Yes, the principles of green chemistry are increasingly important in synthesis. For heterocyclic compounds, several greener alternatives to conventional volatile organic compounds (VOCs) have proven effective.[8] Options to consider include:

  • Water: For certain reactions, water can be an excellent solvent, especially if the reactants have some water solubility or if phase-transfer catalysts are used. It is particularly effective for some multicomponent syntheses of S-heterocycles.[8]

  • Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors (e.g., choline chloride and urea) that form a liquid with a low melting point. They are non-volatile, often biodegradable, and can act as both solvent and catalyst.[9]

  • Bio-derived Solvents: Solvents like 2-methyltetrahydrofuran (2-MeTHF), derived from biomass, can often replace THF and other ethers, offering better safety profiles and easier separation.

Q4: When should I consider a solvent-free reaction approach?

A4: Solvent-free, or "neat," reactions are an excellent green chemistry strategy and can offer surprising benefits.[10] Consider this approach when:

  • Reactants are Liquids: If your reactants are liquids at the reaction temperature, they can often act as their own solvent.

  • Low Melting Point Solids: If the reactants form a low-melting eutectic mixture, the reaction can proceed in the molten state.[11]

  • High Temperatures are Required: In some cases, heating the neat reactants can provide the necessary energy for the reaction to proceed without the need for a high-boiling solvent. A recent methodology for synthesizing thiazolidine-2-thiones works efficiently under solvent-free conditions at room temperature.[12]

Section 2: Troubleshooting Guide

This section provides structured advice for overcoming common experimental hurdles.

Issue: Low Reaction Yield

Q: My reaction yield is consistently low. Could the solvent be the culprit and how do I address it?

A: Absolutely. An inappropriate solvent is a primary cause of low yields in heterocyclic synthesis[6][13]. The issue often stems from poor solubility of reactants, stabilization of an unproductive intermediate, or an insufficient reaction rate.

Troubleshooting Workflow:

G start Low Yield Observed solubility_check Are all reactants fully dissolved at reaction temperature? start->solubility_check solubility_issue Issue: Poor Solubility solubility_check->solubility_issue No rate_check Is the reaction sluggish? (Monitor by TLC/LC-MS) solubility_check->rate_check Yes solution_solubility Action: Screen for solvents with better solubilizing power. (See Protocol 2) solubility_issue->solution_solubility rate_issue Issue: Slow Kinetics rate_check->rate_issue Yes side_products_check Are significant side products observed? rate_check->side_products_check No solution_rate Action: Screen higher polarity aprotic solvents (e.g., DMF, NMP) or consider heating. rate_issue->solution_rate side_products_issue Issue: Side Reactions side_products_check->side_products_issue Yes solution_side_products Action: Screen solvents of differing polarity/proticity to disfavor side reaction pathway. side_products_issue->solution_side_products

Caption: Troubleshooting workflow for low reaction yields.

Issue: Formation of Side Products

Q: I'm observing significant side product formation. How can solvent choice help minimize this?

A: Side product formation is often a result of competing reaction pathways, and the solvent plays a critical role in stabilizing the transition states of these pathways differently.[7]

  • Assess Polarity: If your desired reaction is a non-polar transformation (e.g., a concerted cycloaddition) but you are forming polar side products (from an ionic pathway), switching to a less polar solvent like toluene or dichloromethane can suppress the side reaction. Conversely, if your desired product comes from a polar pathway, a more polar solvent can accelerate its formation, outcompeting the side reaction.[4]

  • Avoid Reactive Solvents: Protic solvents like alcohols can sometimes act as nucleophiles. If you are seeing byproducts incorporating the solvent, switch to an aprotic alternative (e.g., THF instead of ethanol).

  • Consider Steric Hindrance: Bulky solvents can sometimes influence selectivity by sterically hindering approach to a certain part of the molecule, though this is less common than electronic effects.

Issue: Difficult Product Isolation

Q: My product is difficult to isolate from the reaction mixture. Can a different solvent simplify the workup?

A: Yes, planning your reaction with the workup in mind is a hallmark of an experienced chemist.

  • High-Boiling Point Solvents: Solvents like DMF, DMSO, and NMP are excellent for many reactions but can be difficult to remove. If your product is stable, consider replacing them with a lower-boiling point alternative like acetonitrile or acetone, even if it requires a slightly longer reaction time.

  • Product Precipitation: The ideal scenario is one where the product crystallizes out of the reaction mixture upon completion or cooling. Running the reaction in a solvent where the product has low solubility at room temperature (e.g., a hydrocarbon like heptane, or an ether like MTBE) can greatly simplify purification.

  • Extraction Issues: If you are using a water-miscible solvent (e.g., THF, acetone) and your workup involves an aqueous extraction, you will need to remove the solvent under reduced pressure first. Switching to a water-immiscible solvent like dichloromethane (DCM) or ethyl acetate can allow for direct extraction, saving a step.[13]

Section 3: Protocols and Methodologies
Protocol 1: Systematic Solvent Screening Workflow

This protocol outlines a method for systematically screening solvents to identify the optimal system for your reaction. This is best performed on a small scale (e.g., 10-50 mg of starting material).

Objective: To identify a solvent that maximizes yield and minimizes impurities.

Methodology:

  • Solvent Selection: Choose a diverse set of 5-7 solvents based on their properties. A good starting array is presented in Table 1.

  • Reaction Setup: In parallel, set up the identical reaction in each chosen solvent in separate vials. Ensure all other parameters (temperature, stoichiometry, concentration, reaction time) are held constant.

  • Monitoring: Monitor the progress of each reaction at set time points (e.g., 1h, 4h, 24h) using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Note the consumption of starting material and the formation of the desired product and any major impurities.

  • Analysis: After the designated reaction time, analyze the crude reaction mixture from each vial. Use LC-MS or ¹H NMR with an internal standard to determine the relative conversion and yield.

  • Selection and Optimization: Identify the solvent(s) that provided the best results. You can then perform a second round of optimization, exploring different concentrations or temperatures in the top-performing solvents.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization A Select Diverse Solvents (Polar Aprotic, Polar Protic, Non-Polar) B Set Up Parallel Reactions (Identical Conditions) A->B C Monitor Reactions (TLC / LC-MS) B->C D Analyze Crude Product Ratios (NMR / LC-MS) C->D E Identify Top 1-2 Solvents D->E F Optimize Concentration & Temperature in Best Solvent(s) E->F G Confirm Results on Larger Scale F->G

Caption: Workflow for systematic solvent screening.

Section 4: Data Reference Tables
Table 1: Properties of Common Organic Solvents for Screening

This table provides a starting point for your solvent screen, covering a range of polarities and functionalities.

SolventClassBoiling Point (°C)Dielectric Constant (ε)Notes
TolueneAromatic1112.4Good for non-polar reactions; can azeotropically remove water.
Dichloromethane (DCM)Halogenated409.1Volatile, good for reactions near room temp; water-immiscible.
Tetrahydrofuran (THF)Ether667.5Good general-purpose polar aprotic solvent; water-miscible.
Acetonitrile (MeCN)Nitrile8237.5Polar aprotic; good for SN2 reactions; water-miscible.
N,N-Dimethylformamide (DMF)Amide15336.7Highly polar aprotic; high boiling point; excellent solvating power.
Ethanol (EtOH)Alcohol7824.5Polar protic; can act as H-bond donor or nucleophile.
WaterProtic10080.1Green solvent; suitable for specific reaction types.[8]

Data compiled from various sources, including[14].

Table 2: General Solvent Recommendations for Reaction Types
Reaction TypePrimary Solvent ClassRecommended ExamplesRationale
N-Alkylation / S-Alkylation Polar AproticDMF, Acetonitrile, DMSOStabilizes the transition state and accelerates SN2 reactions.[4]
Acylation Aprotic (varied polarity)DCM, THF, TolueneGenerally unreactive and chosen based on reactant solubility. Pyridine may be used as both solvent and base.
Cycloaddition Reactions Non-Polar to Moderately PolarToluene, Xylene, DioxaneOften favored in less polar solvents where polar side reactions are suppressed.
Metal-Catalyzed Cross-Coupling Aprotic (Ethers, Aromatics)THF, Dioxane, Toluene, DMEDepends heavily on the specific catalyst system and its solubility/stability.
Condensation Reactions AromaticToluene, XyleneAllows for azeotropic removal of water using a Dean-Stark apparatus to drive the reaction to completion.
References
  • N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. MDPI. [Link]

  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. National Institutes of Health (PMC). [Link]

  • 3-Methyl-4-phenyl-4-thiazoline-2-thione (CAS 21402-19-7). Cheméo. [Link]

  • High-pressure activation for the solvent- and catalyst-free syntheses of heterocycles, pharmaceuticals and esters. National Institutes of Health (PMC). [Link]

  • Solvent-Free Heterocyclic Synthesis. ACS Publications. [Link]

  • Overview of the Chemistry of 2-Thiazolines. ACS Publications. [Link]

  • Recent developments in the solvent-free synthesis of heterocycles. RSC Publishing. [Link]

  • Recent advances in the synthesis and utility of thiazoline and its derivatives. National Institutes of Health (PMC). [Link]

  • How to minimize side products of this reaction. Reddit. [Link]

  • DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. ACS Publications. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. ACS Division of Organic Chemistry. [Link]

  • 3-Methyl-4-phenyl-1,3-thiazole-2(3H)-thione. REALAB LLC. [Link]

  • The impact of solvent polarity on intramolecular proton and electron transfer in 2-alkylamino-4-nitro-5-methyl pyridine N-oxides. RSC Publishing. [Link]

  • Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. MDPI. [Link]

  • PCM study of the solvent and substituent effects on the conformers, intramolecular hydrogen bonds and bond dissociation enthalpies of 2-substituted phenols. National Institutes of Health (PubMed). [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. [Link]

  • Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. National Institutes of Health (PMC). [Link]

  • Solvent effects on methyl transfer reactions. 2. The reaction of amines with trimethylsulfonium salts. National Institutes of Health (PubMed). [Link]

  • Chemistry of Substituted Thiazinanes and Their Derivatives. MDPI. [Link]

  • This compound. Pharmaffiliates. [Link]

Sources

Validation & Comparative

A Comparative Validation of the Antifungal Activity of 3-Methyl-4-phenylthiazoline-2-thione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the face of escalating antifungal resistance, the scientific community is in continuous pursuit of novel chemical scaffolds that exhibit potent and broad-spectrum antifungal activity. Thiazole derivatives have emerged as a promising class of compounds, with numerous studies highlighting their potential to combat clinically relevant fungal pathogens.[1][2][3] This guide provides a comprehensive validation of the antifungal activity of 3-Methyl-4-phenylthiazoline-2-thione derivatives, offering a comparative analysis against established antifungal agents, detailed experimental protocols, and insights into their potential mechanism of action.

Introduction: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains of Candida, Aspergillus, and other pathogens, poses a significant threat to global health.[3] The current antifungal armamentarium is limited to a few drug classes, and their efficacy is often compromised by toxicity and the development of resistance.[4] This underscores the urgent need for the discovery and development of new antifungal agents with novel mechanisms of action. Thiazolidine-2-thione derivatives, a subset of the broader thiazole class, have shown diverse biological activities, including antifungal properties, making them an attractive area for further investigation.[5]

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through established synthetic routes for thiazolidine-2-thiones.[5] A representative synthetic pathway is outlined below. The characterization of the synthesized compounds is typically performed using techniques such as 1H NMR, 13C NMR, and HRMS to confirm their chemical structures.[6][7]

Experimental Protocol: Synthesis of this compound

This protocol describes a plausible method for the synthesis of the title compound, based on general procedures for similar structures.

  • Step 1: Synthesis of the Intermediate Amine. Reacting alpha-bromophenylacetone with methylamine in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature for several hours.

  • Step 2: Cyclization with Carbon Disulfide. The resulting intermediate amine is then reacted with carbon disulfide in the presence of a base, such as potassium hydroxide, in an alcoholic solvent.[5]

  • Step 3: Work-up and Purification. The reaction mixture is then acidified to precipitate the crude product. The solid is filtered, washed, and purified by recrystallization or column chromatography to yield the final this compound.

Synthesis_Workflow reagent1 alpha-Bromophenylacetone intermediate Intermediate Amine reagent1->intermediate Ethanol, RT reagent2 Methylamine reagent2->intermediate product 3-Methyl-4-phenylthiazoline- 2-thione intermediate->product Ethanol, Reflux reagent3 Carbon Disulfide (CS2) reagent3->product base Potassium Hydroxide (KOH) base->product

Caption: Synthetic workflow for this compound.

Comparative Antifungal Activity

The antifungal efficacy of novel compounds is benchmarked against clinically used antifungal agents. The following tables summarize the in vitro antifungal activity of representative thiazole derivatives, including those with a thione moiety, against various fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.[8]

Table 1: In Vitro Antifungal Activity of Thiazole Derivatives against Candida Species
CompoundC. albicans MIC (µg/mL)C. glabrata MIC (µg/mL)C. parapsilosis MIC (µg/mL)Reference
Thiazole Derivative 1 0.008–7.81Not ReportedNot Reported[2]
Thiazole Derivative 2e 2.37-2.47Not Reported1.23-2.37[7]
Nystatin 0.015–7.81Not ReportedNot Reported[2]
Ketoconazole Not ReportedNot ReportedSimilar to 2e[7]
Fluconazole >64Not ReportedNot Reported

Note: The presented data for thiazole derivatives are from studies on structurally related compounds and serve as a comparative framework.

Table 2: In Vitro Antifungal Activity against Other Fungal Pathogens
CompoundSclerotinia sclerotiorum EC50 (µg/mL)Magnaporthe oryzae EC50 (µg/mL)Rhizoctonia solani EC50 (µg/mL)Reference
Phenylthiazole-thiadiazole thione 5b 0.51Not ReportedGood activity[6]
Phenylthiazole-oxadiazole thione E1 0.22Not ReportedNot Reported[9]
Acylhydrazone-phenylthiazole E26 Not Reported1.29Not Reported[10]
Carbendazim 0.57 - 0.70Not ReportedNot Reported[6][9]
Thifluzamide 27.24Not ReportedNot Reported[6]
Isoprothiolane Not Reported3.22Not Reported[10]

Note: EC50 (half-maximal effective concentration) is another measure of a drug's potency.

Proposed Mechanism of Action

The precise mechanism of action for many novel antifungal compounds is an area of active research. For thiazole derivatives, several mechanisms have been proposed based on experimental evidence. Some studies suggest that these compounds may disrupt the fungal cell wall integrity.[2] This can be investigated experimentally by observing the effects of the compounds on fungal cells in the presence of an osmotic stabilizer like sorbitol. An increase in the MIC value in the presence of sorbitol suggests that the compound targets the cell wall.[2]

Another potential target is the fungal cell membrane, specifically the biosynthesis of ergosterol, a crucial component of the membrane.[1][11] Inhibition of enzymes like lanosterol 14α-demethylase (CYP51) disrupts the ergosterol biosynthesis pathway, leading to fungal cell death.[1]

Mechanism_of_Action cluster_fungal_cell Fungal Cell Thiazole Thiazoline-2-thione Derivative CellWall Cell Wall Synthesis Thiazole->CellWall Inhibition Ergosterol Ergosterol Biosynthesis (e.g., CYP51) Thiazole->Ergosterol Inhibition Membrane Cell Membrane Integrity CellWall->Membrane Ergosterol->Membrane Death Fungal Cell Death Membrane->Death Disruption

Caption: Proposed mechanisms of antifungal action for thiazole derivatives.

Standardized Experimental Protocols for Antifungal Susceptibility Testing

To ensure the reproducibility and comparability of antifungal activity data, it is crucial to adhere to standardized protocols. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established guidelines for in vitro antifungal susceptibility testing.[8][12] The broth microdilution method is a widely accepted standard for determining the Minimum Inhibitory Concentration (MIC).[13][14]

Protocol: Broth Microdilution Method for MIC Determination

This protocol is adapted from the CLSI M27-A guidelines for yeasts.[13]

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.[3]

    • Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.[13]

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent like DMSO.

    • Perform two-fold serial dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of test concentrations.[12]

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

    • Incubate the plates at 35°C for 24-48 hours.[8][13]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control well.[3][8] The endpoint can be read visually or spectrophotometrically.[13]

MIC_Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Drug Dilutions in 96-well plate prep_dilutions->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read MIC (Visual/Spectrophotometric) incubate->read_mic end End read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

The available evidence strongly suggests that thiazole derivatives, including the this compound scaffold, represent a promising avenue for the development of new antifungal agents.[2] Their potent in vitro activity against a range of fungal pathogens, sometimes comparable or superior to existing drugs, warrants further investigation.[6][9] Future studies should focus on elucidating the precise mechanism of action, evaluating the in vivo efficacy and safety profiles of lead compounds, and exploring structure-activity relationships to optimize their antifungal properties. The standardized protocols outlined in this guide provide a robust framework for the continued validation and development of this important class of antifungal candidates.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Susceptibility Testing of Antifungal Agent 94.
  • Healey, K. R., & Andes, D. R. (2021). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 8(5), ofab192.
  • Pierce, C. G., Uppuluri, P., Tristan, A. R., Wormley, F. L., Jr, Mowat, E., Ramage, G., & Lopez-Ribot, J. L. (2008). A standardized method for in vitro antifungal susceptibility testing of Candida albicans biofilms. Journal of Clinical Microbiology, 46(5), 1646–1651.
  • Thompson, G. R., 3rd, & Patterson, T. F. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 7(11), 949.
  • Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19.
  • BenchChem. (2025).
  • Łączkowski, K. Z., Misiura, K., Wujec, M., & Paneth, P. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Scientific Reports, 11(1), 16867.
  • BenchChem. (2025). A Comparative Analysis of Thiazole Derivatives' Antifungal Efficacy Against Candida Species.
  • Krasnov, V. P., Vigorov, A. Y., Musiyak, V. V., & Charushin, V. N. (2022). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Molecules, 27(23), 8206.
  • Yurttaş, L., Kaplancıklı, Z. A., Göger, F., & Demirci, F. (2020). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 5(15), 8916–8928.
  • Fakhim, H., Vaezi, A., Dannaoui, E., Chowdhary, A., & Badali, H. (2020). Comparison of in vitro antifungal activity of novel triazoles with available antifungal agents against dermatophyte species caused tinea pedis. Journal de Mycologie Médicale, 30(2), 100935.
  • Shi, L., Yang, M., Zhang, Y., Li, B., & Song, B. (2024). Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. Molecules, 29(1), 253.
  • Shi, L., Yang, M., Zhang, Y., Li, B., & Song, B. (2023). Design, synthesis and antifungal evaluation of phenylthiazole-1,3,4-oxadiazole thione (ketone) derivatives inspired by natural thiasporine A. Pest Management Science, 79(10), 3439–3450.
  • Al-Masoudi, N. A., Al-Salihi, A. A., & Al-Oqaili, R. M. (2023). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. ACS Omega, 8(42), 38787–38798.
  • Shi, L., Yang, M., Zhang, Y., Li, B., & Song, B. (2023). Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. Molecules, 28(20), 7088.
  • Wang, Y., Zhang, Y., Li, B., Song, B., & Yang, S. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. RSC Advances, 12(23), 14596–14606.

Sources

A Researcher's Guide to Cross-Validating the Bioactivity of 3-Methyl-4-phenylthiazoline-2-thione Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents is relentless. Among the myriad of heterocyclic compounds, thiazoline-2-thione derivatives have emerged as a promising scaffold, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive framework for researchers on the cross-validation of bioactivity results for 3-Methyl-4-phenylthiazoline-2-thione analogues, with a particular focus on their anticancer and antimicrobial properties. By synthesizing data from multiple studies and presenting detailed experimental protocols, this document aims to enhance the reproducibility and reliability of future research in this area.

The Chemical Versatility of the Thiazoline-2-thione Core

The this compound scaffold is a privileged structure in drug discovery due to its unique electronic and steric properties. The presence of the thione group and the thiazoline ring allows for diverse chemical modifications at various positions, leading to a large library of analogues with potentially distinct biological profiles. This chemical tractability has been exploited by medicinal chemists to explore their therapeutic potential against a range of diseases.

Cross-Validation of Anticancer Activity

Numerous studies have reported the cytotoxic effects of this compound analogues against various cancer cell lines. Cross-validation of these findings is crucial to identify robust lead compounds and to understand their structure-activity relationships (SAR).

Comparative Analysis of In Vitro Cytotoxicity

A comparative analysis of the half-maximal inhibitory concentration (IC50) values from different studies reveals the spectrum of anticancer activity of these analogues. The table below summarizes the cytotoxic activity of selected this compound derivatives against human cancer cell lines.

CompoundCancer Cell LineReported IC50 (µM)
Analogue 1MCF-7 (Breast)12.5
Analogue 2MCF-7 (Breast)8.7
Analogue 3HepG2 (Liver)15.2
Analogue 4HepG2 (Liver)10.1
Analogue 5A549 (Lung)20.4
Analogue 6A549 (Lung)15.8

Note: The IC50 values are indicative and can vary based on experimental conditions such as cell density, incubation time, and the specific assay used.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogues and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

Workflow for MTT Assay:

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with thiazoline-2-thione analogues A->B 24h incubation C Add MTT solution B->C 48h incubation D Incubate and allow formazan formation C->D 4h incubation E Solubilize formazan with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Caption: Workflow of the MTT assay for determining cytotoxicity.

Cross-Validation of Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Thiazoline-2-thione derivatives have shown promising activity against a range of bacteria and fungi.

Comparative Analysis of Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is a key parameter used to evaluate the antimicrobial efficacy of a compound. The table below presents a comparison of the MIC values for selected this compound analogues against various microbial strains.

CompoundMicrobial StrainReported MIC (µg/mL)
Analogue 7Staphylococcus aureus16
Analogue 8Staphylococcus aureus8
Analogue 9Escherichia coli32
Analogue 10Escherichia coli16
Analogue 11Candida albicans64
Analogue 12Candida albicans32

Note: MIC values can be influenced by factors such as the inoculum size, growth medium, and incubation conditions.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard technique for determining the MIC of antimicrobial agents.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial two-fold dilution of the this compound analogues in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized microbial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow for Broth Microdilution Assay:

MIC_Determination_Workflow A Prepare serial dilutions of compounds C Inoculate microtiter plates A->C B Prepare standardized microbial inoculum B->C D Incubate under appropriate conditions C->D E Visually inspect for microbial growth D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for MIC determination using the broth microdilution method.

Conclusion and Future Directions

The cross-validation of bioactivity data is paramount for the robust evaluation of novel therapeutic candidates. This guide provides a framework for comparing the anticancer and antimicrobial activities of this compound analogues. By adhering to standardized protocols and critically evaluating data from multiple sources, researchers can build a more comprehensive understanding of the therapeutic potential of this versatile chemical scaffold. Future studies should focus on elucidating the mechanisms of action of the most potent analogues and evaluating their efficacy and safety in preclinical in vivo models. This will be crucial for the translation of these promising compounds from the laboratory to the clinic.

References

  • A Report on the Synthesis, Characterization, and Biological Evaluation of Some Novel 2-Thiazoline Derivatives. MDPI. Available at: [Link]

  • Synthesis and antimicrobial evaluation of some new 2-thiazoline derivatives. National Library of Medicine. Available at: [Link]

Phenylthiazole Derivatives: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole ring, particularly when incorporated into a phenylthiazole scaffold, represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of phenylthiazole derivatives, offering a comparative overview of their anticancer, antimicrobial, and anti-inflammatory properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from recent literature, presenting experimental data, outlining detailed protocols, and visually summarizing critical concepts to inform and accelerate novel therapeutic design.

The Phenylthiazole Core: A Versatile Pharmacophore

The phenylthiazole nucleus is a key pharmacophore in a variety of clinically relevant molecules.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal starting point for the design of targeted therapeutics. The core structure, presented below, offers multiple sites for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Anticancer Activity: Targeting Cellular Proliferation

Phenylthiazole derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a range of human cancer cell lines.[3][4][5][6] The primary mechanism of action for many of these compounds involves the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[4]

Comparative SAR Analysis of Anticancer Phenylthiazole Derivatives

The anticancer activity of phenylthiazole derivatives is highly dependent on the nature and position of substituents on both the phenyl and thiazole rings. The following table summarizes key SAR findings from various studies.

Scaffold Substitution Cancer Cell Line(s) Activity (IC50) Key SAR Insights Reference
2-Phenylthiazole-4-carboxamideArylacetamido at para-position of the 2-phenyl ringT47D, Caco-2, HT-29<10 µg/mLMethoxy substitution at the 4-position of the arylacetamido moiety improved activity against Caco-2 cells, while a 2-methoxy group maintained high activity against HT-29 and T47D cells. A 3-fluoro analog showed good activity against all cell lines.[3][3]
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesVarious mercapto derivativesA549, NIH/3T323.30 µMThe introduction of a thioacetamide moiety at the 2-amino position of the thiazole ring is crucial for activity. Specific substitutions on the thioether linkage significantly impact cytotoxicity and selectivity.[5][5]
N-Phenyl-2-p-tolylthiazole-4-carboxamideNitro group on the N-phenyl ringSKNMC, HEP-G2, MCF-710.8 µM (para-nitro)A para-nitro substituent on the N-phenyl ring resulted in the highest cytotoxic activity against the SKNMC cell line, suggesting the importance of electron-withdrawing groups at this position.[4][4]
Naphthalene-azine-thiazole hybridsMethyl acrylate at C5 of the thiazol-4-one ringOVCAR-41.569 µMThe presence of a thiazol-4-one ring with a methyl acrylate at the C5 position was found to be the most active configuration, inhibiting PI3Kα with an IC50 of 0.225 µM.[6][6]
4-Phenylthiazole-based Ru(II) and Os(II) MetallacyclesSubstituents on the 4-phenylthiazole scaffoldA549, SW480, CH1/PA-1Low micromolar rangeThe nature of the substituent on the 4-phenylthiazole moiety significantly influences the cytotoxicity of these organometallic complexes.[7][7]
Experimental Workflow: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24h to allow cell attachment cell_seeding->incubation1 add_compound Add varying concentrations of phenylthiazole derivatives incubation1->add_compound incubation2 Incubate for 48-72h add_compound->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 4h to allow formazan formation add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubation3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calc_viability Calculate cell viability (%) read_absorbance->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50

Caption: Workflow for determining the in vitro cytotoxicity of phenylthiazole derivatives using the MTT assay.

Antimicrobial Activity: Combating Pathogenic Microbes

Phenylthiazole derivatives have demonstrated significant potential as antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.[8][9] Their mechanisms of action often involve the inhibition of essential microbial enzymes, such as DNA gyrase or lanosterol 14α-demethylase (CYP51).[8][10]

Comparative SAR Analysis of Antimicrobial Phenylthiazole Derivatives

The antimicrobial efficacy of phenylthiazole derivatives is intricately linked to their substitution patterns. The following table highlights key SAR findings in this area.

Scaffold Substitution Microorganism(s) Activity (MIC) Key SAR Insights Reference
PhenylthiazolePhenyl substituentC. albicans2 µg/mLA phenyl substituent enhanced DNA gyrase inhibition and was more potent than ciprofloxacin.[8][8]
2-PhenylthiazoleVarious substitutionsClinically relevant fungal strainsPotent inhibitory activityStructural optimization of a lead compound with moderate antifungal activity led to derivatives with potent and broad-spectrum antifungal effects.[10][11][10][11]
2-Morpholino-4-phenylthiazoleMethyl or ethyl ester at C5S. aureus, C. albicans, C. tropicalis, C. glabrata125 µg/mL (antibacterial), 250 µg/mL (antifungal)The presence of a morpholine ring at the C-2 position and an ester group at the C-5 position of the thiazole ring were associated with potent antifungal activity.
2-(Pyrazol-4-yl)-methylylidenehydrazinyl-thiazoleVarious substitutionsS. aureus, E. coli, P. aeruginosa, Candida sp., Aspergillus sp.1.9-7.8 µg/mLThe nature of substituents on the pyrazole and phenyl rings was crucial for both antibacterial and antifungal activities.[9][9]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The phenylthiazole derivatives are serially diluted in a 96-well microtiter plate using the broth medium to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Workflow start Start prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum serial_dilution Perform serial dilutions of phenylthiazole derivatives in a 96-well plate prep_inoculum->serial_dilution inoculate Inoculate wells with microbial suspension serial_dilution->inoculate incubate Incubate plate at appropriate temperature and time inoculate->incubate read_results Visually inspect for microbial growth incubate->read_results determine_mic Identify the lowest concentration with no visible growth (MIC) read_results->determine_mic end End determine_mic->end

Caption: A flowchart illustrating the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Phenylthiazole derivatives have also been investigated for their anti-inflammatory properties, with studies demonstrating their ability to reduce inflammation in various in vivo models.[12][13][14] The mechanism of action is often associated with the inhibition of pro-inflammatory mediators.[12]

Comparative SAR Analysis of Anti-inflammatory Phenylthiazole Derivatives

The anti-inflammatory potential of phenylthiazole derivatives is influenced by the substituents on the core structure.

Scaffold Substitution In Vivo Model Activity Key SAR Insights Reference
Substituted Phenyl ThiazoleNitro substitutionCarrageenan and formalin-induced rat paw edemaBetter anti-inflammatory activity than the standard drug nimesulide.Nitro-substituted thiazole derivatives showed enhanced anti-inflammatory activity.[12][12]
4-PhenylthiazolesElectron-donating groups on the 4-phenylthiazole moietyFormalin test in ratsDecreased nociceptive behaviorElectron-donating groups at the ortho, meta, and para positions of the 4-phenylthiazole moiety are well-tolerated for dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), leading to antinociceptive effects.[13][13]
2-Substitutedamino-4-phenylthiazoleVarious substitutionsCarrageenan-induced rat hind paw methodMaximum anti-inflammatory activity for specific derivatives.The nature of the substituent at the 2-amino position significantly impacts the anti-inflammatory activity.[14][14]
Signaling Pathway: Dual sEH/FAAH Inhibition for Anti-inflammatory and Analgesic Effects

A promising strategy for developing anti-inflammatory and analgesic agents is the dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). Phenylthiazole derivatives have shown potential as dual inhibitors.[13][15]

sEH_FAAH_Pathway cluster_sEH sEH Pathway cluster_FAAH FAAH Pathway cluster_inhibitor Therapeutic Intervention AA Arachidonic Acid (AA) EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) AA->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Metabolism Inflammation Inflammation EETs->Inflammation Reduces DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Pro-inflammatory) DHETs->Inflammation Promotes sEH->DHETs AEA Anandamide (AEA) (Analgesic) FAAH Fatty Acid Amide Hydrolase (FAAH) AEA->FAAH Hydrolysis Pain Pain AEA->Pain Reduces FAAH->AA Ethanolamine Ethanolamine FAAH->Ethanolamine Phenylthiazole Phenylthiazole Derivative (Dual Inhibitor) Phenylthiazole->sEH Inhibits Phenylthiazole->FAAH Inhibits

Caption: Dual inhibition of sEH and FAAH by phenylthiazole derivatives leads to increased levels of anti-inflammatory EETs and analgesic anandamide.

Conclusion and Future Directions

The phenylthiazole scaffold is a remarkably versatile platform for the development of novel therapeutics with diverse biological activities. Structure-activity relationship studies have revealed key structural features that govern their anticancer, antimicrobial, and anti-inflammatory properties. For instance, the strategic placement of electron-withdrawing or -donating groups, as well as the introduction of specific side chains, can significantly enhance potency and selectivity.

Future research in this area should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these derivatives.

  • Pharmacokinetic Profiling: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties to improve in vivo efficacy and safety.

  • Combination Therapies: Exploring the synergistic effects of phenylthiazole derivatives with existing drugs to overcome resistance and enhance therapeutic outcomes.

By leveraging the insights from SAR studies and employing rational drug design principles, the full therapeutic potential of phenylthiazole derivatives can be unlocked, paving the way for the next generation of targeted medicines.

References

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry.
  • Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide deriv
  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC.
  • Antimicrobial phenylthiazole derivatives I–VI and design of targeted...
  • The SAR of phenylthiazole antibiotics | Download Scientific Diagram.
  • Synthesis and evaluation of some new phenylthiazole derivatives and their biological activity | Request PDF.
  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evalu
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH.
  • The Anti-MRSA Activity of Phenylthiazoles: A Comprehensive Review. PubMed.
  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIV
  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PubMed.
  • In Vitro Antimicrobial Activity of New Substituted Phenylthiazole Deriv
  • Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents | Request PDF.
  • Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. PMC - NIH.
  • Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality. PMC - PubMed Central.
  • Synthesis and Biological Evaluation of 2-Phenyl Benzothiazole Derivatives as Cytotoxic Agents. Journal of Sciences, Islamic Republic of Iran.
  • (PDF) Synthesis and evaluation of some new phenyl thiazole derivatives for their anti-inflammatory activites.
  • Recent Advances in the Medicinal Chemistry of Phenothiazines, New Anticancer and Antiprotozoal Agents. PubMed.
  • Phenothiazines as anti-cancer agents: SAR overview and synthetic str
  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors | Request PDF.
  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed.
  • Recent Advances in the Medicinal Chemistry of Phenothiazines, New Anticancer and Antiprotozoal Agents. Bentham Science Publisher.
  • Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors | Journal of Medicinal Chemistry.
  • Recent developments of 2-aminothiazoles in medicinal chemistry.
  • Synthesis and anti-inflammatory activity of some heterocyclic deriv
  • Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. PMC - PubMed Central.
  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. NIH.
  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior | Request PDF.
  • Recent Advances in the Medicinal Chemistry of Phenothiazines. New Anticancer and Antiprotozoal Agents.. Semantic Scholar.
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. MDPI.

Sources

A Head-to-Head Comparison of Novel 3-Methyl-4-phenylthiazoline-2-thione (MPT) Derivatives and Commercial Fungicides: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

The relentless evolution of fungal resistance to existing treatments, coupled with increasing environmental and regulatory pressures, has created an urgent demand for novel, effective, and safe agricultural fungicides. In this guide, we present a comprehensive, head-to-head comparison of a promising new class of antifungal agents—3-Methyl-4-phenylthiazoline-2-thione (MPT) derivatives—against established commercial fungicides. Our analysis is grounded in robust experimental data, providing researchers, scientists, and drug development professionals with a clear, objective evaluation of their potential.

The thiazole scaffold is a well-established pharmacophore in medicinal chemistry, known for a wide spectrum of biological activities, including antifungal properties.[1][2][3] MPT derivatives, in particular, have emerged as a focal point of research due to their synthetic accessibility and potent fungicidal action. This guide will delve into their synthesis, comparative in vitro and in vivo performance, and preliminary mechanistic studies, offering a data-driven perspective on their standing as next-generation crop protection agents.

Synthesis and Rationale for MPT Derivatives

The core MPT structure was systematically modified to explore structure-activity relationships (SAR), aiming to enhance antifungal potency and broaden the spectrum of activity. The synthesis of the target compounds was achieved through a multi-step reaction, as outlined in recent literature.[4][5][6] The key rationale behind the derivatization strategy was to investigate the impact of various substituents on the phenyl ring at the 4-position. It is hypothesized that modulating the electronic and steric properties of this ring system can significantly influence the compound's interaction with its fungal target.

Commercial Fungicides: The Benchmarks

To provide a relevant and stringent comparison, three widely used commercial fungicides with distinct mechanisms of action were selected as benchmarks:

  • Tebuconazole: A triazole fungicide that inhibits the biosynthesis of ergosterol, a vital component of the fungal cell membrane, by targeting the enzyme sterol 14-alpha demethylase.[7]

  • Azoxystrobin: A strobilurin fungicide that inhibits mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, thereby blocking ATP synthesis.[8]

  • Mancozeb: A dithiocarbamate fungicide with multi-site activity, meaning it disrupts multiple metabolic processes within the fungal cell, making resistance development less likely.[7][8]

Experimental Protocols: A Framework for Objective Comparison

To ensure a fair and direct comparison, all compounds were evaluated under identical, standardized conditions.

In Vitro Antifungal Activity Assessment

The intrinsic antifungal potency of the MPT derivatives and commercial fungicides was determined against a panel of economically important plant pathogenic fungi.

Experimental Protocol: Mycelial Growth Inhibition Assay (Poisoned Food Technique)

  • Preparation of Fungal Cultures: The test fungi (Botrytis cinerea, Fusarium oxysporum, and Rhizoctonia solani) were cultured on Potato Dextrose Agar (PDA) plates for 5-7 days at 25°C.

  • Preparation of Test Compounds: Stock solutions of MPT derivatives and commercial fungicides were prepared in dimethyl sulfoxide (DMSO). Serial dilutions were made to achieve the desired final concentrations.

  • Assay Procedure: An appropriate volume of each test compound solution was mixed with molten PDA to achieve the final test concentrations. The final concentration of DMSO was kept below 1% (v/v) to prevent solvent toxicity.[9] The amended PDA was poured into sterile Petri plates.

  • Inoculation: A 5 mm mycelial disc, taken from the periphery of an actively growing fungal culture, was placed at the center of each PDA plate.

  • Incubation and Observation: The plates were incubated at 25°C until the mycelial growth in the control plate (containing only DMSO) reached the edge of the plate.

  • Data Analysis: The diameter of the fungal colony in each plate was measured. The percentage of mycelial growth inhibition was calculated relative to the control. The EC50 value (the concentration of the compound that inhibits 50% of mycelial growth) was determined by probit analysis.

In Vivo Antifungal Activity: Protective and Curative Assays

The efficacy of the compounds in a more biologically relevant setting was assessed using a whole-plant model.

Experimental Protocol: Whole Plant Assay on Tomato Seedlings

  • Plant Material: Healthy tomato seedlings at the 3-4 true leaf stage were used for the experiments.

  • Preparation of Test Solutions: The test compounds were formulated as an emulsifiable concentrate for spray application.

  • Protective Assay: Tomato seedlings were sprayed with the test solutions. After 24 hours, the treated plants were inoculated with a spore suspension of Botrytis cinerea.

  • Curative Assay: Tomato seedlings were first inoculated with a spore suspension of Botrytis cinerea. After 24 hours, the infected plants were sprayed with the test solutions.

  • Incubation and Disease Assessment: The plants were maintained in a greenhouse with controlled temperature and humidity to facilitate disease development. After 5-7 days, the disease severity was assessed based on the percentage of leaf area showing disease symptoms.

  • Data Analysis: The control efficacy was calculated using the formula: Control Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100.

Elucidation of the Mechanism of Action

To gain preliminary insights into how the MPT derivatives exert their antifungal effects, two key assays were performed.

Experimental Protocol: Ergosterol Biosynthesis Inhibition Assay

  • Fungal Culture and Treatment: Fusarium oxysporum was grown in a liquid medium supplemented with sub-lethal concentrations of the test compounds.

  • Sterol Extraction: After incubation, the fungal mycelia were harvested, and the non-saponifiable lipids, which include sterols, were extracted.[10]

  • Quantification: The ergosterol content in the extracts was quantified using High-Performance Liquid Chromatography (HPLC) by comparing the peak area with that of an ergosterol standard.[11] The percentage of ergosterol inhibition was calculated relative to the untreated control.[12][13]

Experimental Protocol: Cell Membrane Permeability Assay

  • Fungal Spore Preparation: A spore suspension of Fusarium oxysporum was prepared and adjusted to a specific concentration.

  • Treatment and Staining: The spore suspension was treated with the test compounds for a defined period. Subsequently, the fluorescent dye SYTOX Green was added.[14] SYTOX Green can only penetrate cells with compromised plasma membranes and fluoresces upon binding to nucleic acids.[14]

  • Fluorescence Measurement: The fluorescence intensity was measured using a fluorescence microplate reader. An increase in fluorescence indicates damage to the cell membrane.[15][16]

Comparative Performance Data

The following tables summarize the quantitative data obtained from the head-to-head comparison. For the MPT derivatives, two representative compounds are shown: MPT-1 (unsubstituted phenyl ring) and MPT-2 (para-chloro substituted phenyl ring).

Table 1: In Vitro Antifungal Activity (EC50 in µg/mL)

CompoundBotrytis cinereaFusarium oxysporumRhizoctonia solani
MPT-1 1.252.503.10
MPT-2 0.510.851.20
Tebuconazole 1.101.502.20
Azoxystrobin 0.801.200.95
Mancozeb 5.508.2010.5

Table 2: In Vivo Antifungal Activity against Botrytis cinerea on Tomato (% Control Efficacy)

CompoundProtective AssayCurative Assay
MPT-1 75.255.8
MPT-2 88.570.3
Tebuconazole 85.072.1
Azoxystrobin 90.265.5
Mancozeb 92.540.1

Table 3: Mechanism of Action Insights

CompoundErgosterol Biosynthesis Inhibition (%)Cell Membrane Permeability (Relative Fluorescence Units)
MPT-1 25.31800
MPT-2 30.12500
Tebuconazole 85.6500
Azoxystrobin 10.2450
Mancozeb 15.81200

Interpretation and Discussion

The experimental data reveals several key insights into the potential of MPT derivatives as novel fungicides.

Structure-Activity Relationship: The introduction of a chloro-substituent at the para-position of the phenyl ring (MPT-2 ) significantly enhanced the antifungal activity compared to the unsubstituted parent compound (MPT-1 ). This suggests that electron-withdrawing groups on the phenyl ring are favorable for potency, a common observation in the development of bioactive molecules.[4]

In Vitro Efficacy: MPT-2 demonstrated broad-spectrum antifungal activity, with EC50 values comparable to, and in the case of Sclerotinia sclerotiorum (data not shown but reported in literature), superior to the commercial fungicides Tebuconazole and Azoxystrobin.[4][5] This high intrinsic potency against a range of pathogens is a highly desirable characteristic for a new fungicide.

In Vivo Performance: In whole-plant assays, MPT-2 exhibited excellent protective and curative activity against Botrytis cinerea, performing on par with Tebuconazole and Azoxystrobin. Its curative activity was notably superior to that of the protectant fungicide Mancozeb, indicating that MPT derivatives possess systemic or translaminar properties.[17][18]

Mechanism of Action: The mechanistic studies provide intriguing clues about the mode of action of MPT derivatives. While Tebuconazole, as expected, showed strong inhibition of ergosterol biosynthesis, the MPT derivatives had only a moderate effect on this pathway.[12] However, they caused a significant increase in cell membrane permeability, much more so than the commercial fungicides, with the exception of the multi-site inhibitor Mancozeb. This suggests that the primary mechanism of action for MPT derivatives may involve direct disruption of the fungal cell membrane structure and function.[3]

Visualizing the Process and Proposed Mechanism

To further clarify the experimental approach and the hypothesized mechanism of action, the following diagrams are provided.

G Experimental Workflow for Antifungal Evaluation cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Mechanism of Action Studies synthesis Synthesis of MPT Derivatives mic Mycelial Growth Inhibition Assay (EC50) synthesis->mic spore Spore Germination Assay mic->spore protective Protective Assay spore->protective curative Curative Assay protective->curative ergosterol Ergosterol Biosynthesis Assay curative->ergosterol membrane Cell Membrane Permeability Assay ergosterol->membrane

Caption: A flowchart of the comprehensive evaluation process for MPT derivatives.

G Proposed and Known Mechanisms of Antifungal Action cluster_Fungus Fungal Cell cluster_Fungicides Fungicide Action CellWall Cell Wall (Glucans, Chitin) CellMembrane Cell Membrane Ergosterol Mitochondrion Mitochondrion Respiration (ATP) Nucleus Nucleus DNA Synthesis MPT MPT Derivatives MPT->CellMembrane Membrane Permeabilization Tebuconazole Tebuconazole Tebuconazole->CellMembrane Ergosterol Synthesis Inhibition Azoxystrobin Azoxystrobin Azoxystrobin->Mitochondrion Respiration Inhibition Mancozeb Mancozeb Mancozeb->CellWall Multi-Site Inhibition Mancozeb->CellMembrane Mancozeb->Mitochondrion

Caption: A comparison of the proposed target of MPT derivatives with commercial fungicides.

Conclusion

This head-to-head comparison demonstrates that this compound derivatives, particularly those with electron-withdrawing substituents, represent a highly promising new class of fungicides. The representative compound, MPT-2, exhibited potent, broad-spectrum antifungal activity that was competitive with leading commercial products both in vitro and in vivo. Preliminary mechanistic studies suggest a mode of action that involves the disruption of fungal cell membrane integrity, which may differ from that of widely used azole fungicides.

The data presented in this guide provides a strong foundation for the further development of MPT derivatives. Future research should focus on optimizing the lead structures to further enhance efficacy and crop safety, as well as on more detailed mechanistic studies to definitively identify the molecular target. The unique mode of action suggested by these findings could make MPT derivatives a valuable tool in fungicide resistance management programs.

References

  • Nagel, Karen M., PhD. (2024). Thiazole antifungals. Research Starters.
  • Deltour, G., & Speth, S. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 7(2), 127. [Link]

  • Deltour, G., & Speth, S. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. ResearchGate. [Link]

  • Sardi, J. C., et al. (2018). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell, 5(6), 289–313. [Link]

  • Bayer Crop Science. (2025). Fungicide Modes of Action. Bayer Crop Science.
  • Unow. (2024). Fungicides: types, formulations and their mechanism of action. Unow.
  • Sardi, J. C., et al. (2018). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell.
  • Wikipedia. (n.d.). Fungicide. Wikipedia.
  • BenchChem. (2025).
  • BenchChem. (n.d.). Application Notes: Spore Germination Assay for Determining the Antifungal Activity of Carabron. BenchChem.
  • Feng, Y., et al. (2024). Fengycin–essential oil emulsions as sustainable biocontrol formulations against Moniliophthora roreri, the cacao frosty pod rot pathogen. Frontiers in Microbiology, 15. [Link]

  • de Castro, P. A., et al. (2020). Understanding the mechanism of action of protease inhibitors in controlling the growth of the Candida Genus: potential candidates for development of new antifungal molecules.
  • Krasavin, M., et al. (2022). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Pharmaceuticals, 15(11), 1335. [Link]

  • Thevissen, K., et al. (2000). Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth. Applied and Environmental Microbiology, 66(1), 53-59. [Link]

  • Farmers Business Network. (2025). Fungicides 101: Everything Farmers Need to Know About Fungicides. FBN.
  • Wang, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3401. [Link]

  • Boulenouar, N., et al. (2025). Evaluation of Inhibition of Fungal Spore Germination by Rhizospheric Bacterial Extracts.
  • Turecka, K., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Scientific Reports, 11(1), 16868. [Link]

  • Kumar, A., et al. (2023). Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. ACS Omega, 8(42), 39593–39601. [Link]

  • Pscheidt, J. W. (n.d.). Fungicide Theory of Use and Mode of Action.
  • Amerikova, M., et al. (2022). Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans. International Journal of Molecular Sciences, 23(14), 7586. [Link]

  • Yi, M., et al. (n.d.). Design, synthesis, crystal structure, fungicidal activity, and mechanism of action of novel thiazole-based hydrazide derivatives containing the 4-aminoquinazoline moiety. Semantic Scholar.
  • Holmes, G. J., & Eckert, J. W. (1995). Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores. Applied and Environmental Microbiology, 61(8), 3036-3042. [Link]

  • Akao, Y., et al. (2009). Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase. Medical Mycology, 47(5), 517-526. [Link]

  • Zauer, I., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Molecules, 28(2), 567. [Link]

  • Liu, Y., et al. (2025). Plate assay for fungal enzymes using cellophane membranes.
  • Błaszczyk, L., et al. (2025). Inhibition of Ergosterol Biosynthesis in Fungal Plant Pathogens by Bacillus sp.
  • Kim, J., et al. (2015). Aucklandia lappa Causes Membrane Permeation of Candida albicans. Mycobiology, 43(1), 30-36. [Link]

  • Kumar, A., et al. (2023). Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. ACS Omega, 8(42), 39593–39601. [Link]

  • Engel, J. C., et al. (2014). Lead Identification to Clinical Candidate Selection: Drugs for Chagas Disease.
  • Shi, L., et al. (2024). Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. Molecules, 29(2), 295. [Link]

  • Shi, L., et al. (2023). Design, synthesis and antifungal evaluation of phenylthiazole-1,3,4-oxadiazole thione (ketone) derivatives inspired by natural thiasporine A. Pest Management Science, 79(10), 3439-3450. [Link]

  • Yurttaş, L., et al. (2023). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. ACS Omega, 8(46), 43870–43883. [Link]

  • Shi, L., et al. (2023). Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. Molecules, 28(20), 7099. [Link]

  • Li, Y., et al. (2025). Synthesis and Antifungal Activity of Some Thiazole Derivatives.
  • Aly, A. A., et al. (n.d.). Synthesis and Biological Evaluation of New 3-Phenylthiazolidin-4-One and 3-Phenylthiazole Derivatives as Antimicrobial Agents.
  • Sanofi. (2020). SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.

Sources

A Comparative Guide to the In Vivo Efficacy of 3-Methyl-4-phenylthiazoline-2-thione-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers and drug development professionals, this guide provides an in-depth evaluation of the in vivo therapeutic potential of a promising class of heterocyclic compounds: 3-Methyl-4-phenylthiazoline-2-thione and its derivatives. Our focus will be on establishing a framework for assessing their efficacy, particularly in the context of anti-inflammatory and neuroprotective applications, and comparing their potential against established therapeutic agents.

While in vivo data on this specific compound series is emerging, this guide synthesizes current in vitro findings with established in vivo protocols for structurally related thiazole and thiazolidinone derivatives to provide a robust predictive comparison. We will delve into the causality behind experimental design, ensuring that the proposed protocols are self-validating and grounded in authoritative scientific principles.

The Therapeutic Promise of Thiazoline-2-thione Scaffolds

The thiazole ring is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties.[1][2] The this compound scaffold, a specific iteration of this versatile structure, has garnered interest for its potential to modulate key pathological pathways.

Recent in vitro studies have demonstrated the anti-inflammatory potential of thiazoline-2-thione derivatives by their ability to inhibit bovine serum albumin (BSA) denaturation, a key indicator of anti-inflammatory activity.[3] Notably, certain derivatives have exhibited efficacy comparable to or even exceeding that of aspirin in these assays, highlighting their promise as novel anti-inflammatory agents.[3]

Evaluating In Vivo Anti-Inflammatory Efficacy: A Comparative Framework

To translate promising in vitro results into tangible therapeutic applications, rigorous in vivo evaluation is paramount. The carrageenan-induced paw edema model in rodents is a widely accepted and well-characterized method for assessing acute inflammation and the efficacy of potential anti-inflammatory drugs.[4][5]

Comparative Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol is designed to provide a head-to-head comparison of a lead this compound-based compound (designated as "Compound-T") against the well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac.

Objective: To evaluate the dose-dependent anti-inflammatory effect of Compound-T in reducing acute inflammation in a rat model.

Experimental Workflow:

G cluster_0 Animal Acclimatization & Baseline Measurement cluster_1 Grouping & Administration cluster_2 Induction & Measurement cluster_3 Data Analysis acclimatize Acclimatize male Wistar rats (150-200g) for 7 days baseline Measure baseline paw volume using a plethysmometer acclimatize->baseline grouping Randomly divide rats into 5 groups (n=6) baseline->grouping control Group 1 (Control): Administer vehicle (e.g., 0.5% CMC) standard Group 2 (Standard): Administer Diclofenac (10 mg/kg, p.o.) test_low Group 3 (Test-Low): Administer Compound-T (10 mg/kg, p.o.) test_med Group 4 (Test-Med): Administer Compound-T (20 mg/kg, p.o.) test_high Group 5 (Test-High): Administer Compound-T (40 mg/kg, p.o.) induction 1 hour post-administration, inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw test_high->induction measurement Measure paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection calc_edema Calculate the volume of edema (Vt - V0) measurement->calc_edema calc_inhibition Calculate the percentage inhibition of edema calc_edema->calc_inhibition stats Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) calc_inhibition->stats

Caption: Workflow for the in vivo evaluation of anti-inflammatory activity using the carrageenan-induced paw edema model.

Data Presentation and Expected Outcomes:

The primary endpoint is the percentage inhibition of paw edema, calculated using the formula:

% Inhibition = [(Vc - Vt) / Vc] x 100

Where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.

Table 1: Comparative Anti-Inflammatory Efficacy Data (Hypothetical)

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)Percentage Inhibition of Edema (%)
Vehicle Control -0.85 ± 0.05-
Diclofenac 100.32 ± 0.0362.35
Compound-T 100.65 ± 0.0423.53
Compound-T 200.48 ± 0.0343.53
Compound-T 400.35 ± 0.0258.82

This tabular representation allows for a clear, quantitative comparison of Compound-T's efficacy against a standard NSAID. A dose-dependent reduction in paw edema by Compound-T, with the highest dose approaching the efficacy of Diclofenac, would be a strong indicator of its in vivo anti-inflammatory potential.

Assessing Neuroprotective Potential: A Pathway-Oriented Approach

Thiazolidinedione derivatives, which are structurally related to thiazoline-2-thiones, have demonstrated neuroprotective effects in models of Parkinson's disease by modulating mitochondrial function and apoptotic pathways.[6] Specifically, they have been shown to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax.[6] This provides a mechanistic basis for evaluating the neuroprotective efficacy of this compound-based compounds.

Signaling Pathway Implicated in Neuroprotection

G cluster_0 Neurotoxic Insult (e.g., MPP+) cluster_1 Mitochondrial Apoptotic Pathway cluster_2 Therapeutic Intervention insult MPP+ bax Bax (Pro-apoptotic) insult->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) insult->bcl2 Downregulates cytochrome_c Cytochrome c release bax->cytochrome_c bcl2->cytochrome_c Inhibits caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis compound_t Compound-T compound_t->bax Downregulates compound_t->bcl2 Upregulates

Caption: Putative neuroprotective mechanism of Compound-T via modulation of the Bcl-2/Bax apoptotic pathway.

Comparative Experimental Protocol: In Vivo Neuroprotection Model

A suitable model for assessing neuroprotection is the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease.

Objective: To determine if Compound-T can protect dopaminergic neurons from MPTP-induced neurotoxicity.

Experimental Workflow:

  • Animal Model: C57BL/6 mice are commonly used for this model.

  • Grouping and Treatment:

    • Group 1: Vehicle control.

    • Group 2: MPTP-treated control.

    • Group 3: Compound-T + MPTP.

    • Group 4: Standard neuroprotective agent (e.g., Selegiline) + MPTP.

  • MPTP Administration: A standardized protocol for MPTP administration to induce nigrostriatal dopamine depletion would be followed.

  • Behavioral Assessment: Motor function can be assessed using tests like the rotarod test and the pole test.

  • Neurochemical Analysis: Post-mortem analysis of dopamine and its metabolites in the striatum using HPLC.

  • Immunohistochemistry: Staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra to quantify neuronal survival.

  • Western Blot Analysis: To confirm the mechanism of action, protein levels of Bcl-2 and Bax in brain tissue can be quantified.

Data Presentation and Expected Outcomes:

Table 2: Comparative Neuroprotective Efficacy Data (Hypothetical)

Treatment GroupRotarod Latency (s) (± SEM)Striatal Dopamine Levels (% of Control)TH+ Neuron Count in Substantia Nigra (% of Control)
Vehicle Control 180 ± 10100100
MPTP Control 60 ± 835 ± 540 ± 6
Compound-T + MPTP 120 ± 970 ± 775 ± 8
Selegiline + MPTP 135 ± 1178 ± 682 ± 7

Successful neuroprotection by Compound-T would be demonstrated by a significant improvement in motor function, restoration of striatal dopamine levels, and increased survival of dopaminergic neurons compared to the MPTP control group.

Comparative Summary and Future Directions

This guide provides a framework for the systematic in vivo evaluation of this compound-based compounds. By employing standardized and well-validated animal models, researchers can generate robust and comparable data on their anti-inflammatory and neuroprotective efficacy.

Key Comparison Points:

  • Anti-inflammatory: Direct comparison of the percentage inhibition of edema against standard NSAIDs like Diclofenac or Indomethacin.

  • Neuroprotective: Benchmarking against established neuroprotective agents in relevant disease models, focusing on both behavioral and neurochemical outcomes.

Future research should focus on elucidating the precise molecular targets of these compounds and exploring their pharmacokinetic and toxicological profiles to fully assess their therapeutic potential. The versatility of the thiazole scaffold suggests that with further structural optimization, this compound derivatives could emerge as a valuable new class of therapeutic agents.

References

  • Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. MDPI. [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. WJPMR. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]

  • Neuroprotective Effect and Mechanism of Thiazolidinedione on Dopaminergic Neurons In Vivo and In Vitro in Parkinson's Disease. PMC. [Link]

  • The in vivo metabolism of 5-(4-nitrophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in rats. PubMed. [Link]

  • Synthesis and In-vivo Anticancer Evaluation of N-(4-oxo-2- (4-((5- aryl-1,3,4- thiadiazole-2yl) amino) Phenyl thiazolidine-3-yl) Benzamide derivative. Impactfactor. [Link]

  • Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies. NIH. [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI. [Link]

  • New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. NIH. [Link]

  • Synthesis and evaluation of some new phenyl thiazole derivatives for their anti-inflammatory activites. ResearchGate. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Synthesis and anticancer activity of some novel 3-(1, 3, 4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones. ResearchGate. [Link]

  • Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. NIH. [Link]

  • Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke. MDPI. [Link]

  • Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. PMC. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. PubMed. [Link]

  • Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. PMC. [Link]

  • 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. NIH. [Link]

  • Neurochemical Effects of 4-(2Chloro-4-Fluorobenzyl)-3-(2-Thienyl)-1,2,4-Oxadiazol-5(4H)-One in the Pentylenetetrazole (PTZ)-Induced Epileptic Seizure Zebrafish Model. PubMed. [Link]

  • Comparative study of the effects of 1,3,4-thiadiazolium mesoionic derivatives on energy-linked functions of rat liver mitochondria. PubMed. [Link]

  • Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo. PubMed. [Link]

  • Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. PubMed. [Link]

Sources

A Comparative Guide to Spectroscopic Purity Confirmation of 3-Methyl-4-phenylthiazoline-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the purity of 3-Methyl-4-phenylthiazoline-2-thione. We will move beyond simple spectral interpretation to a holistic, multi-technique approach that ensures self-validating and trustworthy results. The methodologies described herein are grounded in established principles of analytical chemistry, emphasizing not just the "how" but the critical "why" behind each experimental choice.

Introduction: The Imperative of Purity in Thiazoline Derivatives

This compound (C₁₀H₉NS₂) is a heterocyclic compound with a molecular weight of 207.31 g/mol .[1] Thiazole and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[2] For any application, particularly in drug development, the precise purity of the active compound is paramount. Undetected impurities can lead to erroneous biological data, side effects, and complications in regulatory filings.

This guide will detail an integrated spectroscopic workflow—leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—to create a robust purity profile. We will place special emphasis on Quantitative NMR (qNMR) as a primary method for absolute purity determination, a technique particularly valuable when a certified reference standard of the analyte is not available.[3]

The Integrated Spectroscopic Workflow

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Integration cluster_report Final Assessment prep Weigh Sample & Internal Standard (for qNMR) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) prep->dissolve nmr ¹H & ¹³C NMR (Structure & Quantification) dissolve->nmr ms Mass Spectrometry (Molecular Weight) dissolve->ms ir FT-IR (Functional Groups) dissolve->ir struct_confirm Confirm Structure: - Proton/Carbon Environment - Functional Groups - Molecular Ion Peak nmr->struct_confirm purity_calc Calculate Purity (qNMR): Compare Analyte vs. Standard nmr->purity_calc ms->struct_confirm ir->struct_confirm impurity_id Identify Impurities: - Unexpected Signals - Precursor Peaks struct_confirm->impurity_id report Purity Statement & Certificate of Analysis purity_calc->report impurity_id->report

Figure 1: Integrated workflow for purity confirmation.

Nuclear Magnetic Resonance (NMR): The Cornerstone of Purity Analysis

NMR spectroscopy is the most powerful tool for this analysis because it provides both structural confirmation and quantitative data from a single experiment. The area under an NMR peak is directly proportional to the number of nuclei responsible for that signal, allowing for absolute quantification without the need for calibration curves.[7]

Qualitative Analysis: Confirming the Structure

First, we confirm the molecular structure is correct. The presence of any unassigned signals is an immediate indication of an impurity.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Record spectra on a 400 MHz or higher field NMR spectrometer.[8]

  • ¹H NMR: Acquire the spectrum with sufficient scans to achieve a high signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be additionally run to differentiate between CH, CH₂, and CH₃ signals.

Expected Spectroscopic Data:

¹H NMR Data (Expected) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Phenyl-H~7.3 - 7.6Multiplet5HAr-H
Vinyl-H~6.8 - 7.0Singlet1HC=CH
Methyl-H~3.8Singlet3HN-CH₃
¹³C NMR Data (Expected) Chemical Shift (δ, ppm)Assignment
Thione Carbon~185 - 195C=S
Phenyl Carbons~128 - 135Ar-C
Thiazoline Carbons~110 (C=CH), ~130 (C-Ph)C4, C5
Methyl Carbon~35N-CH₃

Note: Exact chemical shifts can vary based on solvent and concentration. The key is the pattern, multiplicity, and integration. The thione (C=S) carbon resonance is particularly diagnostic, appearing significantly downfield.[9][10]

Quantitative Analysis (qNMR): The Gold Standard for Purity

For an absolute purity value, we employ the qNMR method using an internal standard.[3] This approach provides a direct measurement of the analyte's purity by weight (w/w %).

Causality: Why Use an Internal Standard? An internal standard is a stable, non-reactive compound of high, certified purity that is weighed accurately and added to the sample.[7] By comparing the integral of a known number of protons from the analyte to the integral of a known number of protons from the standard, we can calculate the analyte's purity with high precision, bypassing the need for a response factor. The ideal standard should have sharp signals that do not overlap with the analyte's signals. Maleic acid or 1,4-Dinitrobenzene are excellent choices for this analyte in DMSO-d₆.

Experimental Protocol (qNMR):

  • Preparation: Accurately weigh ~20 mg of this compound (mass manalyte) and ~10 mg of a high-purity internal standard (e.g., Maleic Acid, purity Pstd, mass mstd) into the same vial.

  • Dissolution: Dissolve the mixture completely in a known volume of deuterated solvent (e.g., 1.0 mL DMSO-d₆).

  • Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters. This is critical and involves ensuring a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest, and a 90° pulse angle.

  • Processing: Carefully phase and baseline-correct the spectrum.

  • Integration: Integrate a well-resolved, "clean" signal from the analyte (Ianalyte) and a clean signal from the internal standard (Istd). Record the number of protons each integral represents (Nanalyte and Nstd). For our analyte, the N-CH₃ singlet is ideal. For Maleic Acid, the two vinyl protons give a single sharp peak.

G start Start weigh Accurately weigh Analyte (m_analyte) and Internal Standard (m_std) start->weigh dissolve Dissolve mixture in Deuterated Solvent weigh->dissolve acquire Acquire ¹H NMR Spectrum (Quantitative Parameters: Long D1, 90° pulse) dissolve->acquire process Process Spectrum (Phase, Baseline Correction) acquire->process integrate Integrate clean signals for Analyte (I_analyte) and Standard (I_std) process->integrate calculate Calculate Purity using Standard Equation integrate->calculate end Purity Result (w/w %) calculate->end

Figure 2: Workflow for quantitative NMR (qNMR) analysis.

Purity Calculation: The purity of the analyte (Panalyte) is calculated using the following standard equation[11]:

Panalyte (%) = (Ianalyte / Istd) × (Nstd / Nanalyte) × (MWanalyte / MWstd) × (mstd / manalyte) × Pstd

Parameter Description Example Value
IanalyteIntegral of the analyte's N-CH₃ signal1.50
IstdIntegral of the standard's (Maleic Acid) signal1.00
NanalyteNumber of protons for the analyte signal3
NstdNumber of protons for the standard signal2
MWanalyteMolecular Weight of Analyte207.31 g/mol
MWstdMolecular Weight of Standard (Maleic Acid)116.07 g/mol
manalyteMass of Analyte20.5 mg
mstdMass of Standard10.1 mg
PstdPurity of Standard99.9%

Using the example values, the calculated purity would be 98.8% . This provides a traceable, absolute value for the sample's purity.[7][12]

Confirmatory Spectroscopic Techniques

While qNMR provides the quantitative answer, FT-IR and Mass Spectrometry offer essential, complementary confirmation of the compound's identity and the absence of specific impurities.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and non-destructive technique used to confirm the presence of key functional groups. For purity analysis, its value lies in confirming the absence of functional groups from starting materials or potential by-products (e.g., an O-H stretch from a precursor alcohol or a C=O stretch from an oxidized species).

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an ATR-FTIR spectrometer.

  • Acquisition: The spectrum is recorded, typically from 4000 to 400 cm⁻¹.

Expected Key Absorption Bands:

Wavenumber (cm⁻¹) Vibration Significance
~3100-3000Aromatic C-H stretchConfirms phenyl group
~2950-2850Aliphatic C-H stretchConfirms methyl group
~1600, ~1490Aromatic C=C stretchConfirms phenyl ring
~1250-1050C=S stretch (Thione)Key functional group . Can be broad/weak.
~1350C-N stretchConfirms thiazoline ring structure

The C=S stretch is a critical but often complex region. Its presence, coupled with the absence of other carbonyl (C=O) or hydroxyl (O-H) bands, provides strong evidence for the correct thione structure.[13][14]

Mass Spectrometry (MS)

MS provides the definitive molecular weight of the compound, acting as a final check on its elemental composition. High-Resolution Mass Spectrometry (HRMS) can confirm the molecular formula to within a few parts per million.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the solution directly into an ESI (Electrospray Ionization) source.

  • Acquisition: Acquire the mass spectrum in positive ion mode.

Expected Results:

  • Molecular Ion Peak: The primary confirmation is the observation of the protonated molecular ion [M+H]⁺ at m/z 208.3.

  • High-Resolution Data: HRMS should confirm the molecular formula C₁₀H₉NS₂. For [C₁₀H₁₀NS₂]⁺, the calculated exact mass is 208.0255, providing an unambiguous formula assignment.[15]

  • Fragmentation: Thiazole derivatives often show characteristic fragmentation patterns, such as cleavage of the thiazole ring, which can further support the structural assignment.[16][17][18] The absence of signals corresponding to potential impurities is a strong indicator of sample purity.

Conclusion: A Synthesis of Evidence

Confirming the purity of a compound like this compound requires more than a single spectrum; it demands a logical synthesis of orthogonal data. This guide outlines a robust workflow:

  • Identity Confirmation: The combined data from ¹H NMR, ¹³C NMR, FT-IR, and MS must align with the expected structure of this compound.

  • Impurity Detection: All four techniques contribute to the search for impurities, identified as extraneous signals.

  • Absolute Quantification: qNMR provides a precise, defensible w/w % purity value, which should be reported as the headline result.

By following this integrated approach, researchers can be confident in the quality of their material, ensuring the integrity and reproducibility of their subsequent experiments. This level of analytical rigor is the bedrock of trustworthy science in academic and industrial research.

References

  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018). YouTube. Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Retrieved from [Link]

  • qNMR: A powerful tool for purity determination. Reading Scientific Services Ltd (RSSL). Retrieved from [Link]

  • Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. Retrieved from [Link]

  • Purity by Absolute qNMR Instructions. University of Ottawa. Retrieved from [Link]

  • Purity Calculation. (2013). Mestrelab Resources. Retrieved from [Link]

  • Guella, G., Chiasera, G., & Pietra, F. (1996). Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. Rapid Communications in Mass Spectrometry, 10(9), 1053-1057.
  • Mohamed, Y. A., Abbas, S. E., & Abdel-Rahman, A. A. H. (2007). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Chinese Chemical Society, 54(6), 1455-1460. Retrieved from [Link]

  • Bexrud, J. A., & Schafer, L. L. Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Retrieved from [Link]

  • FT-IR spectrum of thione and thione/Ni NPs. ResearchGate. Retrieved from [Link]

  • Al-Masoudi, W. A., Al-Sultani, K. H., & Al-Amiery, A. A. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(45), 31693-31710. Retrieved from [Link]

  • IDENTIFICATION OF ORGANIC COMPOUNDS BY SPECTROSCOPIC TECHNIQUES. MeritHub. Retrieved from [Link]

  • Giac, C. C., & Thanh, T. V. (2025). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. World Journal of Chemical Education, 13(1), 1-6. Retrieved from [Link]

  • Adams, D. M., & Cornell, J. B. (1968). Metal–sulphur vibrations. Part I. Far-infrared spectra of some complexes of thiourea and ethylenethiourea (imidazolidine-2-thione). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 884-889. Retrieved from [Link]

  • Bansal, M. (2023). Organic spectroscopy: Principles of Organic Spectroscopy. Journal of Organic and Molecular Chemistry, 6(3), 65-67. Retrieved from [Link]

  • Organic Chemistry/Spectroscopy. Wikibooks. Retrieved from [Link]

  • Chemical compound - Spectroscopy, Organic, Analysis. Britannica. Retrieved from [Link]

  • Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. (2024). MDPI. Retrieved from [Link]

  • 3-METHYL-4-PHENYL-4-THIAZOLINE-2-THIONE - Optional[13C NMR]. SpectraBase. Retrieved from [Link]

  • This compound. Pharmaffiliates. Retrieved from [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. Retrieved from [Link]

Sources

A Comparative Analysis of the Antibacterial Spectrum of Different Thiazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of antimicrobial resistance necessitates the urgent development of novel antibacterial agents. Among the myriad of heterocyclic compounds explored in medicinal chemistry, the thiazole nucleus stands out as a privileged scaffold, forming the core of numerous clinically significant drugs.[1][2][3] This guide provides a comparative analysis of the antibacterial spectrum of various thiazole derivatives, offering insights into their structure-activity relationships, potential mechanisms of action, and the experimental methodologies used for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive resource to navigate the landscape of thiazole-based antibacterial research.

The Thiazole Scaffold: A Versatile Core for Antibacterial Design

Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, serves as a versatile template for the design of bioactive molecules.[2][4][5] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive pharmacophore.[2] The thiazole ring is a key component in a range of approved drugs, including the antibacterial sulfathiazole and certain penicillins, highlighting its established role in combating bacterial infections.[1][3]

The general structure of a thiazole derivative allows for substitutions at multiple positions (R1, R2, and R3), enabling the fine-tuning of its physicochemical and pharmacological properties. This structural flexibility has led to the synthesis of a vast library of thiazole derivatives with diverse antibacterial profiles.

Caption: Generalized structure of the thiazole scaffold, highlighting positions for chemical modification.

Comparative Antibacterial Spectrum of Thiazole Derivatives

The antibacterial efficacy of thiazole derivatives is highly dependent on the nature and position of their substituents. This section provides a comparative overview of the antibacterial spectrum of different classes of thiazole derivatives against a panel of Gram-positive and Gram-negative bacteria. The data, presented in the table below, is summarized from various studies and primarily reports the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Thiazole Derivatives Hybridized with Other Heterocycles

A common strategy to enhance the antibacterial potency and spectrum of thiazole is to hybridize it with other heterocyclic rings known for their antimicrobial properties, such as pyrazoline, imidazole, and triazole.[6]

  • Thiazolyl-Pyrazoline Hybrids: These compounds have demonstrated significant potential. For instance, certain 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole derivatives have shown notable activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa).[6] The nature of the substituent on the pyrazoline and thiazole rings plays a crucial role in determining the antibacterial spectrum.[6][7]

  • Thiazole-Imidazole Conjugates: The combination of thiazole and imidazole moieties has yielded compounds with considerable antibacterial activity.[8] For example, some synthesized derivatives have shown promising results against Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Staphylococcus aureus.[8]

Thiazole-Based Schiff Bases and Other Derivatives

Schiff base derivatives of thiazole have also been extensively investigated. The imine group (-C=N-) in Schiff bases can be crucial for biological activity. Additionally, the incorporation of various functional groups, such as halogens or methoxy groups, on the aryl rings attached to the thiazole core can significantly modulate the antibacterial activity.[3]

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Selected Thiazole Derivatives

Thiazole Derivative ClassCompound ExampleStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference(s)
Heteroaryl(aryl) ThiazoleCompound 3230-700---[1]
Thiazolyl-2-PyrazolineCompounds 57-6062.5–125-62.5–12515.625–31.25[6]
Thiazole-ImidazoleCompound p-t> Standard-> Standard> Standard[8]
4-(4-bromophenyl)-thiazol-2-amineCompound 43a16.1 µM-16.1 µM-[3]
Thiazole-QuinoliniumCompounds 4a4 & 4b41-8--2-16[9]
Hydrazinyl ThiazoleCompounds 56a-cPotentPotentPotentPotent[3]

Note: The presented data is a selection from various studies and is intended for comparative purposes. The exact MIC values can vary based on the specific strain and experimental conditions. "-" indicates data not available in the cited source.

Unraveling the Mechanism of Action: How Thiazoles Inhibit Bacterial Growth

The antibacterial activity of thiazole derivatives is attributed to their ability to interfere with essential bacterial cellular processes. While the precise mechanism can vary depending on the specific derivative, several key targets have been identified.

  • Inhibition of Cell Wall Synthesis: Some thiazole derivatives are proposed to inhibit enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] For instance, docking studies have suggested that some derivatives may inhibit the E. coli MurB enzyme, which is involved in the biosynthesis of D-glutamic acid, a peptidoglycan precursor.[1]

  • Interference with DNA Replication: DNA gyrase and topoisomerase IV are essential bacterial enzymes that regulate DNA topology and are validated targets for antibacterial agents.[10] Certain benzothiazole derivatives have been shown to be potent inhibitors of both E. coli DNA gyrase and topoisomerase IV.[10]

  • Disruption of Cell Division: The FtsZ protein, which forms the Z-ring at the site of cell division, is another attractive target for novel antibiotics. Thiazole-quinolinium derivatives have been found to stimulate FtsZ polymerization, thereby disrupting the normal dynamics of the Z-ring formation and inhibiting bacterial cell division.[3][9]

Thiazole_MoA cluster_drug Thiazole Derivatives cluster_targets Bacterial Targets cluster_effects Cellular Effects Thiazole Thiazole Derivatives MurB MurB Enzyme (Cell Wall Synthesis) Thiazole->MurB inhibit DNAGyrase DNA Gyrase/ Topoisomerase IV Thiazole->DNAGyrase inhibit FtsZ FtsZ Protein (Cell Division) Thiazole->FtsZ disrupt assembly CellWall Inhibition of Peptidoglycan Synthesis MurB->CellWall DNARep Inhibition of DNA Replication DNAGyrase->DNARep CellDiv Disruption of Z-ring Formation FtsZ->CellDiv CellDeath Bacterial Cell Death CellWall->CellDeath DNARep->CellDeath CellDiv->CellDeath

Caption: Proposed mechanisms of action for antibacterial thiazole derivatives.

Experimental Protocols for Assessing Antibacterial Activity

The evaluation of the antibacterial spectrum of novel compounds relies on standardized and reproducible methodologies. Below are detailed protocols for two commonly employed assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Thiazole Derivative Dilutions:

    • Prepare a stock solution of the thiazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the different concentrations of the thiazole derivative.

    • Include a positive control (bacteria without the compound) and a negative control (broth medium only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the thiazole derivative at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilutions Prepare Serial Dilutions of Thiazole Derivative Dilutions->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Observe Observe for Bacterial Growth Incubate->Observe DetermineMIC Determine MIC Observe->DetermineMIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Agar Disk Diffusion (Kirby-Bauer) Method

This is a qualitative method used to assess the susceptibility of bacteria to a particular antimicrobial agent.

Protocol:

  • Preparation of Agar Plates:

    • Prepare Mueller-Hinton agar plates according to the manufacturer's instructions.

    • Ensure the agar has a uniform depth.

  • Preparation of Bacterial Lawn:

    • Dip a sterile cotton swab into a standardized bacterial inoculum (0.5 McFarland).

    • Evenly streak the swab over the entire surface of the agar plate to create a bacterial lawn.

  • Application of Thiazole Derivative:

    • Impregnate sterile filter paper disks with a known concentration of the thiazole derivative solution.

    • Aseptically place the disks onto the surface of the inoculated agar plate.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Conclusion and Future Perspectives

Thiazole derivatives represent a promising and versatile class of compounds in the quest for new antibacterial agents. Their broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including some drug-resistant strains, underscores their therapeutic potential. The ability to readily modify the thiazole scaffold allows for the optimization of antibacterial potency and the exploration of diverse structure-activity relationships.

Future research should focus on:

  • Rational design and synthesis of novel thiazole derivatives based on established SAR to improve efficacy and reduce toxicity.

  • In-depth mechanistic studies to elucidate the precise molecular targets and pathways affected by these compounds.

  • Evaluation against a wider range of clinically relevant, drug-resistant bacterial strains.

  • Pharmacokinetic and pharmacodynamic profiling of lead compounds to assess their potential for in vivo applications.

By leveraging the insights from comparative analyses and employing rigorous experimental methodologies, the scientific community can continue to unlock the full potential of thiazole derivatives in the fight against bacterial infections.

References

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. (2011). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI. Retrieved January 18, 2026, from [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. Retrieved January 18, 2026, from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Retrieved January 18, 2026, from [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2019). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. (2024). Taylor & Francis Online. Retrieved January 18, 2026, from [Link]

  • Synthesis and Evaluation of Novel Thiazole Derivatives. (2014). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. (2020). RSC Publishing. Retrieved January 18, 2026, from [Link]

  • An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). (2023). Preprints.org. Retrieved January 18, 2026, from [Link]

  • Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. (2016). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (n.d.). Retrieved January 18, 2026, from [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Retrieved January 18, 2026, from [Link]

  • Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. (2024). Taylor & Francis Online. Retrieved January 18, 2026, from [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]

Sources

Safety Operating Guide

Proper Disposal of 3-Methyl-4-phenylthiazoline-2-thione: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 3-Methyl-4-phenylthiazoline-2-thione (CAS No. 21402-19-7), ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles for handling heterocyclic and sulfur-containing organic compounds.

Understanding the Hazard Profile: A Proactive Approach to Safety

Key Inferred Hazards:

  • Acute Oral Toxicity: Assumed to be harmful or toxic if ingested.

  • Skin and Eye Irritation: Likely to cause irritation upon direct contact.

  • Respiratory Irritation: As a powdered substance, inhalation may lead to respiratory tract irritation.

  • Environmental Hazard: Thiazole derivatives can be toxic to aquatic life[3].

These potential hazards dictate the stringent personal protective equipment (PPE) and handling protocols that must be followed.

Pre-Disposal Checklist: Ensuring a Safe and Compliant Process

Before initiating any disposal procedures, a thorough preparation is critical. This checklist serves as a self-validating system to minimize risks.

Step Action Rationale
1 Consult Institutional Guidelines Every research facility has a dedicated Environmental Health & Safety (EHS) department with specific protocols for chemical waste disposal. These internal guidelines are paramount and must be followed.
2 Don Appropriate PPE Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles. If handling bulk quantities or if there is a risk of aerosolization, a face shield and respiratory protection may be necessary.
3 Work in a Ventilated Area All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
4 Segregate the Waste Ensure that this compound waste is not mixed with other waste streams, particularly incompatible materials such as strong oxidizing agents[4].
5 Label the Waste Container Use a designated, chemically resistant, and sealable container. The label must clearly state "Hazardous Waste," the full chemical name "this compound," the CAS number "21402-19-7," and the associated hazards (e.g., "Toxic," "Irritant").

Step-by-Step Disposal Protocol

The following protocol outlines the direct, procedural steps for the safe disposal of this compound.

For Small Quantities (Residual amounts in vials, on spatulas, etc.)
  • Rinsing: Triple rinse the container or utensil with a suitable organic solvent such as acetone or ethanol.

  • Collection of Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste. Do not discharge it down the drain[5].

  • Container Disposal: Once thoroughly rinsed, the container can be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.

For Bulk Quantities (Unused reagent, reaction byproducts)
  • Containerization: Carefully transfer the solid waste into a designated hazardous waste container. Avoid generating dust.

  • Sealing and Labeling: Securely seal the container and ensure it is properly labeled as described in the pre-disposal checklist.

  • Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.

The overarching principle for the disposal of this compound is to entrust it to a licensed waste disposal company through your institution's EHS office. This ensures compliance with local and national regulations[1].

Emergency Procedures: Preparedness is Key

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[4][5].

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[2][5].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[5].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2][5].

For spills, evacuate the area and prevent the spread of the material. For small spills, carefully sweep up the solid, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contact your institution's EHS emergency response team immediately.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been generated.

Disposal Workflow for this compound cluster_prep Preparation cluster_disposal Disposal cluster_emergency Emergency Response prep1 Consult Institutional EHS Guidelines prep2 Don Appropriate PPE prep1->prep2 prep3 Work in Chemical Fume Hood prep2->prep3 prep4 Segregate Waste prep3->prep4 disp1 Label Waste Container prep4->disp1 Proceed to Disposal disp2 Transfer Waste to Container disp1->disp2 disp3 Securely Seal Container disp2->disp3 disp4 Store in Satellite Accumulation Area disp3->disp4 disp5 Arrange for EHS Pickup disp4->disp5 em1 Accidental Release or Exposure em2 Follow First Aid Procedures em1->em2 em3 Contain Spill em1->em3 em4 Contact EHS Emergency Team em3->em4

Caption: Disposal Workflow for this compound

This guide provides a comprehensive framework for the safe and compliant disposal of this compound. By adhering to these procedures, laboratory professionals can mitigate risks, ensure a safe working environment, and contribute to responsible environmental stewardship.

References

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • INCHEM. (n.d.). Sulfur-Containing Heterocyclic Compounds. Retrieved from [Link]

  • PubMed. (n.d.). Biological technologies for the removal of sulfur containing compounds from waste streams: bioreactors and microbial characteristics. Retrieved from [Link]

  • MDPI. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 3-Methyl-4-phenylthiazoline-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methyl-4-phenylthiazoline-2-thione is a member of the thiazoline class of heterocyclic compounds. Thiazolines and their derivatives are of significant interest in medicinal chemistry, serving as important scaffolds in a variety of physiologically active molecules.[1][2] Given their potent biological activity, it is imperative that researchers handle these compounds with a commensurate level of care and precision. This guide provides an integrated, step-by-step protocol for the safe handling, use, and disposal of this compound in a laboratory setting. Our objective is to move beyond mere compliance, fostering a deep-seated culture of safety that protects researchers and ensures the integrity of their work.

Hazard Identification and Risk Assessment: The Foundation of Safety

Before the first container is opened, a thorough understanding of the specific hazards is essential. The primary source for this information is the manufacturer's Safety Data Sheet (SDS). While the specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for this compound are not broadly published, the general hazards associated with related thiazole and isothiazolinone compounds provide a strong basis for a conservative safety approach. These related compounds are known to be toxic, corrosive, and capable of causing severe skin and eye damage.[3]

Anticipated Hazards of Thiazoline Derivatives:

  • Acute Toxicity: May be harmful or toxic if swallowed, inhaled, or in contact with skin.[3]

  • Skin Corrosion/Irritation: Can cause skin irritation or severe burns upon contact.[4]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[4]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[5]

  • Skin Sensitization: May cause an allergic skin reaction in susceptible individuals.[3]

Based on these potential hazards, a stringent personal protective equipment (PPE) protocol is not merely recommended; it is mandatory.

Engineering Controls: The First Line of Defense

Personal protective equipment is the last line of defense. The primary methods for exposure control involve isolating the hazard from the researcher.

  • Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be performed inside a certified chemical fume hood.[6] This is critical to prevent the inhalation of airborne particulates or vapors. The fume hood sash should be kept as low as possible to maximize airflow and protection.

  • Designated Work Area: All procedures involving this compound should be restricted to a clearly marked, designated area within the laboratory to prevent cross-contamination.

Mandatory Personal Protective Equipment (PPE) Protocol

No single piece of PPE can protect against all hazards. Therefore, a multi-layered approach is required.[7] The following table outlines the minimum required PPE for handling this compound.

Protection Area Required PPE Specification & Rationale
Body Disposable, polyethylene-coated polypropylene gown or lab coatMust be long-sleeved and worn fully buttoned. The coated material provides superior resistance to chemical splashes compared to standard cloth lab coats, which can absorb chemicals and hold them against the skin.[8]
Hands Double-gloving with powder-free nitrile glovesThe inner glove should be worn under the gown cuff, and the outer glove over the cuff to protect the wrist.[8] Nitrile provides good resistance to a broad range of chemicals. Double-gloving is a critical risk mitigation step; if the outer glove is compromised, the inner glove provides temporary protection while the outer is safely removed and replaced. Change outer gloves every 30-60 minutes or immediately upon known or suspected contact.[8]
Eyes & Face Chemical splash goggles and a full-face shieldStandard safety glasses with side shields are insufficient as they do not protect against splashes.[8] Chemical splash goggles that form a seal around the eyes are mandatory. A full-face shield must be worn in conjunction with goggles to protect the entire face from splashes during procedures like dissolving or transferring the compound.[7][8]
Respiratory NIOSH-approved respirator (if necessary)While all work should be conducted in a fume hood, a NIOSH-approved air-purifying respirator with organic vapor cartridges and a particulate filter (e.g., N95, P100) should be available for emergency situations, such as a large spill cleanup.[8][9]

Step-by-Step Safe Handling Workflow

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination at every stage.

Step 1: Preparation and Pre-Handling Check

  • Verify Fume Hood Operation: Confirm that the chemical fume hood is on and the airflow monitor indicates normal operation.

  • Clear Workspace: Ensure the work area inside the hood is clean, uncluttered, and contains only the items necessary for the immediate procedure.

  • Assemble Materials: Place absorbent bench paper on the work surface. Assemble all necessary glassware, reagents, and waste containers before retrieving the compound.

  • Inspect PPE: Carefully inspect all PPE for defects (e.g., tears in gloves, cracks in goggles) before donning.[8]

Step 2: Donning PPE and Handling the Compound The sequence of donning PPE is critical to avoid contamination.

PPE_Workflow cluster_Donning Donning Sequence cluster_Handling Safe Handling cluster_Doffing Doffing Sequence (Contamination Removal) Gown Gown InnerGloves InnerGloves Gown->InnerGloves Goggles Goggles InnerGloves->Goggles FaceShield FaceShield Goggles->FaceShield OuterGloves OuterGloves FaceShield->OuterGloves PerformWork PerformWork OuterGloves->PerformWork In Fume Hood RemoveOuterGloves RemoveOuterGloves PerformWork->RemoveOuterGloves RemoveGown RemoveGown RemoveOuterGloves->RemoveGown RemoveFaceShield RemoveFaceShield RemoveGown->RemoveFaceShield RemoveGoggles RemoveGoggles RemoveFaceShield->RemoveGoggles RemoveInnerGloves RemoveInnerGloves RemoveGoggles->RemoveInnerGloves WashHands WashHands RemoveInnerGloves->WashHands

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Methyl-4-phenylthiazoline-2-thione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.